molecular formula C28H47NO5 B607667 Glyco-obeticholic acid CAS No. 863239-60-5

Glyco-obeticholic acid

Numéro de catalogue: B607667
Numéro CAS: 863239-60-5
Poids moléculaire: 477.7 g/mol
Clé InChI: MTLPUOZJBFHNSO-FCWTVGIUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glyco-obeticholic acid is an active metabolite of obeticholic acid, which is a farnesoid X receptor (FXR) agonist and semisynthetic derivative of chenodeoxycholic acid. This compound is formed from obeticholic acid by glycine conjugation in the liver but can be reconverted back to obeticholic acid by microorganism-mediated deconjugation in the ileum and colon. It has been used as a precursor in the synthesis of bile acid analogs as agonists of the farnesoid X receptor (FXR) and TGR5.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLPUOZJBFHNSO-FCWTVGIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863239-60-5
Record name Glyco-obeticholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCO-OBETICHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical and physical properties of Glyco-obeticholic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Glyco-obeticholic Acid for Researchers and Drug Development Professionals

Introduction

This compound is the glycine-conjugated active metabolite of obeticholic acid (OCA), a semi-synthetic bile acid analog.[1][2] Obeticholic acid is a potent and selective agonist of the farnesoid X receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.[3][4][5] This guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical and Physical Properties

This compound is formed in the liver through the conjugation of obeticholic acid with glycine (B1666218).[1][6] This metabolite plays a crucial role in the enterohepatic circulation of the parent drug.[4]

PropertyValueSource(s)
Molecular Formula C28H47NO5[1][6][7]
Molecular Weight 477.68 g/mol [6][7]
CAS Number 863239-60-5[1][6]
Formal Name N-[(3α,5β,6α,7α)-6-ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine[1]
Synonyms Obeticholic Acid Glycine Conjugate[1][8]
Appearance Solid, Lyophilized Powder[1][8]
Storage Temperature -20°C[1][8]
Predicted pKa 3.58[9]

Solubility

The solubility of this compound has been determined in various organic solvents.

SolventSolubilitySource(s)
DMSO 50 mg/mL (104.67 mM)[6]
10 mg/mL[1]
DMF 20 mg/mL[1]
Ethanol 15 mg/mL[1]
Methanol Slightly soluble[9]
Water Insoluble[10]

Mechanism of Action

This compound's biological activity is intrinsically linked to its parent compound, obeticholic acid, which is a potent agonist for the farnesoid X receptor (FXR).[1][2][6] OCA is approximately 100 times more potent than the endogenous bile acid chenodeoxycholic acid (CDCA) at activating FXR.[3][11]

Upon administration, obeticholic acid is absorbed and undergoes conjugation in the liver to form this compound and tauro-obeticholic acid.[4] These conjugates are secreted into the bile.[2][4] In the ileum and colon, gut microbiota can deconjugate this compound back to obeticholic acid, which can then be reabsorbed into the enterohepatic circulation or excreted.[1][6]

The activation of FXR by obeticholic acid in hepatocytes and enterocytes initiates a cascade of transcriptional regulation that impacts bile acid homeostasis, inflammation, and fibrosis.[5][12][13]

FXR Signaling Pathway

Activation of FXR by OCA leads to the formation of a heterodimer with the retinoid X receptor (RXR).[12][14][15] This complex binds to FXR response elements on the DNA of target genes, modulating their expression.[14][15]

Key downstream effects include:

  • Repression of Bile Acid Synthesis: FXR activation suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5][13] This is mediated through the induction of the small heterodimer partner (SHP).[5][12]

  • Increased Bile Acid Efflux: FXR activation upregulates the expression of the bile salt export pump (BSEP), which enhances the transport of bile acids from hepatocytes into the bile canaliculi.[5][16]

  • Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to inhibit pro-inflammatory signaling pathways and suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[5][12]

FXR_Signaling_Pathway cluster_cell Hepatocyte OCA Obeticholic Acid (OCA) FXR FXR OCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA FXRE on DNA FXR_RXR->DNA Binds SHP SHP (Small Heterodimer Partner) DNA->SHP Upregulates BSEP BSEP Gene (Bile Salt Export Pump) DNA->BSEP Upregulates CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription Bile_Synthesis Bile Acid Synthesis CYP7A1->Bile_Synthesis Leads to Bile_Efflux Bile Acid Efflux BSEP->Bile_Efflux Promotes

Caption: FXR signaling pathway activated by Obeticholic Acid.

Metabolism and Enterohepatic Circulation

Obeticholic acid is metabolized in the liver, where it is conjugated with glycine or taurine (B1682933) to form this compound and tauro-obeticholic acid, respectively.[4][17] These conjugates are secreted into bile, travel to the small intestine, and are reabsorbed, primarily in the terminal ileum, to re-enter the liver via the portal circulation.[4] Intestinal microbiota can deconjugate these forms back to the parent obeticholic acid.[4]

Metabolism_and_Circulation cluster_liver Liver cluster_bile Bile Duct cluster_intestine Ileum / Colon OCA_liver Obeticholic Acid Glyco_OCA This compound OCA_liver->Glyco_OCA Glycine Conjugation Tauro_OCA Tauro-obeticholic Acid OCA_liver->Tauro_OCA Taurine Conjugation Bile Bile Secretion Glyco_OCA->Bile Tauro_OCA->Bile Conjugates_intestine Glyco/Tauro-OCA Bile->Conjugates_intestine OCA_intestine Obeticholic Acid Conjugates_intestine->OCA_intestine Deconjugation by Microbiota Portal_Vein Portal Vein (Reabsorption) OCA_intestine->Portal_Vein Feces Fecal Excretion OCA_intestine->Feces Portal_Vein->OCA_liver Enterohepatic Circulation

Caption: Metabolism and enterohepatic circulation of Obeticholic Acid.

Experimental Protocols

Detailed experimental protocols for this compound are often specific to the laboratory and the experimental question. However, based on the literature, the following outlines key methodologies.

Quantification by LC-MS/MS

Objective: To measure the concentration of this compound in biological matrices (e.g., plasma).

Methodology:

  • Sample Preparation: Protein precipitation of plasma samples is performed, often using a cold organic solvent like acetonitrile (B52724). This is followed by centrifugation to pellet the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of this compound in the samples. The lower limit of quantification (LLOQ) for glyco-OCA has been reported to be 0.523 nM.[18]

FXR Agonist Activity Assay (Cell-Free FRET)

Objective: To determine the in vitro potency of a compound as an FXR agonist.

Methodology:

  • Assay Components: The assay utilizes purified, recombinant FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., from SRC1) labeled with a fluorescence resonance energy transfer (FRET) donor and acceptor pair (e.g., terbium and fluorescein).

  • Assay Procedure: The FXR-LBD and the labeled coactivator peptide are incubated with varying concentrations of the test compound (e.g., obeticholic acid).

  • FRET Measurement: If the compound binds to the FXR-LBD and induces a conformational change, the coactivator peptide will be recruited. This brings the FRET donor and acceptor into close proximity, resulting in an increase in the FRET signal. The signal is measured using a suitable plate reader.

  • Data Analysis: The FRET signal is plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.[10]

Gene Expression Analysis (RT-qPCR)

Objective: To measure the effect of FXR agonism on the expression of target genes in cells (e.g., HepG2) or tissues.

Methodology:

  • Cell/Tissue Treatment: Cells or tissues are treated with the FXR agonist or a vehicle control for a specified period.

  • RNA Extraction: Total RNA is isolated from the samples using a suitable method (e.g., TRIzol reagent or a column-based kit). The quality and quantity of the RNA are assessed.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The reaction includes a fluorescent dye (e.g., SYBR Green) or a labeled probe that allows for the real-time monitoring of DNA amplification.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in the treated samples to the vehicle control samples.

Experimental_Workflow start Start: Treat Cells with OCA/Vehicle rna_extraction 1. Total RNA Extraction start->rna_extraction cdna_synthesis 2. Reverse Transcription (cDNA Synthesis) rna_extraction->cdna_synthesis qpcr 3. Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis 4. Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Relative Gene Expression Levels data_analysis->end

Caption: General workflow for RT-qPCR gene expression analysis.

Conclusion

This compound is a key active metabolite of obeticholic acid, a potent FXR agonist. Understanding its chemical and physical properties, its role in the mechanism of action of its parent compound, and the experimental methods used for its study is critical for researchers and professionals in drug development. This guide provides a foundational technical overview to support further investigation and application in the fields of hepatology and metabolic diseases.

References

The Structure-Activity Relationship of Glyco-obeticholic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular features governing the potent and selective farnesoid X receptor (FXR) agonism of Glyco-obeticholic acid (G-OCA), providing a framework for the rational design of next-generation FXR-targeted therapeutics.

This technical guide offers a comprehensive overview of the structure-activity relationship (SAR) of this compound (G-OCA), a potent and selective agonist of the farnesoid X receptor (FXR). FXR is a critical nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. Its modulation presents a promising therapeutic strategy for a range of metabolic and cholestatic liver diseases. This document provides researchers, scientists, and drug development professionals with a detailed understanding of the molecular determinants of G-OCA's activity, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Core Molecular Interactions and Structure-Activity Relationship

This compound is the glycine (B1666218) conjugate of obeticholic acid (OCA), a semi-synthetic bile acid analogue. The conjugation with glycine is a key metabolic step that influences its pharmacokinetic and pharmacodynamic properties. The potent FXR agonism of G-OCA is attributed to specific structural features that optimize its interaction with the ligand-binding domain (LBD) of the FXR.

The fundamental structure of G-OCA consists of a rigid steroidal backbone, a flexible side chain, and a terminal glycine conjugate. The structure-activity relationship of G-OCA and its analogs is primarily dictated by modifications at three key positions:

  • The 6α-ethyl group: The introduction of an ethyl group at the 6α position of the chenodeoxycholic acid (CDCA) scaffold significantly enhances FXR potency. This modification is a hallmark of obeticholic acid and its derivatives.

  • The C-24 glycine conjugate: The presence of the glycine moiety at the end of the side chain is crucial for its biological activity as an active metabolite of OCA.

  • The steroidal core: The overall stereochemistry and hydroxylation pattern of the cholane (B1240273) ring system are essential for proper orientation within the FXR ligand-binding pocket.

The following table summarizes the available quantitative data on the FXR agonist activity of G-OCA and related compounds. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the FXR in in vitro assays.

CompoundModificationFXR Activation EC50 (µM)
Chenodeoxycholic acid (CDCA)Endogenous FXR ligand~10-50
Obeticholic Acid (OCA)6α-ethyl-CDCA~0.1
This compound (G-OCA) Glycine conjugate of OCA 0.29 [1]
Tauro-obeticholic AcidTaurine (B1682933) conjugate of OCA0.23[1]

This data highlights that both glycine and taurine conjugation of OCA result in potent FXR agonists, with potencies in the sub-micromolar range and significantly greater than the endogenous ligand, CDCA.

Farnesoid X Receptor (FXR) Signaling Pathway

Upon binding to G-OCA, the Farnesoid X Receptor (FXR) undergoes a conformational change, leading to the recruitment of coactivator proteins and the regulation of target gene expression. This signaling cascade plays a pivotal role in maintaining metabolic homeostasis. The diagram below illustrates the canonical FXR signaling pathway.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G-OCA This compound FXR_inactive FXR G-OCA->FXR_inactive Binding FXR_active FXR FXR_inactive->FXR_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation Coactivators Coactivators FXR_active->Coactivators Heterodimerization & Coactivator Recruitment RXR_active->Coactivators FXRE FXR Response Element (FXRE) Coactivators->FXRE Binding to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Regulation

Caption: FXR Signaling Pathway Activated by G-OCA.

Experimental Protocols

The characterization of G-OCA and its analogs as FXR agonists relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.

FXR Transactivation Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of a compound to activate FXR-mediated gene transcription.

Objective: To determine the potency (EC50) and efficacy of test compounds in activating the farnesoid X receptor.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmids for human FXR and its heterodimeric partner, Retinoid X Receptor (RXR)

  • A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE)

  • A control plasmid expressing Renilla luciferase for normalization

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds (G-OCA and analogs) dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known FXR agonist like CDCA or OCA).

  • Incubation: Incubate the cells with the compounds for 18-24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of a test compound.

Objective: To assess the ability of test compounds to promote the interaction between the FXR-LBD and a coactivator peptide.

Materials:

  • Recombinant purified Glutathione S-transferase (GST)-tagged FXR-LBD

  • Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α)

  • Europium-labeled anti-GST antibody (donor fluorophore)

  • Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

  • Assay buffer (e.g., PBS with 0.01% BSA)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

  • TR-FRET-compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare a master mix of GST-FXR-LBD and the biotinylated coactivator peptide in the assay buffer.

  • Compound Addition: Dispense serial dilutions of the test compounds into the microplate wells.

  • Reagent Addition: Add the GST-FXR-LBD and coactivator peptide master mix to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for compound binding and protein-peptide interaction.

  • Detection Reagent Addition: Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.

  • Final Incubation: Incubate the plate for at least 2 hours at room temperature, protected from light.

  • TR-FRET Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50.

Experimental and Logical Workflow

The discovery and characterization of novel G-OCA analogs with improved therapeutic profiles typically follows a structured workflow. The diagram below outlines the key stages, from initial compound design to preclinical evaluation.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_characterization Lead Characterization cluster_development Preclinical Development SAR_Analysis SAR Analysis of G-OCA Analog_Design Analog Design & Synthesis SAR_Analysis->Analog_Design Primary_Screening Primary Screening (e.g., TR-FRET) Analog_Design->Primary_Screening Secondary_Screening Secondary Screening (e.g., Luciferase Assay) Primary_Screening->Secondary_Screening Hit Confirmation ADME_Tox ADME/Tox Profiling Secondary_Screening->ADME_Tox Lead Identification In_Vivo_Models In Vivo Efficacy Models ADME_Tox->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Data for Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: Workflow for G-OCA Analog Development.

Conclusion

The structure-activity relationship of this compound provides a solid foundation for the design of novel FXR agonists. The key structural motifs, including the 6α-ethyl group and the C-24 glycine conjugate, are critical for its high potency. The experimental protocols detailed in this guide offer a robust framework for the evaluation of new chemical entities targeting FXR. Future research in this area will likely focus on fine-tuning the physicochemical properties of G-OCA analogs to optimize their pharmacokinetic profiles and minimize off-target effects, ultimately leading to the development of safer and more effective therapies for metabolic and liver diseases.

References

Cellular Uptake and Transport of Glyco-obeticholic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyco-obeticholic acid (G-OCA) is the primary glycine (B1666218) conjugate of obeticholic acid (OCA), a potent and selective agonist of the Farnesoid X Receptor (FXR).[1][2][3][4][5][6][7] OCA is a semi-synthetic bile acid analogue of chenodeoxycholic acid and is approved for the treatment of primary biliary cholangitis (PBC).[3][8] Understanding the cellular uptake and transport of G-OCA is critical for elucidating its pharmacokinetic profile, tissue-specific effects, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the transport mechanisms governing the enterohepatic circulation of G-OCA, details of relevant experimental protocols, and a summary of available quantitative transport data for related compounds.

Obeticholic acid is conjugated in the liver with either glycine or taurine (B1682933) to form G-OCA and tauro-obeticholic acid, respectively.[1][5] These conjugates are secreted into the bile, where they aid in lipid digestion, and are subsequently reabsorbed in the small intestine to enter the enterohepatic circulation.[1][2] This process is mediated by a series of uptake and efflux transporters primarily located in the intestine and the liver.

Enterohepatic Circulation of this compound

The transport of G-OCA through the enterohepatic circulation is a highly efficient process mediated by a coordinated system of transporters in the terminal ileum and the liver. This cycle ensures the conservation of the bile acid pool.

Enterohepatic_Circulation cluster_liver Liver (Hepatocyte) cluster_intestine Small Intestine (Enterocyte - Ileum) Sinusoidal Membrane Sinusoidal Membrane Hepatocyte Hepatocyte Canalicular Membrane Canalicular Membrane BSEP BSEP Hepatocyte->BSEP G-OCA MRP2 MRP2 Hepatocyte->MRP2 G-OCA Bile Canaliculus Bile Canaliculus Bile Duct Bile Duct Bile Canaliculus->Bile Duct Bile Flow NTCP NTCP NTCP->Hepatocyte G-OCA OATPs OATPs OATPs->Hepatocyte G-OCA BSEP->Bile Canaliculus Efflux MRP2->Bile Canaliculus Efflux Portal_Vein Portal Vein Portal_Vein->NTCP Uptake Portal_Vein->OATPs Uptake Apical Membrane Apical Membrane Enterocyte Enterocyte Basolateral Membrane Basolateral Membrane OSTab OSTα/β Enterocyte->OSTab Efflux ASBT ASBT ASBT->Enterocyte G-OCA OSTab->Portal_Vein Intestinal_Lumen Intestinal Lumen Intestinal_Lumen->ASBT Uptake Bile Duct->Intestinal_Lumen

Enterohepatic circulation of G-OCA.
Intestinal Absorption

The primary site for the reabsorption of conjugated bile acids, including G-OCA, is the terminal ileum.[9]

  • Apical Uptake: The initial step of intestinal absorption is the uptake of G-OCA from the intestinal lumen into the enterocytes. This process is primarily mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT) , also known as SLC10A2.[9] This transporter utilizes the sodium gradient to drive the uptake of bile acid conjugates.

  • Basolateral Efflux: Once inside the enterocyte, G-OCA is shuttled across the cell and exported into the portal circulation. This efflux is mediated by the heterodimeric Organic Solute Transporter alpha and beta (OSTα/OSTβ) , located on the basolateral membrane.[9]

Hepatic Uptake and Excretion

After entering the portal circulation, G-OCA travels to the liver, where it is efficiently extracted by hepatocytes.

  • Sinusoidal (Basolateral) Uptake: The uptake of G-OCA from the portal blood into hepatocytes is a carrier-mediated process involving two main classes of transporters:

    • Na+-Taurocholate Cotransporting Polypeptide (NTCP) , also known as SLC10A1, is a sodium-dependent transporter and a major contributor to the hepatic uptake of conjugated bile acids.[9]

    • Organic Anion Transporting Polypeptides (OATPs) , particularly OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) , are sodium-independent transporters that also play a significant role in the hepatic clearance of bile acids and their conjugates.[10]

  • Canalicular (Apical) Efflux: Following uptake, G-OCA is transported across the hepatocyte and secreted into the bile canaliculus against a steep concentration gradient. This is an ATP-dependent process mediated by:

    • The Bile Salt Export Pump (BSEP) , or ABCB11, which is the primary transporter for monovalent bile acid conjugates.[8][9]

    • Multidrug Resistance-Associated Protein 2 (MRP2) , or ABCC2, which also contributes to the biliary excretion of conjugated bile acids.[11]

Regulation of G-OCA Transport by FXR Signaling

The expression and activity of the transporters involved in G-OCA's enterohepatic circulation are tightly regulated by the Farnesoid X Receptor (FXR), a nuclear receptor that functions as a master regulator of bile acid homeostasis.[8] Obeticholic acid, the parent compound of G-OCA, is a potent FXR agonist.[8] G-OCA itself has been shown to be an active FXR agonist in intestinal cells.

Activation of FXR by bile acids, including G-OCA, initiates a signaling cascade that modulates the transcription of key transporter genes to maintain bile acid homeostasis and prevent their accumulation to toxic levels.

FXR_Signaling cluster_hepatocyte Hepatocyte cluster_enterocyte Enterocyte FXR_H FXR RXR_H RXR FXR_H->RXR_H heterodimerizes with SHP SHP RXR_H->SHP induces BSEP_gene BSEP Gene (Upregulation) RXR_H->BSEP_gene induces NTCP_gene NTCP Gene (Downregulation) SHP->NTCP_gene inhibits CYP7A1_gene CYP7A1 Gene (Downregulation) SHP->CYP7A1_gene inhibits GOCA_H G-OCA GOCA_H->FXR_H activates FXR_E FXR RXR_E RXR FXR_E->RXR_E heterodimerizes with FGF19 FGF19 RXR_E->FGF19 induces secretion of OSTab_gene OSTα/β Gene (Upregulation) RXR_E->OSTab_gene induces ASBT_gene ASBT Gene (Downregulation) RXR_E->ASBT_gene inhibits FGF19->CYP7A1_gene inhibits in hepatocyte (endocrine signaling) GOCA_E G-OCA GOCA_E->FXR_E activates

FXR signaling pathway in G-OCA transport regulation.

In the Hepatocyte:

  • FXR activation leads to the upregulation of BSEP , enhancing the efflux of G-OCA into the bile.[8]

  • FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of NTCP , thereby reducing the uptake of bile acids from the portal blood.[8]

  • SHP also represses CYP7A1 , the rate-limiting enzyme in bile acid synthesis, leading to a reduction in the overall bile acid pool.[8]

In the Enterocyte:

  • FXR activation upregulates the expression of OSTα/OSTβ , promoting the efflux of G-OCA into the portal circulation.

  • FXR activation leads to the downregulation of ASBT , providing a negative feedback mechanism to limit intestinal bile acid reabsorption.

  • FXR activation in the intestine induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 travels via the portal circulation to the liver, where it binds to its receptor (FGFR4) on hepatocytes and signals to repress CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.

Quantitative Data on Transporter Kinetics

While specific kinetic parameters (Km and Vmax) for the transport of this compound are not currently available in the published literature, data for other structurally similar and physiologically relevant glycine-conjugated bile acids provide valuable insights into the likely transport characteristics of G-OCA. The following tables summarize the available kinetic data for key transporters.

Table 1: Intestinal Uptake Transporter (ASBT) Kinetics in Caco-2 Cells

SubstrateKm (µM)Vmax (pmol/mg protein/min)Reference
Glycocholic Acid (GCA)48.3 ± 9.41290 ± 110[12][13]

Table 2: Hepatic Uptake Transporter (NTCP & OATPs) Kinetics

TransporterSubstrateKm (µM)Vmax (pmol/mg protein/min)Reference
NTCP Glycochenodeoxycholic Acid (GCDCA)0.57 ± 0.32Not Reported[14]
Taurocholic Acid (TCA)6.44 ± 3.83Not Reported[14]
OATP1B1 Glycocholic Acid (GCA)14.7 ± 1.51340 ± 60[10]
Glycochenodeoxycholic Acid (GCDCA)4.4 ± 0.31210 ± 30[10]
Glycodeoxycholic Acid (GDCA)2.1 ± 0.21180 ± 30[10]
OATP1B3 Glycocholic Acid (GCA)15.3 ± 1.4590 ± 20[10]
Glycochenodeoxycholic Acid (GCDCA)2.5 ± 0.2800 ± 20[10]
Glycodeoxycholic Acid (GDCA)0.78 ± 0.08700 ± 20[10]

Table 3: Hepatic Efflux Transporter (BSEP) Kinetics

SubstrateKm (µM)Vmax (nmol/mg protein/min)Reference
Glycocholic Acid (GCA)2.2 ± 0.31.8 ± 0.1[12]
Glycochenodeoxycholic Acid (GCDCA)1.9 ± 0.22.1 ± 0.1[12]

Experimental Protocols

The study of G-OCA transport relies on established in vitro models that recapitulate key aspects of intestinal and hepatic transport.

Caco-2 Cell Monolayer Assay for Intestinal Transport

This assay utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer of enterocyte-like cells with tight junctions and expression of intestinal transporters, including ASBT.

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Transport Experiment cluster_analysis Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21-28 days to allow differentiation A1->A2 A3 Monitor monolayer integrity (TEER measurement) A2->A3 B1 Wash monolayer with pre-warmed buffer A3->B1 B2 Add G-OCA solution to apical (donor) chamber B1->B2 B3 Incubate at 37°C B2->B3 B4 Sample from basolateral (receiver) chamber at time intervals B3->B4 C1 Quantify G-OCA concentration (e.g., LC-MS/MS) B4->C1 C2 Calculate apparent permeability coefficient (Papp) C1->C2

Workflow for Caco-2 intestinal transport assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[15][16]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates the formation of tight junctions.[15][16]

  • Transport Study:

    • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The transport experiment is initiated by adding a solution containing G-OCA to the apical (donor) compartment.

    • The plates are incubated at 37°C, and samples are collected from the basolateral (receiver) compartment at various time points.

    • To study efflux, G-OCA can be loaded into the cells, and its appearance in the apical compartment is monitored.

  • Quantification: The concentration of G-OCA in the collected samples is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer. For carrier-mediated transport, kinetic parameters (Km and Vmax) can be determined by measuring transport rates at varying substrate concentrations.

Sandwich-Cultured Hepatocytes (SCH) Assay for Hepatic Transport

This model involves culturing primary hepatocytes between two layers of collagen, which promotes the formation of a polarized monolayer with functional bile canaliculi, closely mimicking the in vivo liver architecture.[14][17][18][19][20]

SCH_Workflow cluster_prep Hepatocyte Culture cluster_assay Biliary Excretion Assay cluster_analysis Analysis A1 Plate primary hepatocytes on collagen-coated plates A2 Overlay with a second layer of collagen after cell attachment A1->A2 A3 Culture for several days to allow repolarization and bile canaliculi formation A2->A3 B1 Pre-incubate SCH with buffer (+/- Ca2+ to modulate tight junctions) A3->B1 B2 Incubate with G-OCA B1->B2 B3 Lyse cells and collect bile B2->B3 C1 Quantify G-OCA in cell lysate and bile fraction B3->C1 C2 Calculate Biliary Excretion Index (BEI) C1->C2

Workflow for sandwich-cultured hepatocyte assay.

Methodology:

  • Hepatocyte Culture: Primary hepatocytes (fresh or cryopreserved) are seeded on collagen-coated culture plates. After attachment, a second layer of collagen is overlaid to create the "sandwich" configuration. The cells are cultured for several days to allow for repolarization and the formation of functional bile canalicular networks.[18][19]

  • Hepatobiliary Transport Assay:

    • To differentiate between cellular uptake and biliary excretion, parallel sets of SCH are used. One set is incubated with a standard buffer containing calcium, while the other is incubated with a calcium-free buffer, which disrupts the tight junctions of the bile canaliculi.[17]

    • The cells are incubated with G-OCA for a defined period.

    • After incubation, the cells are washed, and the amounts of G-OCA accumulated in the cells and excreted into the bile are determined.

  • Quantification: G-OCA concentrations in the cell lysates and the isolated bile fraction are measured by LC-MS/MS.

  • Data Analysis: The Biliary Excretion Index (BEI) is calculated as a measure of the extent of biliary excretion. Kinetic parameters for uptake and efflux can be determined from concentration-dependent studies.

Vesicular Transport Assay for Efflux Transporters

This in vitro system uses membrane vesicles prepared from cells overexpressing a specific transporter (e.g., BSEP or MRP2) to directly study the transport of a substrate in an environment free from the influence of other transporters and metabolic enzymes.[1][12][13]

Vesicular_Transport_Workflow cluster_prep Vesicle Preparation cluster_assay Transport Assay cluster_analysis Analysis A1 Overexpress transporter (e.g., BSEP) in Sf9 or HEK293 cells A2 Isolate cell membranes A1->A2 A3 Prepare inside-out membrane vesicles A2->A3 B1 Incubate vesicles with radiolabeled G-OCA and ATP or AMP (control) A3->B1 B2 Stop reaction by rapid filtration through a filter membrane B1->B2 B3 Wash to remove unbound substrate B2->B3 C1 Quantify radioactivity retained on the filter (scintillation counting) B3->C1 C2 Calculate ATP-dependent transport C1->C2

Workflow for vesicular transport assay.

Methodology:

  • Vesicle Preparation: A specific transporter, such as BSEP or MRP2, is overexpressed in a suitable cell line (e.g., Sf9 insect cells or HEK293 cells). The cell membranes are then isolated and processed to form inside-out vesicles, where the ATP-binding domain of the transporter faces the external buffer.[12]

  • Transport Assay:

    • The membrane vesicles are incubated with radiolabeled G-OCA in a buffer solution.

    • The transport reaction is initiated by the addition of ATP. A parallel incubation with AMP instead of ATP serves as a negative control to determine ATP-independent binding and transport.[21]

    • The reaction is stopped after a short incubation period by rapid filtration through a filter membrane, which traps the vesicles but allows the unbound substrate to pass through.

  • Quantification: The amount of radiolabeled G-OCA trapped inside the vesicles on the filter is quantified by liquid scintillation counting.

  • Data Analysis: ATP-dependent transport is calculated as the difference between the amounts of substrate accumulated in the presence of ATP and AMP. Kinetic parameters (Km and Vmax) are determined by measuring the initial rates of transport at different substrate concentrations.

Conclusion

The cellular uptake and transport of this compound are complex processes orchestrated by a suite of transporters in the intestine and liver, with their expression and function tightly regulated by the FXR signaling pathway. While direct quantitative kinetic data for G-OCA is currently lacking, the established in vitro models and the available data for structurally related glycine-conjugated bile acids provide a strong framework for understanding and predicting its disposition. Further studies to determine the specific kinetic parameters of G-OCA with key transporters will be invaluable for refining pharmacokinetic models and fully elucidating its pharmacological profile. This guide provides the foundational knowledge and methodological details necessary for researchers and drug development professionals to pursue these investigations.

References

Glyco-obeticholic acid metabolism in hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolism of Glyco-Obeticholic Acid in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic processes involving this compound (G-OCA) within hepatocytes. Obeticholic acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist used in the treatment of chronic liver diseases such as primary biliary cholangitis (PBC).[1] Its primary active metabolite, G-OCA, plays a crucial role in its mechanism of action. Understanding the synthesis, transport, and signaling pathways of G-OCA is essential for the continued development and optimization of FXR-targeted therapies.

Synthesis of this compound

Upon entering the hepatocyte, obeticholic acid undergoes conjugation, a critical step in its metabolism. This process is analogous to the metabolism of endogenous bile acids.

Enzymatic Conjugation: The primary metabolic pathway for OCA in the liver is conjugation with the amino acid glycine (B1666218) to form this compound (G-OCA), or with taurine (B1682933) to form tauro-obeticholic acid (T-OCA).[1] This reaction is catalyzed by the enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT) .[2][3] The process involves two main steps:

  • Activation: OCA is first activated to its coenzyme A (CoA) thioester, obeticholyl-CoA.

  • Amidation: BAAT catalyzes the transfer of the obeticholyl group from CoA to the amino group of glycine, forming a stable amide linkage and releasing free CoA.[2][4]

BAAT is predominantly located in the cytosol of hepatocytes, making this cellular compartment the primary site of G-OCA synthesis.[5][6]

Hepatocellular Transport of G-OCA

Once synthesized, G-OCA is actively transported out of the hepatocyte as part of the enterohepatic circulation. This vectorial transport is mediated by specific efflux pumps located on both the apical (canalicular) and basolateral (sinusoidal) membranes of the hepatocyte.

  • Canalicular (Apical) Efflux: The primary route of elimination for G-OCA from the hepatocyte is into the bile canaliculus. This is a rate-limiting step in biliary secretion and is primarily mediated by the Bile Salt Export Pump (BSEP; ABCB11) .[1][7][8] BSEP is an ATP-dependent transporter responsible for the efflux of monovalent conjugated bile acids against a steep concentration gradient.[9][10] The Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2) may also contribute to the canalicular transport of conjugated bile acids.[7][9]

  • Sinusoidal (Basolateral) Efflux: Under certain physiological or pathological conditions, G-OCA can also be transported back into the sinusoidal blood. This process is mediated by the heterodimeric transporter Organic Solute Transporter alpha and beta (OSTα/OSTβ) .[11]

Farnesoid X Receptor (FXR) Signaling Pathway

G-OCA, along with its parent compound OCA, is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a master regulator of bile acid homeostasis.[7][11] The activation of FXR by G-OCA in the hepatocyte nucleus initiates a signaling cascade that profoundly impacts bile acid metabolism and transport.

Mechanism of Action:

  • Activation and Heterodimerization: G-OCA binds to and activates FXR in the nucleus. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).[12]

  • DNA Binding: This FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes.[12][13]

  • Transcriptional Regulation: Binding of the heterodimer to FXREs modulates the transcription of key genes involved in bile acid synthesis and transport.

    • Gene Upregulation: Transcription of genes encoding bile acid efflux transporters is increased. This includes BSEP , OSTα , and OSTβ , leading to enhanced clearance of bile acids from the hepatocyte.[7][11] FXR also induces the expression of the Small Heterodimer Partner (SHP) , another nuclear receptor that acts as a transcriptional repressor.[14][15]

    • Gene Downregulation: Through the induction of SHP, FXR activation indirectly represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[1][7] This feedback mechanism reduces the overall intracellular bile acid pool.

FXR_Signaling_Pathway cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Nucleus cluster_transporters Efflux & Synthesis G_OCA_cyto This compound (G-OCA) FXR FXR G_OCA_cyto->FXR Activates Heterodimer FXR/RXR Heterodimer FXR->Heterodimer RXR RXR RXR->Heterodimer Forms FXRE FXRE (on DNA) Heterodimer->FXRE Binds to SHP SHP (Upregulated) FXRE->SHP Induces Transcription BSEP BSEP (Upregulated) FXRE->BSEP Induces Transcription OST OSTα/β (Upregulated) FXRE->OST Induces Transcription CYP7A1 CYP7A1 Gene (Repressed) SHP->CYP7A1 Represses Transcription

Caption: FXR signaling pathway activated by G-OCA in hepatocytes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of OCA and its metabolites.

Table 1: Pharmacokinetic Parameters of OCA and its Conjugates in Healthy Subjects (Single 10 mg Dose, Fasting) [16][17]

Analyte Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL)
Obeticholic Acid (OCA) 37.1 ± 20.3 1.5 (0.5 - 4.0) 179 ± 117
Glyco-OCA (G-OCA) 59.8 ± 20.8 12.0 (1.0 - 48.0) 1010 ± 320
Tauro-OCA (T-OCA) 10.3 ± 3.8 12.0 (1.0 - 48.0) 184 ± 65.5

Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax.

Table 2: Effect of OCA (1 µM) on Hepatocyte Transporter and Enzyme Gene Expression (in Sandwich-Cultured Human Hepatocytes) [11]

Gene Function Fold Change in mRNA (vs. Control)
BSEP (ABCB11) Canalicular Bile Acid Efflux 6.4 ± 0.8
OSTα Basolateral Bile Acid Efflux 6.4 ± 0.2
OSTβ Basolateral Bile Acid Efflux 42.9 ± 7.9
CYP7A1 Bile Acid Synthesis Suppression (Consistent with FXR activation)

Data are presented as mean ± SD.

Table 3: Representative Transporter Kinetics for a Conjugated Bile Acid (Taurocholate) with BSEP [18]

Parameter Value Description
Km 17.8 ± 5.0 µM Michaelis constant, indicating substrate affinity.
Vmax 286.2 ± 28.2 pmol/mg protein/min Maximum velocity of transport.

Experimental Protocols

The following sections detail standardized protocols for studying G-OCA metabolism and transport in vitro.

Protocol 1: In Vitro Metabolism in Sandwich-Cultured Human Hepatocytes (SCHH)

This method is the gold standard for studying hepatobiliary transport as it allows hepatocytes to form functional, polarized bile canalicular networks.[19][20][21]

Methodology:

  • Cell Seeding: Plate cryopreserved or fresh primary human hepatocytes on collagen-coated plates. Allow cells to attach for several hours.

  • Collagen Overlay: After attachment, overlay the cells with a second layer of collagen gel. This creates the "sandwich" configuration.

  • Maturation: Culture the cells for 4-5 days to allow for the formation of functional bile canalicular networks.

  • Treatment: Replace the culture medium with fresh medium containing Obeticholic Acid (e.g., 1 µM concentration) or a vehicle control. Incubate for a specified time (e.g., 24 hours).

  • Sample Collection:

    • Medium: Collect the culture medium, which contains compounds that underwent basolateral efflux.

    • Hepatocyte Lysate: To measure intracellular accumulation and biliary excretion, a differential lysis procedure is used.

      • First, incubate plates with a Ca²⁺-free buffer to disrupt tight junctions, releasing the contents of the bile canaliculi. Collect this fraction (representing biliary excreted compounds).

      • Next, lyse the remaining cells with a suitable lysis buffer (e.g., 70% methanol) to collect the intracellular fraction.

  • Sample Processing: Centrifuge lysates to pellet debris. Store all samples at -80°C until analysis.

Experimental_Workflow Workflow for Studying G-OCA Metabolism in SCHH A 1. Seed Primary Human Hepatocytes on Collagen-Coated Plate B 2. Apply Collagen Overlay to Create Sandwich Culture A->B C 3. Culture for 4-5 Days (Bile Canaliculi Formation) B->C D 4. Treat with Obeticholic Acid (e.g., 1 µM for 24h) C->D E 5. Collect Samples D->E F Medium (Basolateral Efflux) E->F G Biliary Fraction (Ca²⁺-free Wash) E->G H Intracellular Lysate E->H I 6. Sample Processing and Storage (-80°C) F->I G->I H->I J 7. LC-MS/MS Quantification of OCA, G-OCA, and T-OCA I->J

Caption: Experimental workflow for G-OCA metabolism studies.

Protocol 2: Quantification of G-OCA in Hepatocyte Lysate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method for the sensitive and specific quantification of OCA and its metabolites.[17][22][23]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw hepatocyte lysate samples on ice.

    • To a 50 µL aliquot of lysate, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of OCA or a structurally similar compound).[23]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% B to 95% B over 5 minutes) to separate the analytes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive or negative ion mode. G-OCA is typically detected in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for G-OCA and the internal standard. For G-OCA (MW 477.7), a potential transition is m/z 476.3 → 74.1.[17]

    • Data Analysis: Quantify G-OCA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching matrix (e.g., lysate from untreated cells).

Conclusion

The metabolism of this compound in hepatocytes is a well-orchestrated process involving enzymatic conjugation by BAAT and vectorial transport primarily via the BSEP efflux pump. As a potent FXR agonist, G-OCA actively participates in a crucial feedback loop that regulates bile acid homeostasis by enhancing bile acid efflux and suppressing de novo synthesis. The data and protocols presented in this guide provide a technical foundation for researchers investigating the complex pharmacology of FXR agonists and their role in treating cholestatic and metabolic liver diseases.

References

Glyco-obeticholic Acid in Enterohepatic Circulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent for certain chronic liver diseases, most notably Primary Biliary Cholangitis (PBC). As a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), OCA’s mechanism of action is intrinsically linked to the complex physiology of bile acid homeostasis and the enterohepatic circulation. Upon oral administration, OCA is rapidly absorbed and extensively metabolized, primarily through conjugation with glycine (B1666218) and taurine (B1682933) to form glyco-obeticholic acid (G-OCA) and tauro-obeticholic acid (T-OCA), respectively. These conjugates, particularly G-OCA, are not mere byproducts but active metabolites that play a crucial role in the overall pharmacological effect of OCA. This technical guide provides an in-depth exploration of the role of this compound within the enterohepatic circulation, presenting key quantitative data, detailed experimental protocols for its analysis, and visualizations of the underlying biological pathways and experimental workflows.

Enterohepatic Circulation of Obeticholic Acid and its Conjugates

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive functions while tightly regulating their systemic concentrations. Following oral administration, OCA is absorbed in the small intestine and transported to the liver via the portal circulation. In the hepatocytes, OCA undergoes conjugation with glycine or taurine.[1] These more water-soluble conjugates, including G-OCA, are then secreted into the bile.

The conjugated forms of OCA travel with bile to the gallbladder for storage and are subsequently released into the duodenum upon food intake. In the small intestine, they participate in the emulsification and absorption of dietary fats and fat-soluble vitamins. As they transit through the intestinal lumen, a significant portion of these conjugates are reabsorbed, primarily in the terminal ileum, and return to the liver through the portal vein, thus completing the enterohepatic loop. A fraction of the conjugates may be deconjugated by the gut microbiota back to the parent OCA, which can also be reabsorbed. The portion of OCA and its conjugates that is not reabsorbed is excreted in the feces, which is the primary route of elimination for OCA.[1]

Quantitative Data on this compound

The pharmacokinetic profile of obeticholic acid and its primary active metabolite, this compound, has been characterized in several clinical studies. The following tables summarize key quantitative data from studies in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Obeticholic Acid and its Conjugates in Plasma (Fasting State)
ParameterObeticholic Acid (OCA)This compound (G-OCA)Tauro-obeticholic Acid (T-OCA)Reference
Cmax (ng/mL) 29.8 ± 14.518.3 ± 7.92.8 ± 1.4[2]
AUC0-t (ng·h/mL) 134.8 ± 49.8398.7 ± 145.258.9 ± 29.1[2]
Tmax (h) 1.5 (0.5 - 4.0)12.0 (4.0 - 24.0)12.0 (4.0 - 24.0)[2]

Data are presented as mean ± standard deviation for Cmax and AUC0-t, and median (range) for Tmax, following a single oral dose of 10 mg OCA.

Table 2: Pharmacokinetic Parameters of Obeticholic Acid and its Conjugates in Plasma (Fed State)
ParameterObeticholic Acid (OCA)This compound (G-OCA)Tauro-obeticholic Acid (T-OCA)Reference
Cmax (ng/mL) 32.1 ± 13.921.5 ± 9.83.5 ± 1.9[2]
AUC0-t (ng·h/mL) 158.4 ± 55.9478.2 ± 178.672.3 ± 38.4[2]
Tmax (h) 2.0 (1.0 - 6.0)14.0 (6.0 - 24.0)14.0 (6.0 - 24.0)[2]

Data are presented as mean ± standard deviation for Cmax and AUC0-t, and median (range) for Tmax, following a single oral dose of 10 mg OCA.

Biliary and Fecal Concentrations

While approximately 87% of an administered dose of OCA is excreted in the feces, primarily as its glycine and taurine conjugates, specific quantitative data on the absolute concentrations of this compound in human bile and feces from clinical trials are not extensively reported in the readily available literature.[1] However, studies have shown that OCA treatment leads to a significant shift in the composition of biliary bile acids, with an increase in the proportion of taurine-conjugated bile acids.[3]

Experimental Protocols

The quantification of this compound and other bile acids in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below are detailed methodologies for sample preparation and analysis.

Protocol 1: Extraction and Quantification of this compound from Human Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Materials: Human plasma, internal standard (e.g., deuterated G-OCA), methanol (B129727), water, formic acid, C18 SPE cartridges.

  • Procedure:

    • To 250 µL of human plasma, add a known concentration of the internal standard solution.

    • Precondition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate G-OCA from other bile acids and endogenous interferences.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for G-OCA and its internal standard. For G-OCA (C28H47NO5), a potential transition is m/z 476.3 → 74.1.[2]

    • Quantification: Generate a calibration curve using standards of known concentrations and determine the concentration of G-OCA in the samples by comparing the peak area ratio of the analyte to the internal standard.

Protocol 2: Extraction of Bile Acids from Human Feces

1. Sample Preparation

  • Materials: Lyophilized (freeze-dried) fecal sample, ethanol (B145695), 0.1 N NaOH, internal standards (deuterated bile acids), vortex mixer, centrifuge.

  • Procedure:

    • Weigh approximately 10-20 mg of lyophilized and powdered fecal sample into a glass tube.

    • Add 1.0 mL of ice-cold 95% ethanol containing 0.1 N NaOH.

    • Add a mixture of deuterated internal standards.

    • Vortex vigorously for 1 minute to homogenize.

    • Shake the sample for 30 minutes at 4°C.

    • Centrifuge at high speed (e.g., 21,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant for further purification by SPE (as described in Protocol 1) or direct injection if the sample is sufficiently clean.

Protocol 3: Extraction of Bile Acids from Human Bile

1. Sample Preparation

  • Materials: Human bile, internal standards, methanol, water, C18 SPE cartridges.

  • Procedure:

    • Dilute the bile sample (e.g., 1:10) with water.

    • Add a known concentration of the internal standard solution.

    • Proceed with Solid-Phase Extraction as described in Protocol 1, steps 2-7.[4]

Signaling Pathways and Experimental Workflows

Farnesoid X Receptor (FXR) Signaling Pathway

This compound, like OCA, is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. The activation of FXR by G-OCA in hepatocytes and enterocytes triggers a cascade of transcriptional events that collectively contribute to the therapeutic effects of OCA.

FXR_Signaling FXR Signaling Pathway in Hepatocyte and Enterocyte cluster_extracellular Extracellular/Lumen cluster_hepatocyte Hepatocyte cluster_enterocyte Enterocyte (Ileum) G-OCA_ext This compound (in Sinusoidal Blood / Intestinal Lumen) G-OCA_hep This compound G-OCA_ext->G-OCA_hep Uptake from Blood G-OCA_ent This compound G-OCA_ext->G-OCA_ent Uptake from Lumen FXR_hep FXR G-OCA_hep->FXR_hep Binds and Activates FXR_RXR_hep FXR-RXR Heterodimer FXR_hep->FXR_RXR_hep RXR_hep RXR RXR_hep->FXR_RXR_hep SHP SHP (Small Heterodimer Partner) FXR_RXR_hep->SHP Induces Expression BSEP BSEP (Bile Salt Export Pump) FXR_RXR_hep->BSEP Induces Expression CYP7A1 CYP7A1 (Rate-limiting enzyme in bile acid synthesis) SHP->CYP7A1 Inhibits Bile_Acid_Syn_dec Decreased Bile Acid Synthesis CYP7A1->Bile_Acid_Syn_dec Bile_Acid_Efflux_inc Increased Bile Acid Efflux to Bile BSEP->Bile_Acid_Efflux_inc FXR_ent FXR G-OCA_ent->FXR_ent Binds and Activates FXR_RXR_ent FXR-RXR Heterodimer FXR_ent->FXR_RXR_ent RXR_ent RXR RXR_ent->FXR_RXR_ent FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_RXR_ent->FGF19 Induces Expression FGF19_sec FGF19 Secretion (to Portal Blood) FGF19->FGF19_sec FGF19_sec->CYP7A1 Inhibits (via FGFR4 in hepatocyte)

FXR Signaling Pathway Activation by G-OCA
Experimental Workflow for G-OCA Quantification

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample using LC-MS/MS.

Experimental_Workflow Experimental Workflow for G-OCA Quantification Sample Biological Sample (Plasma, Bile, or Feces) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis Result Concentration of G-OCA Data_Analysis->Result

Workflow for G-OCA Quantification
Logical Relationship of Enterohepatic Circulation

This diagram outlines the key organs and processes involved in the enterohepatic circulation of this compound.

Enterohepatic_Circulation Enterohepatic Circulation of G-OCA Liver Liver (Conjugation of OCA to G-OCA) Bile Bile Duct Liver->Bile Secretion Gallbladder Gallbladder (Storage) Bile->Gallbladder Small_Intestine Small Intestine (Absorption of Fats) Gallbladder->Small_Intestine Release Portal_Vein Portal Vein Small_Intestine->Portal_Vein Reabsorption (95%) Feces Feces (Excretion) Small_Intestine->Feces Excretion (5%) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Portal_Vein->Systemic_Circulation Spillover

Enterohepatic Circulation of G-OCA

Conclusion

This compound is a principal and pharmacologically active metabolite of obeticholic acid that plays a central role in mediating the therapeutic effects of the parent drug through its potent activation of the farnesoid X receptor. Its journey through the enterohepatic circulation is a key determinant of its pharmacokinetic and pharmacodynamic profile. Understanding the quantitative aspects of G-OCA's distribution and the intricacies of its interaction with FXR is crucial for the continued development and optimization of FXR-targeted therapies. The experimental protocols and workflows detailed in this guide provide a framework for the accurate and reliable quantification of this important metabolite, facilitating further research into its role in health and disease. While a complete quantitative picture of G-OCA concentrations in all compartments of the enterohepatic circulation is still emerging, the available data clearly underscore its significance as a key mediator of OCA's clinical efficacy.

References

Technical Guide: The Discovery and Characterization of Glyco-Obeticholic Acid as a Pharmacologically Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA), a potent, selective farnesoid X receptor (FXR) agonist, represents a significant therapeutic advancement for chronic liver diseases such as Primary Biliary Cholangitis (PBC).[1][2][3][4] As a derivative of the primary human bile acid chenodeoxycholic acid (CDCA), OCA is over 100 times more potent in activating FXR, a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[1][5][6] Upon administration, OCA undergoes extensive metabolism, primarily through conjugation with amino acids in the liver. This process yields two major metabolites: glyco-obeticholic acid (G-OCA) and tauro-obeticholic acid (T-OCA).[1][7][8] This guide focuses on G-OCA, detailing its discovery as a pharmacologically active metabolite that contributes significantly to the overall therapeutic effect of its parent drug.

Discovery and Metabolism of this compound

The identification of G-OCA as a major metabolite was a crucial step in understanding the complete pharmacological profile of obeticholic acid. Following oral administration, OCA is absorbed and undergoes first-pass metabolism in the liver.

Metabolic Pathway: The primary metabolic pathway for OCA is hepatic conjugation.[1][2]

  • Uptake: OCA enters hepatocytes.

  • Conjugation: The carboxylic acid group of OCA is conjugated with the amino acid glycine (B1666218) by hepatic enzymes. This reaction forms an amide bond, resulting in the formation of this compound (G-OCA). A parallel pathway involves conjugation with taurine (B1682933) to form tauro-obeticholic acid (T-OCA).

  • Biliary Secretion: G-OCA and T-OCA are secreted into the bile.[1][2]

  • Enterohepatic Recirculation: These conjugates enter the small intestine, where they can be reabsorbed and return to the liver, participating in enterohepatic circulation.[1][9]

  • Deconjugation: Intestinal microbiota in the ileum and colon can deconjugate G-OCA back to the parent OCA, which can then be reabsorbed or excreted in feces, the primary route of elimination for the drug and its metabolites.[1][10]

This metabolic process results in significant circulating levels of G-OCA, necessitating a thorough evaluation of its biological activity.

OCA_Metabolism cluster_Systemic Systemic Circulation / Gut cluster_Liver Hepatocyte OCA_Admin Oral OCA Administration Intestine Small Intestine OCA_Admin->Intestine Absorption Feces Fecal Excretion Intestine->Feces Microbiota Intestinal Microbiota Intestine->Microbiota OCA_Hep Obeticholic Acid (OCA) Intestine->OCA_Hep Portal Vein Microbiota->OCA_Hep Conjugation Conjugation (Glycine / Taurine) OCA_Hep->Conjugation GOCA_Hep Glyco-OCA (G-OCA) Tauro-OCA (T-OCA) Conjugation->GOCA_Hep Bile Bile Secretion GOCA_Hep->Bile Bile->Intestine

Figure 1. Metabolic pathway of Obeticholic Acid (OCA).

Pharmacological Activity of G-OCA

Crucially, G-OCA is not an inactive byproduct; it is a pharmacologically active metabolite that retains potent FXR agonist activity.[10][11] Like its parent compound, G-OCA binds to and activates FXR, initiating a cascade of downstream signaling events that contribute to the therapeutic effects observed with OCA treatment.

FXR Signaling Pathway

The activation of FXR by both OCA and G-OCA in hepatocytes and enterocytes is the core mechanism of action.[1][12][13]

  • FXR Activation: OCA and G-OCA, as ligands, bind to FXR in the nucleus.

  • Heterodimerization: The ligand-bound FXR forms a heterodimer with the Retinoid X Receptor (RXR).[5]

  • Gene Transcription: This complex binds to specific DNA sequences (FXR response elements) in the promoter regions of target genes.

  • Downstream Effects:

    • Inhibition of Bile Acid Synthesis: Upregulation of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF-19). SHP and FGF-19 both act to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[5][6][12] This reduces the overall toxic bile acid load on the liver.

    • Increased Bile Acid Efflux: Upregulation of the Bile Salt Export Pump (BSEP) and other transporters (e.g., OSTα/β), which actively pump bile acids out of hepatocytes and into the bile canaliculi, promoting their excretion.[1][6][12]

    • Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to inhibit pro-inflammatory signaling pathways and suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[12]

FXR_Signaling cluster_Cell Hepatocyte / Enterocyte cluster_Nucleus Nucleus FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA FXRE on DNA FXR_RXR->DNA Binds SHP SHP Gene DNA->SHP ↑ Transcription BSEP BSEP Gene DNA->BSEP ↑ Transcription FGF19 FGF-19 Gene (Enterocyte) DNA->FGF19 ↑ Transcription CYP7A1_Inhibition CYP7A1_Inhibition SHP->CYP7A1_Inhibition Inhibits CYP7A1 Expression BA_Efflux BA_Efflux BSEP->BA_Efflux ↑ Bile Acid Efflux FGF19->CYP7A1_Inhibition Inhibits CYP7A1 Expression OCA OCA / G-OCA OCA->FXR Binds & Activates

Figure 2. Simplified FXR signaling pathway activated by OCA and G-OCA.

Quantitative Data Summary

The following tables summarize key quantitative parameters for OCA and its active metabolites, highlighting the significant contribution of G-OCA to the overall systemic exposure and pharmacological effect.

Table 1: Pharmacokinetic Parameters of OCA and its Metabolites
AnalyteTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)Protein Binding
Obeticholic Acid (OCA) ~1.553.7 (at 10 mg dose)568.1 (at 10 mg dose)>99%
Glyco-OCA (G-OCA) --->99%
Tauro-OCA (T-OCA) --->99%
Total OCA --Exposures increase in a greater than dose-proportional manner>99%

Data compiled from references[1][14]. Cmax and AUC values are mean (SD) for a single dose. Tmax is for the parent drug. The exposures of the glycine and taurine conjugates increase in a greater than dose-proportional manner.

Table 2: FXR Activation Potency
CompoundReceptorPotency (EC50)Comments
Obeticholic Acid (OCA) FXRPotent Agonist~100-fold more potent than endogenous ligand CDCA.[6]
Glyco-OCA (G-OCA) FXRActive AgonistRetains pharmacological activity similar to the parent compound.[10][15]
Chenodeoxycholic Acid (CDCA) FXREndogenous LigandServes as the reference for natural bile acid potency.

Specific EC50 values for G-OCA are not consistently reported across public literature but it is confirmed to be a pharmacologically active agonist.

Experimental Protocols

The discovery and characterization of G-OCA involved several key experimental methodologies.

Metabolite Identification and Quantification: LC-MS/MS

A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous estimation of OCA, G-OCA, and T-OCA in human plasma.[7]

  • Objective: To quantify concentrations of OCA and its conjugated metabolites in biological samples for pharmacokinetic studies.

  • Sample Preparation:

    • Extraction: Solid-phase extraction (SPE) is used to isolate the analytes from 250 µL of human plasma.[7][8]

    • Internal Standards: Stable isotope-labeled internal standards for each analyte are added to the plasma before extraction to ensure accurate quantification.[7]

    • Reconstitution: After extraction and evaporation, the residue is reconstituted in a suitable solvent mixture (e.g., 50:50 methanol/water) for injection.[16]

  • Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., Ascentis® Express C18) is typically used for separation.[16]

    • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is employed to resolve the analytes.[17]

  • Detection (MS/MS):

    • Instrument: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard to ensure selectivity and sensitivity.

  • Validation: The method is fully validated according to regulatory guidelines (e.g., FDA and EMA), establishing linearity, accuracy, precision, and stability over specified concentration ranges.[7] For example, linearity might be established over ranges like 0.410 to 120.466 ng/mL for OCA and 0.414 to 121.708 ng/mL for G-OCA.[7]

LCMS_Workflow Plasma Human Plasma Sample (250 µL) IS Add Isotope-Labeled Internal Standards Plasma->IS SPE Solid-Phase Extraction (SPE) IS->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution Elute->Recon LC Liquid Chromatography (C18 Column) Recon->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Figure 3. Experimental workflow for LC-MS/MS bioanalysis.

FXR Activation Assessment: Cell-Based Reporter Gene Assay

To determine if G-OCA is an active FXR agonist, a cell-based reporter gene assay is a standard method.[18]

  • Objective: To measure the ability of a compound to activate the FXR and induce the transcription of a reporter gene.

  • Principle: Cells are engineered to express FXR and a reporter construct. The reporter construct contains an FXR-responsive promoter (like that of the BSEP gene) linked to a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).[19] Agonist binding to FXR drives reporter gene expression, which can be quantified.

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., HEK293T) is cultured in 96-well plates.[19]

    • Transfection: Cells are co-transfected with two plasmids: one that expresses the human FXR and another containing the reporter construct. Reverse transfection methods, where DNA complexes are pre-coated on the plate, can enhance efficiency.[19]

    • Compound Treatment: After an incubation period to allow for protein expression, cells are treated with increasing concentrations of the test compounds (e.g., OCA, G-OCA) or a positive control agonist.

    • Incubation: Cells are incubated for 6-24 hours to allow for FXR activation and reporter protein expression and secretion.[19]

    • Signal Detection: A sample of the cell culture medium is collected. A luminescence-based substrate for the reporter enzyme (SEAP or luciferase) is added.

    • Measurement: The resulting light output is measured using a luminometer. The signal intensity is directly proportional to the level of FXR activation.[18]

    • Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compounds.

Conclusion

The discovery of this compound as a major and pharmacologically active metabolite is fundamental to a complete understanding of obeticholic acid's therapeutic profile. G-OCA is formed rapidly in the liver and circulates systemically, contributing significantly to the sustained FXR agonism observed after OCA administration. Its activity ensures that the therapeutic effect is not solely dependent on the parent drug's concentration. This knowledge, derived from detailed metabolic studies using advanced bioanalytical techniques like LC-MS/MS and functional characterization through cell-based assays, is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose selection, and the overall clinical development of obeticholic acid. For drug development professionals, this case underscores the importance of thoroughly characterizing major metabolites to fully comprehend a drug candidate's mechanism of action and overall efficacy.

References

Methodological & Application

Protocol for the Quantitative Analysis of Glyco-obeticholic Acid in Liver Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, is a synthetic analog of the primary human bile acid chenodeoxycholic acid (CDCA).[1] In the liver, OCA is conjugated with glycine (B1666218) or taurine (B1682933) to form metabolites such as Glyco-obeticholic acid (G-OCA).[2] The activation of FXR by OCA and its conjugates plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[3][4] This application note provides a detailed protocol for the extraction and quantitative analysis of G-OCA in liver tissue, a critical aspect of preclinical and clinical studies investigating the pharmacokinetics and pharmacodynamics of OCA.

The methodology described herein is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the analysis of bile acids in liver tissue.[5][6] While specific performance characteristics for G-OCA in the liver are not widely published, this protocol provides a robust framework that can be validated for specific research needs.

Signaling Pathway of Obeticholic Acid

Obeticholic acid primarily exerts its effects through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] Upon binding of OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, modulating the transcription of target genes. Key downstream effects in the liver include the upregulation of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] FXR activation also upregulates the expression of bile acid efflux transporters like the Bile Salt Export Pump (BSEP), promoting the removal of bile acids from hepatocytes.[3] Additionally, FXR activation can influence lipid and glucose metabolism and has been shown to have anti-inflammatory and anti-fibrotic effects.[7]

OCA_FXR_Signaling OCA Obeticholic Acid (OCA) FXR FXR OCA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE binds to SHP SHP (Small Heterodimer Partner) Upregulation FXRE->SHP induces BSEP BSEP (Bile Acid Efflux) Upregulation FXRE->BSEP Lipid_Metabolism Lipid Metabolism Modulation FXRE->Lipid_Metabolism modulates Inflammation_Fibrosis Inflammation & Fibrosis Reduction FXRE->Inflammation_Fibrosis modulates CYP7A1 CYP7A1 (Bile Acid Synthesis) Downregulation SHP->CYP7A1 inhibits

Caption: Obeticholic Acid (OCA) Signaling Pathway in Hepatocytes.

Experimental Workflow

The analysis of G-OCA in liver tissue involves several key steps, from sample collection to data analysis. The following diagram outlines a typical workflow for a quantitative LC-MS/MS-based assay.

GOCA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Collection 1. Liver Tissue Collection (Snap-frozen) Homogenization 2. Tissue Homogenization (e.g., in PBS) Tissue_Collection->Homogenization Extraction 3. Protein Precipitation & Analyte Extraction (e.g., with Acetonitrile) Homogenization->Extraction LC_Separation 4. Chromatographic Separation (Reversed-Phase HPLC/UPLC) Extraction->LC_Separation MS_Detection 5. Mass Spectrometric Detection (Triple Quadrupole MS) LC_Separation->MS_Detection Quantification 6. Quantification (MRM, Standard Curve) MS_Detection->Quantification Data_Review 7. Data Review & Reporting Quantification->Data_Review

Caption: Experimental Workflow for G-OCA Analysis in Liver Tissue.

Experimental Protocols

Materials and Reagents
  • This compound (G-OCA) reference standard

  • Isotopically labeled internal standard (IS), e.g., G-OCA-d4

  • HPLC-grade acetonitrile (B52724), methanol, water, and isopropanol

  • Formic acid and ammonium (B1175870) acetate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenization tubes with beads (e.g., ceramic)

  • Microcentrifuge tubes

  • Analytical balance, vortex mixer, centrifuge, and evaporator

  • HPLC/UPLC system coupled to a triple quadrupole mass spectrometer

Standard Solutions and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of G-OCA and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the G-OCA stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and QC samples.

  • Calibration Standards and QCs: Spike blank liver homogenate (from untreated animals) with the appropriate working solutions to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).

Liver Tissue Sample Preparation
  • Homogenization: Accurately weigh approximately 50-100 mg of frozen liver tissue.[8] Add a 3-fold volume (w/v) of cold PBS. Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform suspension is achieved.[9] Keep samples on ice throughout the process.

  • Protein Precipitation and Extraction:

    • To 100 µL of liver homogenate, add 10 µL of the internal standard working solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins and extract the analyte.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid
Gradient Start at 20-30% B, increase to 80-90% B over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50°C
Injection Volume 5-10 µL
Mass Spectrometry
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (G-OCA) To be optimized, expected precursor ion [M-H]⁻
MRM Transition (IS) To be optimized, expected precursor ion [M-H]⁻
Ion Source Temp. 500-550°C
Capillary Voltage 3-4 kV
Collision Gas Argon

Note: Specific MRM transitions for G-OCA should be determined by infusing a standard solution and optimizing for the parent and most abundant product ions.

Data Presentation and Quantitative Analysis

The concentration of G-OCA in liver tissue samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Method Performance Characteristics (Hypothetical Data)

The following table summarizes hypothetical performance characteristics for a validated G-OCA assay in liver tissue, based on typical values for similar conjugated bile acids.[5] Actual values must be determined experimentally during method validation.

ParameterExpected Range
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Intra- and Inter-day Precision (%CV) <15% (<20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Extraction Recovery 70 - 110%
Matrix Effect 85 - 115%

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[10] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity and Range: Define the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter in the data.

  • Recovery: Evaluate the efficiency of the extraction process.

  • Matrix Effect: Investigate the influence of matrix components on the ionization of the analyte.

  • Stability: Assess the stability of G-OCA in liver homogenates under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound in liver tissue using LC-MS/MS. The detailed experimental procedures and suggested method parameters offer a solid foundation for researchers in drug development and related fields. Adherence to rigorous method validation is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and pharmacodynamic assessments of obeticholic acid.

References

Application Note & Protocol: Caco-2 Cell Permeability Assay for Glyco-obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a robust in vitro model widely utilized in the pharmaceutical industry to predict the oral absorption of drug candidates.[1][2][3][4] Derived from a human colorectal adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[5][6] This model is instrumental in evaluating the intestinal permeability of compounds and investigating the mechanisms of their transport, including passive diffusion and active transport processes.[1][2][5] Glyco-obeticholic acid is a glycine (B1666218) conjugate of obeticholic acid, a potent farnesoid X receptor (FXR) agonist used in the treatment of primary biliary cholangitis.[7][8][9] Understanding its intestinal permeability is crucial for characterizing its oral bioavailability and potential drug-drug interactions. This document provides a detailed protocol for assessing the permeability of this compound using the Caco-2 cell model.

Mechanism of Action of Obeticholic Acid

Obeticholic acid is a synthetic analog of the primary bile acid chenodeoxycholic acid. It is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[8][10][11] Activation of FXR by obeticholic acid plays a crucial role in regulating bile acid synthesis and transport.[11] In hepatocytes, FXR activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[8][11] It also stimulates the expression of the bile salt export pump (BSEP), which facilitates the excretion of bile acids from hepatocytes into the bile.[8][11] In the intestine, FXR activation by bile acids leads to the release of fibroblast growth factor 19 (FGF-19), which signals to the liver to suppress bile acid synthesis.[8] Obeticholic acid is metabolized in the liver through conjugation with glycine or taurine (B1682933) to form this compound and Tauro-obeticholic acid, respectively.[7][8] These conjugates are secreted into the bile and undergo enterohepatic circulation, being reabsorbed in the small intestine.[7]

Experimental Protocols

Caco-2 Cell Culture
  • Cell Line: Caco-2 cells (ATCC® HTB-37™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA.

Caco-2 Monolayer Formation for Permeability Assay
  • Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 24-well format with 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: The cells are cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-established tight junctions.[6] The culture medium is replaced every 2-3 days.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is a critical parameter and is assessed by measuring the Transepithelial Electrical Resistance (TEER).[2] TEER values are measured using a voltmeter. Monolayers with TEER values ≥ 200 Ω·cm² are typically considered suitable for permeability experiments.[12] The permeability of a fluorescent marker with low permeability, such as Lucifer yellow, can also be assessed to confirm monolayer integrity.

Bidirectional Permeability Assay

This assay measures the transport of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[6] The ratio of the apparent permeability coefficients (Papp) in each direction provides an efflux ratio, which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5][6]

  • Preparation of Transport Buffer: A common transport buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4. For lipophilic compounds like bile acids, modifications to the buffer may be necessary to improve solubility and reduce non-specific binding.[13] The use of Fasted State Simulated Intestinal Fluid (FaSSIF) in the apical compartment and HBSS with 1% Bovine Serum Albumin (BSA) in the basolateral compartment can be considered.[13]

  • Dosing Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in the transport buffer to the final desired concentration (e.g., 10 µM). The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid affecting cell viability.

  • Permeability Experiment:

    • The culture medium is removed from the apical and basolateral compartments of the Transwell® inserts.

    • The cell monolayers are washed and pre-incubated with pre-warmed transport buffer at 37°C for 30 minutes.

    • For A-B permeability: The transport buffer in the apical (donor) compartment is replaced with the dosing solution containing this compound. The basolateral (receiver) compartment is filled with fresh transport buffer.

    • For B-A permeability: The transport buffer in the basolateral (donor) compartment is replaced with the dosing solution. The apical (receiver) compartment is filled with fresh transport buffer.

    • The plates are incubated at 37°C on an orbital shaker.

    • Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.

    • Samples are also taken from the donor compartment at the beginning and end of the experiment to determine the initial and final concentrations.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.[1][2]

Data Analysis

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

  • A is the surface area of the permeable membrane (cm²).

  • C0 is the initial concentration of the drug in the donor compartment (µmol/cm³).

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is generally considered indicative of active efflux.[5]

Data Presentation

The quantitative data from the Caco-2 permeability assay for this compound should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Caco-2 Permeability and Efflux Ratio of this compound

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
This compound10A-BValueValue
B-AValue
Control Compound 1 (High Permeability)10A-BValueValue
B-AValue
Control Compound 2 (Low Permeability)10A-BValueValue
B-AValue
Control Compound 3 (P-gp Substrate)10A-BValueValue
B-AValue

Table 2: Effect of Efflux Pump Inhibitors on this compound Permeability

CompoundConditionDirectionPapp (x 10⁻⁶ cm/s)Fold Change in Papp (A-B)
This compoundControlA-BValue-
B-AValue
+ Verapamil (P-gp inhibitor)A-BValueValue
B-AValue
+ Fumitremorgin C (BCRP inhibitor)A-BValueValue
B-AValue

Visualizations

Signaling Pathway

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_circulation Portal Circulation GOA Glyco-obeticholic Acid (GOA) GOA_inside GOA GOA->GOA_inside Uptake Transporter FXR FXR GOA_inside->FXR Binds to GOA_portal GOA GOA_inside->GOA_portal Basolateral Efflux FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA DNA (FXR Response Element) FXR_RXR->DNA Binds to FGF19 FGF-19 Synthesis DNA->FGF19 Induces FGF19_secreted FGF-19 FGF19->FGF19_secreted FGF19_portal FGF-19 FGF19_secreted->FGF19_portal Secretion

Caption: Intestinal absorption and signaling of this compound.

Experimental Workflow

cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture (18-22 days) TEER Monolayer Integrity Check (TEER Measurement) Caco2_culture->TEER A_B Apical to Basolateral (A-B) Transport TEER->A_B B_A Basolateral to Apical (B-A) Transport TEER->B_A Dosing_sol Prepare Dosing Solution (this compound) Dosing_sol->A_B Dosing_sol->B_A Sampling Sample Collection (Receiver Compartment) A_B->Sampling B_A->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Papp_calc Calculate Papp and Efflux Ratio LCMS->Papp_calc Data_report Data Reporting and Interpretation Papp_calc->Data_report

Caption: Caco-2 permeability assay workflow.

References

Application Notes and Protocols for Glyco-obeticholic Acid Treatment in a NASH Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. Obeticholic acid (OCA), a potent agonist of the farnesoid X receptor (FXR), and its active metabolite, Glyco-obeticholic acid (G-OCA), have emerged as promising therapeutic agents for NASH. OCA activates FXR, a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism, thereby exerting anti-inflammatory and anti-fibrotic effects on the liver.[1][2] This document provides detailed application notes and protocols for the use of OCA in preclinical NASH mouse models, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation: Efficacy of Obeticholic Acid in NASH Mouse Models

The following tables summarize the quantitative effects of obeticholic acid (OCA) treatment in various diet-induced mouse models of NASH.

Table 1: Effects of Obeticholic Acid on Metabolic Parameters in NASH Mouse Models

Mouse ModelDietTreatment GroupDosage (mg/kg/day)Duration (weeks)Body Weight ChangeLiver Weight ReductionReference
DIO-NASH (C57BL/6J)High Trans-Fat, Fructose (B13574), CholesterolOCA308No significant changeYes[3]
ob/ob-NASHHigh Trans-Fat, Fructose, CholesterolOCA308No significant changeYes[3]
MS-NASHWestern Diet + Fructose + CCl4OCA308No significant changeYes[4][5]

Table 2: Effects of Obeticholic Acid on Liver Histopathology in NASH Mouse Models

Mouse ModelDietTreatment GroupDosage (mg/kg/day)Duration (weeks)Steatosis Score ReductionInflammation Score ReductionFibrosis Score ReductionReference
DIO-NASH (C57BL/6J)High Trans-Fat, Fructose, CholesterolOCA308YesYesNo[3]
ob/ob-NASHHigh Trans-Fat, Fructose, CholesterolOCA308YesYesNo[3][4]
MC4R-KOWestern DietOCA108No significant changeYesYes[6][7]
MS-NASHWestern Diet + Fructose + CCl4OCA308YesYesYes[5]

Table 3: Effects of Obeticholic Acid on Biochemical Markers in NASH Mouse Models

Mouse ModelDietTreatment GroupDosage (mg/kg/day)Duration (weeks)Serum ALT ReductionSerum AST ReductionLiver Triglyceride ReductionLiver Cholesterol ReductionReference
DIO-NASH (C57BL/6J)High Trans-Fat, Fructose, CholesterolOCA308YesYesYesYes[3]
ob/ob-NASHHigh Trans-Fat, Fructose, CholesterolOCA308YesYesYesYes[3][4]
MS-NASHWestern Diet + Fructose + CCl4OCA308YesYesYesYes[4][5]

Experimental Protocols

This section provides a detailed methodology for a representative study using the Diet-Induced Obese (DIO)-NASH mouse model.

Protocol 1: Induction and Treatment of DIO-NASH in C57BL/6J Mice

1. Animal Model and Housing:

  • Male C57BL/6J mice, 6-8 weeks old.
  • House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
  • Provide ad libitum access to water.

2. NASH Induction:

  • Feed mice a diet high in trans-fat (40%), fructose (20%), and cholesterol (2%) (e.g., Gubra Amylin NASH diet) for a minimum of 30 weeks to induce NASH with fibrosis.[3][8]
  • A control group should receive a standard chow diet.

3. Liver Biopsy (Optional but Recommended):

  • Prior to treatment initiation, a liver biopsy can be performed to confirm and stratify the severity of steatosis and fibrosis.[3] This allows for baseline assessment and more robust evaluation of treatment effects.

4. Obeticholic Acid Preparation and Administration:

  • Prepare a suspension of Obeticholic Acid (OCA) in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).[6]
  • Administer OCA orally (PO) once daily (QD) at a dose of 30 mg/kg.[3]
  • The vehicle control group should receive an equivalent volume of the vehicle.

5. Treatment Duration:

  • Treat mice for 8 weeks.[3]

6. Endpoint Analysis:

  • Metabolic Phenotyping: Monitor body weight weekly. At the end of the study, collect blood for analysis of serum ALT, AST, triglycerides, and cholesterol.
  • Histopathology: Euthanize mice and collect liver tissue. Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS). Use Sirius Red staining to evaluate the degree of fibrosis.[5]
  • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and FXR target engagement (e.g., Shp, Cyp7a1).

Signaling Pathways and Experimental Workflow

FXR Signaling Pathway in NASH

Activation of the Farnesoid X Receptor (FXR) by Obeticholic Acid (OCA) in hepatocytes initiates a signaling cascade that leads to the amelioration of NASH pathology. The diagram below illustrates the key molecular events.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Therapeutic Outcomes OCA Obeticholic Acid (OCA) FXR_inactive FXR (inactive) OCA->FXR_inactive Enters cell and binds FXR_active FXR-RXR Heterodimer FXR_inactive->FXR_active Translocates to nucleus and heterodimerizes with RXR SHP SHP FXR_active->SHP Induces expression NFkB NF-κB FXR_active->NFkB Inhibits SREBP1c SREBP-1c SHP->SREBP1c Inhibits CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis BileAcid Decreased Bile Acid Synthesis CYP7A1->BileAcid Inflammation Decreased Inflammation NFkB->Inflammation Experimental_Workflow start Start: Select Mouse Model (e.g., C57BL/6J) diet NASH Induction: High-Fat, Fructose, Cholesterol Diet (≥30 weeks) start->diet biopsy Baseline Assessment: Liver Biopsy (optional) diet->biopsy randomization Randomization into Treatment Groups biopsy->randomization treatment Treatment Phase (8 weeks): - Vehicle Control (PO, QD) - Obeticholic Acid (30 mg/kg, PO, QD) randomization->treatment endpoints Endpoint Analysis treatment->endpoints metabolic Metabolic Phenotyping: Body Weight, Serum Biochemistry endpoints->metabolic histology Liver Histopathology: H&E, Sirius Red Staining endpoints->histology gene_expression Gene Expression Analysis: qRT-PCR endpoints->gene_expression Logical_Relationship oca Obeticholic Acid (OCA) Administration fxr FXR Activation in Hepatocytes oca->fxr molecular Molecular Changes: - ↓ Lipogenic Gene Expression - ↓ Pro-inflammatory Cytokines - ↓ Pro-fibrotic Factors fxr->molecular histological Histological Improvement: - ↓ Steatosis - ↓ Inflammation - ↓ Fibrosis molecular->histological biochemical Biochemical Improvement: - ↓ Serum ALT/AST - ↓ Liver Lipids molecular->biochemical outcome Amelioration of NASH Phenotype histological->outcome biochemical->outcome

References

Application Notes and Protocols for Preclinical Evaluation of Glyco-obeticholic Acid in Cholestasis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of studies evaluating Glyco-obeticholic acid (G-OCA) in established murine models of cholestasis. The protocols detailed herein are intended to facilitate the assessment of G-OCA's therapeutic potential in cholestatic liver injury.

Introduction to this compound and Cholestasis

Cholestasis is a condition characterized by the impairment of bile flow from the liver, leading to the accumulation of bile acids and other toxic substances, which can cause progressive liver damage, fibrosis, and cirrhosis. This compound (G-OCA) is the glycine-conjugated form of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[1] Activation of FXR has been shown to be a promising therapeutic strategy for cholestatic liver diseases.[1]

This document outlines the use of three well-established animal models to study the effects of G-OCA on cholestasis: the Bile Duct Ligation (BDL) model, the α-naphthylisothiocyanate (ANIT)-induced cholestasis model, and the Multidrug Resistance Protein 2 (Mdr2) knockout mouse model.

Mechanism of Action of this compound

G-OCA, as an FXR agonist, is anticipated to exert its therapeutic effects through the activation of the FXR signaling pathway. Upon entering hepatocytes and intestinal epithelial cells, G-OCA binds to and activates FXR. This activation leads to a cascade of downstream events that collectively work to protect the liver from cholestatic injury.

Activated FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes.[2] This leads to:

  • Suppression of Bile Acid Synthesis: Activation of FXR in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the release of fibroblast growth factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression.[3]

  • Increased Bile Acid Efflux: FXR activation upregulates the expression of the bile salt export pump (BSEP) in hepatocytes, promoting the excretion of bile acids from the liver into the bile.[3]

  • Inhibition of Bile Acid Uptake: FXR activation downregulates the expression of the Na+-taurocholate cotransporting polypeptide (NTCP), which is responsible for the uptake of bile acids from the portal circulation into hepatocytes.

  • Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have anti-inflammatory effects by suppressing pro-inflammatory signaling pathways. It can also modulate hepatic stellate cell activation, a key event in the development of liver fibrosis.

The following diagram illustrates the FXR signaling pathway and the proposed mechanism of action for G-OCA.

FXR Signaling Pathway Activated by G-OCA.

Experimental Design and Animal Models

A typical experimental workflow for evaluating G-OCA in a cholestasis animal model is depicted below.

Experimental_Workflow acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Sham, Vehicle, G-OCA) acclimatization->grouping model_induction Cholestasis Model Induction (BDL, ANIT, or Mdr2-/-) grouping->model_induction treatment G-OCA Administration (e.g., daily oral gavage) model_induction->treatment monitoring Monitoring (Body weight, clinical signs) treatment->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia analysis Biochemical, Histological, and Molecular Analysis euthanasia->analysis

General Experimental Workflow for G-OCA Evaluation.
Bile Duct Ligation (BDL) Model

The BDL model is a widely used surgical model of obstructive cholestasis that leads to reproducible liver injury, inflammation, and fibrosis.

Experimental Protocol: Bile Duct Ligation (BDL) in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoflurane anesthesia

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk)

  • Heating pad

  • Sterile saline

  • Buprenorphine for analgesia

  • G-OCA formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose)

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane. Shave the abdominal area and sterilize with an appropriate antiseptic. Place the mouse on a heating pad to maintain body temperature.

  • Surgical Procedure: Make a midline laparotomy to expose the abdominal cavity. Gently retract the liver to visualize the common bile duct. Carefully dissect the common bile duct from the surrounding tissue. Ligate the common bile duct in two locations with 6-0 silk suture. For the sham control group, perform the same procedure but without ligating the bile duct.[4]

  • Closure: Close the abdominal wall in two layers (peritoneum and skin) with sutures.

  • Post-operative Care: Administer buprenorphine for pain relief. Provide sterile saline subcutaneously for hydration. Monitor the animals closely for recovery.[4]

  • G-OCA Administration: Begin G-OCA administration (e.g., 10-30 mg/kg, daily by oral gavage) 24 hours after surgery and continue for the duration of the study (typically 7-21 days). The vehicle control group should receive the same volume of the vehicle solution.[5]

  • Sample Collection: At the end of the study period, euthanize the mice and collect blood for biochemical analysis and liver tissue for histological and molecular analysis.

α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model

ANIT is a chemical toxicant that induces intrahepatic cholestasis by causing direct injury to cholangiocytes. This model is useful for studying acute cholestatic liver injury and the mechanisms of drug-induced cholestasis.

Experimental Protocol: ANIT-Induced Cholestasis in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • α-Naphthylisothiocyanate (ANIT)

  • Corn oil

  • Oral gavage needles

  • G-OCA formulated for oral gavage

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • G-OCA Pre-treatment (Optional): Administer G-OCA (e.g., 10-30 mg/kg, daily by oral gavage) for a specified period (e.g., 3-5 days) before ANIT administration.

  • ANIT Administration: On the day of induction, administer a single oral dose of ANIT (e.g., 50-75 mg/kg) dissolved in corn oil. The control group should receive corn oil only.[6]

  • G-OCA Post-treatment: Continue G-OCA administration daily after ANIT induction.

  • Sample Collection: Euthanize mice at various time points after ANIT administration (e.g., 24, 48, 72 hours) to collect blood and liver tissue for analysis.

Mdr2 (Abcb4) Knockout Mouse Model

Mdr2 knockout (Mdr2-/-) mice lack the canalicular phospholipid flippase, leading to the secretion of bile devoid of phospholipids. This results in "toxic" bile that damages the bile duct epithelium, causing a chronic sclerosing cholangitis that progresses to fibrosis and hepatocellular carcinoma, mimicking aspects of human primary sclerosing cholangitis (PSC).

Experimental Protocol: Therapeutic Study in Mdr2 Knockout Mice

Materials:

  • Male Mdr2-/- mice (e.g., on an FVB/N background) and wild-type littermates (8-12 weeks old)

  • G-OCA formulated for administration (e.g., in chow or by oral gavage)

Procedure:

  • Animal Husbandry: House Mdr2-/- mice and their wild-type counterparts under specific pathogen-free conditions.

  • Study Initiation: At a predetermined age (e.g., 8 weeks), when cholestatic injury is established, randomly assign Mdr2-/- mice to a vehicle control group or a G-OCA treatment group.

  • G-OCA Administration: Administer G-OCA (e.g., 10-30 mg/kg/day) mixed in the chow or by daily oral gavage for a specified duration (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight and clinical signs of disease progression throughout the study.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood for biochemical analysis and liver tissue for histological assessment of inflammation and fibrosis, and for molecular analysis of gene expression.

Data Presentation and Quantitative Analysis

Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups. Below are representative tables based on expected outcomes from studies with FXR agonists like OCA.

Table 1: Effect of G-OCA on Serum Biochemical Markers in BDL Mice

GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)Total Bile Acids (µmol/L)
Sham35 ± 550 ± 8150 ± 200.2 ± 0.115 ± 3
BDL + Vehicle450 ± 60600 ± 75800 ± 908.5 ± 1.2350 ± 50
BDL + G-OCA (10 mg/kg)320 ± 45450 ± 50600 ± 706.2 ± 0.8250 ± 40
BDL + G-OCA (30 mg/kg)210 ± 30 300 ± 40450 ± 50 4.1 ± 0.5180 ± 30**
Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. BDL + Vehicle.

Table 2: Effect of G-OCA on Hepatic Gene Expression in ANIT-treated Mice (Fold Change vs. Control)

GeneANIT + VehicleANIT + G-OCA (30 mg/kg)
Cyp7a10.4 ± 0.10.2 ± 0.05
Shp1.2 ± 0.23.5 ± 0.5
Bsep0.5 ± 0.11.8 ± 0.3
Tnf-α5.8 ± 0.72.5 ± 0.4
Col1a14.2 ± 0.51.9 ± 0.3
Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. ANIT + Vehicle.

Table 3: Histological Scoring of Liver Injury in Mdr2-/- Mice Treated with G-OCA

GroupPortal Inflammation (0-3)Bile Duct Proliferation (0-3)Fibrosis (0-4)
Wild-Type0.2 ± 0.10.1 ± 0.10.1 ± 0.1
Mdr2-/- + Vehicle2.5 ± 0.42.8 ± 0.33.2 ± 0.5
Mdr2-/- + G-OCA (30 mg/kg)1.5 ± 0.3 1.8 ± 0.22.1 ± 0.4
Data are presented as mean ± SD. Scoring based on a semi-quantitative scale. *p < 0.05, *p < 0.01 vs. Mdr2-/- + Vehicle.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in robust and reproducible animal models of cholestasis. The detailed protocols and data presentation guidelines are intended to support researchers in designing and conducting experiments that will effectively assess the therapeutic potential of G-OCA for cholestatic liver diseases. It is important to note that the quantitative data presented are representative of the effects of the parent compound, Obeticholic Acid, and G-OCA is expected to have similar pharmacological actions. Optimal dosing and treatment regimens for G-OCA should be determined empirically for each specific experimental setting.

References

Application Notes and Protocols: Investigating FGF19 Induction using Glyco-obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyco-obeticholic acid (G-OCA) is the glycine-conjugated form and an active metabolite of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist.[1] FXR is a nuclear receptor highly expressed in the gastrointestinal tract and liver, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2] Activation of intestinal FXR by agonists like G-OCA leads to the robust induction and secretion of Fibroblast Growth Factor 19 (FGF19).[2][3] FGF19 is a key endocrine hormone that signals in the liver to suppress bile acid synthesis, regulate glucose homeostasis, and influence lipid metabolism.[3][4] The G-OCA/FXR/FGF19 signaling axis is a critical pathway in maintaining metabolic homeostasis and is a key target for therapeutic intervention in various metabolic diseases. These application notes provide detailed protocols for utilizing G-OCA to investigate FGF19 induction in vitro.

Signaling Pathway

The activation of FGF19 expression by G-OCA is initiated by the binding of G-OCA to the Farnesoid X Receptor (FXR) in the nucleus of intestinal cells. This binding event leads to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter region of the FGF19 gene, thereby initiating its transcription and subsequent translation. The newly synthesized FGF19 is then secreted from the intestinal cells into the bloodstream, where it can travel to the liver and other tissues to exert its metabolic effects.

FGF19_Induction_Pathway cluster_cell Intestinal Cell cluster_liver Liver (Hepatocyte) GOCA This compound (G-OCA) FXR FXR GOCA->FXR Binds and Activates FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FGF19 Gene (FXRE) FXR_RXR->FXRE Binds to Promoter FGF19_mRNA FGF19 mRNA FXRE->FGF19_mRNA Initiates Transcription FGF19_protein FGF19 Protein FGF19_mRNA->FGF19_protein Translation FGF19_secreted Secreted FGF19 FGF19_protein->FGF19_secreted Secretion FGFR4 FGFR4/β-Klotho Receptor Complex FGF19_secreted->FGFR4 Binds to Receptor Signaling_Cascade Downstream Signaling Cascade FGFR4->Signaling_Cascade CYP7A1 CYP7A1 Gene Signaling_Cascade->CYP7A1 Represses Transcription Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Inhibition

G-OCA induced FGF19 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the induction of FGF19 by various FXR agonists, including the parent compound of G-OCA, Obeticholic Acid. This data provides a reference for the expected magnitude of FGF19 induction in response to G-OCA treatment.

Table 1: In Vitro Induction of FGF19 mRNA in Human Intestinal Explants

CompoundConcentration (µM)Fold Induction of FGF19 mRNA (median)Reference
Glycochenodeoxycholate (GCDCA)50161[5][6]
Chenodeoxycholate (CDCA)50350[5][6]
Obeticholic Acid (OCA)170[5][6]

Table 2: EC50 for FGF19 Transcript Induction

CompoundEC50 (µM)Cell/Tissue TypeReference
Chenodeoxycholate (CDCA)20Human Ileal Explants[5][6]

Experimental Protocols

Protocol 1: In Vitro FGF19 mRNA Induction in LS174T Cells

This protocol describes the treatment of the human colon adenocarcinoma cell line LS174T with G-OCA to measure the induction of FGF19 mRNA by quantitative real-time PCR (qPCR). LS174T cells are a well-established model for studying intestinal mucin expression and have been used to investigate FGF19 regulation.[7][8]

Materials:

  • This compound (G-OCA)

  • LS174T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for human FGF19 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture:

    • Culture LS174T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • G-OCA Treatment:

    • Prepare a stock solution of G-OCA in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, replace the culture medium with fresh, serum-free DMEM.

    • Treat the cells with varying concentrations of G-OCA (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).

  • RNA Extraction and cDNA Synthesis:

    • After the incubation period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for FGF19 and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the fold change in FGF19 mRNA expression relative to the vehicle-treated control.

In_Vitro_FGF19_Induction_Workflow cluster_workflow Experimental Workflow A 1. Culture LS174T Cells in 6-well plates B 2. Treat with G-OCA (e.g., 0.1, 1, 10 µM) for 6 hours A->B C 3. Isolate Total RNA B->C D 4. Synthesize cDNA C->D E 5. Perform qPCR for FGF19 and Housekeeping Gene D->E F 6. Analyze Data (ΔΔCt) to Determine Fold Change E->F

Workflow for in vitro FGF19 mRNA induction.
Protocol 2: Measurement of Secreted FGF19 Protein by ELISA

This protocol details the quantification of secreted FGF19 protein in the cell culture supernatant from G-OCA-treated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatant from G-OCA-treated cells (from Protocol 1)

  • Human FGF19 ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following G-OCA treatment of LS174T cells (as in Protocol 1), carefully collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

      • Adding standards and samples to the wells of the pre-coated microplate.

      • Incubating with a biotin-conjugated antibody specific for human FGF19.

      • Washing the plate.

      • Adding streptavidin-HRP conjugate.

      • Washing the plate.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of FGF19 in the samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow cluster_workflow ELISA Workflow A 1. Collect Supernatant from G-OCA Treated Cells B 2. Perform ELISA according to Kit Protocol A->B C 3. Measure Absorbance with Microplate Reader B->C D 4. Generate Standard Curve C->D E 5. Calculate FGF19 Concentration D->E

Workflow for FGF19 protein measurement.

Conclusion

This compound is a valuable tool for investigating the FXR/FGF19 signaling axis. The protocols outlined in these application notes provide a framework for researchers to study the induction of FGF19 by G-OCA in a controlled in vitro setting. The provided quantitative data serves as a benchmark for expected results. By utilizing these methods, researchers can further elucidate the role of this important metabolic pathway in health and disease, and explore the therapeutic potential of FXR agonists.

References

Cell-Based Assays for Glyco-obeticholic Acid Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyco-obeticholic acid (G-OCA) is the primary active, glycine-conjugated metabolite of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist. OCA is approved for the treatment of primary biliary cholangitis (PBC) and is under investigation for other liver diseases such as non-alcoholic steatohepatitis (NASH). As the accumulation of bile acids can lead to hepatotoxicity, understanding the cytotoxic potential of G-OCA is crucial for its therapeutic development and for elucidating the mechanisms of bile acid-induced liver injury.

These application notes provide detailed protocols for assessing the cytotoxicity of G-OCA in cell-based models, primarily focusing on liver-derived cell lines like HepG2. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Data Presentation

Currently, there is a lack of publicly available, direct quantitative data on the cytotoxicity of this compound (G-OCA), such as IC50 values. The cytotoxic effects of its parent compound, Obeticholic Acid (OCA), appear to be context-dependent. Some studies suggest that OCA may protect against apoptosis induced by other toxic bile acids, while others indicate it can promote apoptosis in certain cholestatic conditions. Therefore, the following table is presented as a template for researchers to populate with their own experimental data when evaluating G-OCA cytotoxicity.

Table 1: Template for Summarizing G-OCA Cytotoxicity Data

Cell LineAssayTime Point (hours)G-OCA Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HepG2MTT24User-definedUser-dataUser-calculated
HepG2MTT48User-definedUser-dataUser-calculated
HepG2LDH Release24User-definedUser-dataUser-calculated
HepG2LDH Release48User-definedUser-dataUser-calculated
Primary HepatocytesMTT24User-definedUser-dataUser-calculated

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

  • HepG2 cells (or other suitable liver cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (G-OCA) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of G-OCA in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the G-OCA dilutions. Include wells with vehicle control (DMSO concentration matched to the highest G-OCA concentration) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Measurement of Cytotoxicity by LDH Release Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture supernatant.

Materials:

  • HepG2 cells

  • Complete DMEM

  • G-OCA stock solution

  • LDH cytotoxicity detection kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatant in the new plate.

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light. Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

Protocol 3: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes.

Materials:

  • HepG2 cells

  • Complete DMEM

  • G-OCA stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with various concentrations of G-OCA for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up compensation and gates.

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • HepG2 cells

  • Complete DMEM

  • G-OCA stock solution

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in a white-walled 96-well plate and treat with G-OCA as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Visualization of Pathways and Workflows

G_OCA_Cytotoxicity_Workflow Experimental Workflow for G-OCA Cytotoxicity Assessment cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity Assays cluster_apoptosis_assays Apoptosis Analysis cluster_analysis Data Analysis start Seed HepG2 Cells treat Treat with G-OCA start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Apoptosis Assays treat->apoptosis data Calculate % Viability, % Cytotoxicity, Apoptosis Rate mtt->data ldh->data annexin Annexin V/PI Staining (Flow Cytometry) apoptosis->annexin caspase Caspase-3/7 Assay (Luminescence) apoptosis->caspase annexin->data caspase->data

Caption: Workflow for assessing G-OCA cytotoxicity.

Bile_Acid_Apoptosis_Pathway Potential Bile Acid-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway GOCA High Concentrations of This compound (G-OCA) death_receptor Death Receptors (e.g., Fas) GOCA->death_receptor mitochondria Mitochondrial Stress (Loss of Membrane Potential) GOCA->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase9 Caspase-9 Activation caspase8->caspase9 Crosstalk caspase37 Caspase-3/7 Activation caspase8->caspase37 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential apoptosis pathways induced by bile acids.

Application Notes and Protocols for Gene Expression Analysis Following Glyco-obeticholic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyco-obeticholic acid (G-OCA) is the major active metabolite of obeticholic acid (OCA), a potent and selective agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine, playing a pivotal role in the regulation of bile acid, lipid, and glucose metabolism. Activation of FXR by ligands such as G-OCA initiates a cascade of transcriptional events that modulate the expression of numerous target genes. This regulation is crucial for maintaining metabolic homeostasis and has therapeutic implications for various liver diseases, including Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).

These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis in response to G-OCA treatment. The provided methodologies and data will enable researchers to investigate the molecular mechanisms of G-OCA action and identify potential biomarkers and therapeutic targets.

Mechanism of Action: FXR Signaling Pathway

This compound, as an FXR agonist, binds to and activates the Farnesoid X Receptor. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream effects include the suppression of bile acid synthesis and the regulation of lipid and glucose metabolism.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects GOCA This compound FXR_inactive FXR (inactive) GOCA->FXR_inactive Enters cell and binds FXR_active FXR (active) FXR_inactive->FXR_active Activation & Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation FXRE FXR Response Element (FXRE) FXR_active->FXRE Heterodimerization and DNA binding RXR_active->FXRE Heterodimerization and DNA binding Target_Genes Target Gene Transcription FXRE->Target_Genes Modulates Transcription Bile_Acid ↓ Bile Acid Synthesis (↓ CYP7A1, ↓ CYP27A1) Target_Genes->Bile_Acid Bile_Transport ↑ Bile Acid Transport (↑ BSEP, ↑ OSTα/β, ↑ ABCB4) Target_Genes->Bile_Transport Lipid_Metabolism Modulation of Lipid Metabolism (↑ SCARB1, ↑ ApoB, ↓ ApoAI) Target_Genes->Lipid_Metabolism

Caption: FXR signaling pathway activated by this compound.

Quantitative Gene Expression Analysis

The following table summarizes the changes in gene expression observed in primary human hepatocytes following treatment with an FXR agonist. This data is compiled from studies using Obeticholic Acid, the parent compound of G-OCA, and is expected to be representative of the effects of G-OCA.

Gene SymbolGene NameFunctionFold Change (vs. Control)
Bile Acid Synthesis (Down-regulated)
CYP7A1Cytochrome P450 Family 7 Subfamily A Member 1Rate-limiting enzyme in bile acid synthesisDecreased
CYP27A1Cytochrome P450 Family 27 Subfamily A Member 1Enzyme in the alternative bile acid synthesis pathwayDecreased
Bile Acid and Solute Transport (Up-regulated)
ABCB11 (BSEP)ATP Binding Cassette Subfamily B Member 11Bile salt export pump6.4 ± 0.8
SLC51A (OSTα)Solute Carrier Family 51 Subunit AlphaOrganic solute transporter alpha6.4 ± 0.2
SLC51B (OSTβ)Solute Carrier Family 51 Subunit BetaOrganic solute transporter beta42.9 ± 7.9
ABCB4ATP Binding Cassette Subfamily B Member 4Transports phospholipids (B1166683) into bileIncreased
Lipid Metabolism
SCARB1Scavenger Receptor Class B Member 1HDL cholesterol uptakeIncreased
APOBApolipoprotein BLDL particle assemblyIncreased
APOA1Apolipoprotein A1HDL particle assemblyDecreased

Data is primarily based on studies with Obeticholic Acid.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of gene expression changes in response to G-OCA treatment. These protocols are adapted from established methods for studying the effects of FXR agonists on hepatocytes.

Cell Culture and G-OCA Treatment

This protocol describes the culture of primary human hepatocytes and their treatment with this compound.

Cell_Culture_Workflow Thaw 1. Thaw Cryopreserved Primary Human Hepatocytes Plate 2. Plate Hepatocytes on Collagen-Coated Plates Thaw->Plate Culture 3. Culture in Hepatocyte Maintenance Medium Plate->Culture Treat 4. Treat with this compound (e.g., 1 µM for 72 hours) Culture->Treat Harvest 5. Harvest Cells for RNA Isolation Treat->Harvest

Caption: Workflow for hepatocyte culture and G-OCA treatment.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte plating medium

  • Hepatocyte maintenance medium

  • Collagen-coated cell culture plates

  • This compound (G-OCA)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

Procedure:

  • Thawing of Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

  • Plating: Plate the thawed hepatocytes onto collagen-coated plates at a recommended seeding density in pre-warmed hepatocyte plating medium.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. After cell attachment (typically 4-6 hours), replace the plating medium with hepatocyte maintenance medium.

  • G-OCA Treatment: After a stabilization period (e.g., 24 hours), treat the hepatocytes with G-OCA. A starting concentration of 1 µM for 72 hours is recommended, based on studies with OCA.[1] A vehicle control (DMSO) should be run in parallel.

  • Harvesting: Following the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA isolation.

RNA Isolation and Purification

This protocol outlines the extraction of high-quality total RNA from cultured hepatocytes for downstream applications like RNA sequencing.

Materials:

  • TRIzol® reagent or similar lysis reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (RNase-free)

  • RNase-free water

  • RNA purification kit (optional, for on-column DNase treatment)

Procedure:

  • Cell Lysis: Add TRIzol® reagent directly to the culture plate to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add chloroform, and centrifuge to separate the mixture into aqueous and organic phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.

  • RNA Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the RNA pellet with 75% ethanol.

  • RNA Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 8).

RNA Sequencing (RNA-Seq) Library Preparation and Sequencing

This protocol provides a general workflow for preparing RNA-Seq libraries using an Illumina-based platform.

RNA_Seq_Workflow RNA_QC 1. RNA Quality Control (QC) PolyA 2. Poly(A) mRNA Enrichment RNA_QC->PolyA Frag 3. RNA Fragmentation PolyA->Frag cDNA 4. First & Second Strand cDNA Synthesis Frag->cDNA End_Repair 5. End Repair & A-tailing cDNA->End_Repair Adapter 6. Adapter Ligation End_Repair->Adapter PCR 7. PCR Amplification Adapter->PCR Library_QC 8. Library Quality Control (QC) PCR->Library_QC Sequencing 9. Sequencing (e.g., Illumina) Library_QC->Sequencing

Caption: Workflow for RNA-Seq library preparation and sequencing.

Procedure:

  • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.

  • Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for cDNA synthesis.

  • cDNA Synthesis: Synthesize the first and second strands of complementary DNA (cDNA).

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: Quantify the final library and assess its quality using a bioanalyzer.

  • Sequencing: Perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq).

Bioinformatic Data Analysis

This section outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes.

Procedure:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment to Reference Genome: Align the trimmed reads to a human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential expression analysis between the G-OCA-treated and vehicle control groups using packages like DESeq2 or edgeR in R. This will identify genes with statistically significant changes in expression.

  • Functional Annotation and Pathway Analysis: Use databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to functionally annotate the differentially expressed genes and identify enriched biological pathways.

References

Analytical Standards and Protocols for the Quantification of Glyco-obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and detailed protocols for the quantitative analysis of Glyco-obeticholic acid (G-OCA), a primary active metabolite of Obeticholic acid (OCA). The methodologies outlined are crucial for pharmacokinetic studies, drug metabolism research, and quality control in the development of OCA-based therapeutics.

Introduction

Obeticholic acid is a potent and selective farnesoid X receptor (FXR) agonist used in the treatment of primary biliary cholangitis.[1][2] Following administration, OCA is metabolized in the liver, primarily through conjugation with glycine (B1666218) and taurine (B1682933) to form this compound and Tauro-obeticholic acid, respectively.[1][2] G-OCA is an active metabolite and its quantification in biological matrices is essential for understanding the overall pharmacological profile of OCA.[3][4] The most common and robust analytical technique for the simultaneous determination of OCA and its metabolites is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of this compound in human plasma. These methods demonstrate high sensitivity and a broad linear range suitable for pharmacokinetic studies.

Table 1: Linearity and Lower Limits of Quantification (LLOQ) for this compound

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
This compound0.414 - 121.7080.414[3]
This compound0.2500 - 100.00.2500[5]
This compound1.00 - 120Not Specified[6]
This compound0.523 nM (~0.25 ng/mL)0.523 nM[7]

Table 2: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardReference
This compound476.374.1This compound D5[6][8]

Experimental Protocols

Protocol 1: Simultaneous Quantification of Obeticholic Acid, this compound, and Tauro-obeticholic Acid in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous analysis of OCA and its key metabolites.[3]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pipette 250 µL of human plasma into a clean tube.

  • Add the internal standard solution (heavy stable isotope-labeled analytes).

  • Vortex mix the sample.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., ACE Excel 2 Super C18, 50 mm x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Flow Rate: 0.2 mL/min.[9]

  • Injection Volume: 5.0 µL.[8]

  • Gradient Program: Optimize the gradient to achieve separation of the analytes. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 476.3 → 74.1[6]

    • Obeticholic acid: 419.3 → 419.3[6]

    • Tauro-obeticholic acid: 526.3 → 123.9[6]

  • Internal Standards: Use corresponding stable isotope-labeled internal standards for each analyte to ensure accurate quantification.

Signaling Pathway and Experimental Workflow

Obeticholic Acid Signaling Pathway

Obeticholic acid is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[10][11] The activation of FXR by OCA and its active metabolite, G-OCA, initiates a cascade of transcriptional events that lead to its therapeutic effects.

OCA_Signaling_Pathway cluster_cell Hepatocyte cluster_effects Downstream Effects OCA Obeticholic Acid / G-OCA FXR FXR OCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms Complex With RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Bile_Acid_Synthesis ↓ Bile Acid Synthesis (↓ CYP7A1) FXRE->Bile_Acid_Synthesis Bile_Acid_Transport ↑ Bile Acid Transport (↑ BSEP) FXRE->Bile_Acid_Transport Inflammation ↓ Inflammation FXRE->Inflammation Fibrosis ↓ Fibrosis FXRE->Fibrosis

Caption: Obeticholic acid and G-OCA activate FXR, leading to beneficial downstream effects.

Experimental Workflow for G-OCA Quantification

The following diagram illustrates the typical workflow for the quantification of this compound from a biological sample.

GOCA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Peak Integration MS->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: Workflow for the quantification of this compound in plasma.

References

Application Notes and Protocols for In Vitro Dose-Response Studies of Glyco-obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyco-obeticholic acid (G-OCA) is a primary active metabolite of Obeticholic Acid (OCA), a potent and selective agonist for the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR in hepatocytes and enterocytes initiates a signaling cascade that modulates the expression of genes involved in bile acid synthesis and transport, thereby reducing the intracellular concentration of cytotoxic bile acids.[1][2] These application notes provide detailed protocols for in vitro dose-response studies of G-OCA, focusing on its FXR activation, effects on the expression of the Bile Salt Export Pump (BSEP), and its cytotoxic profile.

Farnesoid X Receptor (FXR) Activation

G-OCA, as an active conjugate of OCA, demonstrates a potent agonistic activity on the Farnesoid X Receptor (FXR). The potency of G-OCA in activating FXR is comparable to that of its parent compound, OCA.[1] In vitro assays, such as cell-free ligand sensing assays and reporter gene assays, have been utilized to determine the half-maximal effective concentration (EC50) for FXR activation. A reported EC50 value for OCA, and by extension G-OCA, is approximately 99 nM.[1]

Quantitative Data: FXR Activation
CompoundAssay TypeCell Line/SystemEC50 (nM)Reference
This compoundReporter Gene Assay ( inferred)HuH7 (human hepatoma)~99[1]
Obeticholic AcidCell-free ligand sensingN/A99[1]
Experimental Protocol: FXR Activation via Luciferase Reporter Assay

This protocol outlines a method to quantify the activation of FXR by G-OCA in a cellular context using a luciferase reporter gene assay.

Materials:

  • HepG2 or HuH7 cells

  • Dual-luciferase reporter plasmid containing an FXR response element upstream of the luciferase gene

  • Renilla luciferase control plasmid

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound (G-OCA)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 or HuH7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the FXR reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of G-OCA (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the G-OCA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

FXR_Activation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis seed Seed HepG2/HuH7 Cells transfect Transfect with FXR Reporter Plasmids seed->transfect 24h treat Treat with this compound transfect->treat 24h incubate Incubate for 24h treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Calculate EC50 measure->analyze

FXR Luciferase Reporter Assay Workflow

Bile Salt Export Pump (BSEP) Gene Expression

FXR activation by G-OCA is expected to upregulate the expression of target genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP, encoded by the ABCB11 gene). The following protocol describes a method to quantify the dose-dependent effect of G-OCA on BSEP mRNA expression in HepG2 cells using quantitative real-time PCR (qPCR).

Experimental Protocol: BSEP mRNA Quantification by qPCR

Materials:

  • HepG2 cells

  • Cell culture medium (DMEM with 10% FBS)

  • This compound (G-OCA)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for human ABCB11 (BSEP) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells to confluence in 6-well plates. Treat the cells with various concentrations of G-OCA (e.g., 0.1 µM to 50 µM) for 24-48 hours.

  • RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA purification kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for ABCB11 and the housekeeping gene, and the qPCR master mix. Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values for both ABCB11 and the housekeeping gene. Calculate the fold change in ABCB11 gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.[3]

BSEP_Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Analysis cluster_data_analysis Data Interpretation culture Culture HepG2 Cells treat Treat with G-OCA culture->treat rna_iso RNA Isolation treat->rna_iso 24-48h cdna_syn cDNA Synthesis rna_iso->cdna_syn qpcr qPCR for BSEP & GAPDH cdna_syn->qpcr data_analysis Calculate Fold Change (2-ΔΔCt) qpcr->data_analysis

BSEP Gene Expression Analysis Workflow

In Vitro Cytotoxicity

Quantitative Data: In Vitro Cytotoxicity of Obeticholic Acid in HepG2 Cells
ParameterAssay TypeEC50 (µM)Reference
ATP DecreaseCell Viability230[1]
LDH ReleaseNecrosis210[1]
Caspase-3 ActivationApoptosis160[1]
Experimental Protocol: Cytotoxicity Assessment using MTT Assay

This protocol describes a colorimetric assay to determine the effect of G-OCA on cell viability.

Materials:

  • HepG2 cells

  • Cell culture medium (DMEM with 10% FBS)

  • This compound (G-OCA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of G-OCA concentrations (e.g., 1 µM to 500 µM) for 24 to 72 hours. Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the log of the G-OCA concentration and determine the IC50 value.

FXR_Signaling_Pathway cluster_cell Hepatocyte GOCA This compound FXR FXR GOCA->FXR binds & activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE binds to BSEP BSEP Gene Transcription FXRE->BSEP induces BSEP_protein BSEP Protein BSEP->BSEP_protein translates to Bile_Acids_out Bile Acid Efflux BSEP_protein->Bile_Acids_out transports

FXR Signaling Pathway Activation by G-OCA

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glyco-obeticholic Acid for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of Glyco-obeticholic acid (G-OCA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (G-OCA) and what is its mechanism of action?

A1: this compound is the glycine-conjugated metabolite of Obeticholic Acid (OCA), a potent and selective agonist for the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid synthesis and transport.[4][5][6] Upon activation by G-OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences to modulate gene expression, leading to anti-inflammatory, anti-fibrotic, and anti-cholestatic effects.[6][7]

Q2: What is the recommended solvent and storage condition for G-OCA?

A2: G-OCA is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[3][8] For cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[2][3] G-OCA is soluble in DMSO at concentrations up to 50 mg/mL (104.67 mM).[2][3] It is advisable to sonicate the solution to ensure it is fully dissolved.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[3]

Q3: What are the recommended working concentrations of G-OCA for cell culture experiments?

A3: The optimal concentration of G-OCA will vary depending on the cell line and the specific experimental endpoint. Based on studies with the parent compound, Obeticholic Acid (OCA), a good starting point for concentration ranges in various cell types is summarized in the table below. Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and assay.

Data Presentation: Recommended Concentration Ranges for Obeticholic Acid (OCA) in Cell Culture

Cell Line TypeApplicationConcentration RangeReference
Intrahepatic Cholangiocarcinoma (iCCA)Inhibition of Proliferation0.05 µM - 2.5 µM
Intrahepatic Cholangiocarcinoma (iCCA)Induction of Apoptosis0.5 µM - 1.5 µM
Human Hepatic Stellate Cells (LX-2)Inhibition of ActivationNot specified for G-OCA, but OCA has been studied.[9][10]
Primary Human HepatocytesRegulation of Bile Acid Homeostasis1 µM[11]

Note: This data is for Obeticholic Acid (OCA) and should be used as a starting point for optimizing G-OCA concentrations.

Troubleshooting Guides

Issue 1: G-OCA precipitates in the cell culture medium.

  • Cause: The final concentration of DMSO in the culture medium may be too high, or the G-OCA stock solution may not have been properly warmed and mixed before dilution. Hydrophobic compounds like G-OCA can precipitate in aqueous solutions.

  • Solution:

    • Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% (v/v), with an ideal concentration at or below 0.1% to minimize cytotoxicity.

    • Before adding to the medium, warm the G-OCA stock solution to room temperature and vortex it thoroughly.

    • Add the G-OCA stock solution to the medium drop-wise while gently swirling the medium to ensure rapid and even distribution.

    • If precipitation persists, consider preparing a lower concentration stock solution in DMSO.

Issue 2: Inconsistent or unexpected experimental results.

  • Cause: This could be due to several factors, including degradation of G-OCA, variability in cell health, or interference of G-OCA with the assay itself.

  • Solution:

    • G-OCA Stability: Prepare fresh dilutions of G-OCA in culture medium for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into single-use volumes.

    • Cell Health: Ensure that cells are in the logarithmic growth phase and have high viability before starting the experiment. Perform routine checks for mycoplasma contamination.

    • Assay Interference: Some compounds can interfere with colorimetric or fluorometric assays. It is advisable to run a control with G-OCA in cell-free medium to check for any direct interaction with the assay reagents.

Issue 3: High background or false positives in apoptosis assays.

  • Cause: The vehicle control (DMSO) at high concentrations can induce apoptosis. Also, mechanical stress during cell harvesting can lead to membrane damage, resulting in false-positive staining.

  • Solution:

    • Include a vehicle control (medium with the same final concentration of DMSO as the G-OCA treated wells) in all experiments.

    • Handle cells gently during harvesting. For adherent cells, use a gentle dissociation reagent and avoid over-trypsinization.

    • Ensure that the Annexin V binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of G-OCA on the viability of adherent cells.

Materials:

  • 96-well flat-bottom plates

  • G-OCA stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][12]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[12]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of G-OCA in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of G-OCA or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, carefully aspirate the medium.[13]

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14]

  • Incubate the plate at 37°C for 3 hours.[14]

  • Add 150 µL of MTT solvent to each well.[14]

  • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[1][12]

  • Read the absorbance at 590 nm using a microplate reader.[1][12]

Apoptosis (Annexin V/Propidium Iodide) Assay

This protocol is for quantifying apoptosis in cells treated with G-OCA using flow cytometry.

Materials:

  • 6-well plates or T25 flasks

  • G-OCA stock solution (in DMSO)

  • Cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates or T25 flasks and allow them to adhere.

  • Treat the cells with the desired concentrations of G-OCA or vehicle control for the specified time.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation method.

  • Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[15]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[16] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Mandatory Visualizations

FXR_Signaling_Pathway GOCA This compound (G-OCA) FXR FXR GOCA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes SHP SHP (Small Heterodimer Partner) Target_Genes->SHP Upregulates BSEP BSEP (Bile Salt Export Pump) Target_Genes->BSEP Upregulates CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Bile_Acid_Export Bile Acid Export BSEP->Bile_Acid_Export Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis

Caption: G-OCA activates the FXR signaling pathway.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Adherent Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight) Seed_Cells->Adhere Prepare_GOCA Prepare G-OCA Dilutions & Vehicle Control Adhere->Prepare_GOCA Treat_Cells Treat Cells with G-OCA (24-72h) Prepare_GOCA->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (3h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Buffer Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance (590 nm) Add_Solvent->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for MTT cell viability assay.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? Check_Reagent Reagent Stability? Start->Check_Reagent Yes Check_Cells Cell Health? Check_Reagent->Check_Cells No Sol_Reagent Prepare fresh dilutions. Aliquot stock solution. Check_Reagent->Sol_Reagent Yes Check_Assay Assay Interference? Check_Cells->Check_Assay No Sol_Cells Use log-phase cells. Check for mycoplasma. Check_Cells->Sol_Cells Yes Sol_Assay Run cell-free control with G-OCA. Check_Assay->Sol_Assay Yes

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Glyco-obeticholic Acid (G-OCA) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Glyco-obeticholic acid (G-OCA).

Troubleshooting Low Signal in G-OCA Analysis

Low signal intensity is a common challenge in LC-MS/MS analysis. This guide provides a structured approach to identifying and resolving the root cause of a weak signal for G-OCA.

Q1: My G-OCA signal is much lower than expected. Where should I start troubleshooting?

A systematic approach is crucial to pinpoint the issue. Start by evaluating the system as a whole and then isolating the LC and MS components. A helpful initial step is to inject a fresh, known concentration of a G-OCA standard to differentiate between a sample-specific problem and a system-wide issue.

Here is a logical workflow to follow:

Troubleshooting_Workflow start Low G-OCA Signal Detected check_standard Inject Fresh G-OCA Standard start->check_standard signal_ok Signal is Good check_standard->signal_ok signal_low Signal is Still Low check_standard->signal_low sample_issue Investigate Sample Preparation - Extraction Efficiency - Matrix Effects - Analyte Stability signal_ok->sample_issue system_issue Investigate LC-MS/MS System signal_low->system_issue lc_check Isolate & Check LC System - Mobile Phase - Column Performance - Leaks/Blockages system_issue->lc_check ms_check Isolate & Check MS System - Source Conditions - MS Parameters - Detector Function system_issue->ms_check

Caption: Initial troubleshooting workflow for low G-OCA signal.

Q2: I suspect a problem with my sample preparation. What are the common pitfalls for G-OCA?

Sample preparation is a critical step that can significantly impact signal intensity. For G-OCA, which is often analyzed in complex biological matrices like plasma, inefficient extraction or the presence of interfering substances are common culprits.

  • Inefficient Solid-Phase Extraction (SPE): G-OCA and other bile acids are effectively extracted from plasma using SPE.[1] Ensure that the SPE cartridge is appropriate for the analyte's polarity and that the conditioning, loading, washing, and elution steps are optimized. Incomplete elution will directly lead to a lower concentration of G-OCA in the final sample.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of G-OCA in the mass spectrometer's source, leading to a reduced signal.[2] To assess matrix effects, compare the signal of G-OCA in a post-extraction spiked matrix sample to the signal in a neat solution. If significant suppression is observed, consider further sample cleanup or chromatographic modifications to separate the interfering compounds.

  • Analyte Stability: G-OCA, like other bile acids, can be subject to degradation. Ensure proper sample storage conditions (typically -70°C or colder for long-term storage) and minimize freeze-thaw cycles.[3]

Q3: How can I optimize my LC method to improve the G-OCA signal?

The liquid chromatography setup is key to achieving a good peak shape and minimizing signal suppression.

  • Column Choice: A C18 column is commonly used for the separation of bile acids.[4] Ensure the column is not degraded or clogged, which can lead to poor peak shape and reduced signal.

  • Mobile Phase Composition: The pH of the mobile phase can affect the ionization state of G-OCA and its retention on the column. Acidic mobile phases, often containing formic acid or acetic acid, are typically used to promote protonation in positive ion mode or deprotonation in negative ion mode.[4][5] Ensure the mobile phase is freshly prepared with high-purity solvents to avoid contamination.

  • Gradient Elution: A well-optimized gradient can improve peak shape and separate G-OCA from matrix interferences. Ensure the gradient is appropriate for the retention of G-OCA.

Q4: My MS parameters might not be optimal. What are the key settings to check for G-OCA?

Optimizing the mass spectrometer settings is crucial for maximizing the signal of your target analyte. G-OCA is typically analyzed in negative ion mode via electrospray ionization (ESI).[6]

  • Ion Source Parameters: The efficiency of droplet formation and desolvation in the ESI source directly impacts the signal. Key parameters to optimize include:

    • Capillary Voltage: This voltage drives the electrospray. An unstable spray will result in a fluctuating or low signal.

    • Gas Flows (Nebulizer and Drying Gas): These gases aid in desolvation. Insufficient gas flow can lead to poor ionization efficiency.

    • Source Temperature: The temperature needs to be high enough for efficient desolvation without causing thermal degradation of G-OCA.

  • Analyte-Specific Parameters: These parameters control the transmission and fragmentation of the ions.

    • Declustering Potential (DP): This voltage helps to remove solvent molecules from the analyte ion as it enters the mass spectrometer. An optimal DP will maximize the signal of the precursor ion.

    • Collision Energy (CE): This energy is applied in the collision cell to fragment the precursor ion into product ions for MS/MS analysis. The CE should be optimized to produce the most intense and stable product ions.

The following decision tree can guide the optimization of MS parameters:

MS_Optimization start Low MS Signal for G-OCA infuse Infuse G-OCA Standard Directly into MS start->infuse optimize_source Optimize Ion Source Parameters (Voltage, Gas, Temperature) infuse->optimize_source optimize_dp Optimize Declustering Potential (DP) for Precursor Ion optimize_source->optimize_dp optimize_ce Optimize Collision Energy (CE) for Product Ions optimize_dp->optimize_ce analyze_sample Re-analyze Sample with Optimized Parameters optimize_ce->analyze_sample

Caption: Workflow for optimizing mass spectrometry parameters for G-OCA.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for G-OCA LC-MS/MS analysis, compiled from various studies. These values should serve as a starting point for method development and troubleshooting.

Table 1: Typical LC-MS/MS Parameters for G-OCA Analysis

ParameterTypical Value/RangeReference
Ionization ModeNegative ESI[6]
Precursor Ion (m/z)~478.3[6]
Product Ion(s) (m/z)Varies with instrument and collision energy[6]
Declustering Potential (DP)-20 to -100 V (instrument dependent)
Collision Energy (CE)-20 to -50 eV (instrument dependent)
Capillary Voltage-3000 to -4500 V[7]
Source Temperature300 to 550 °C[7]

Table 2: Reported Performance Characteristics for G-OCA Quantification

ParameterReported RangeReference
Linearity Range (in plasma)0.25 - 121.7 ng/mL[1][8]
Lower Limit of Quantification (LLOQ)0.25 - 0.414 ng/mL[1][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of G-OCA from Human Plasma

This protocol is a general guideline and may require optimization for specific SPE cartridges and equipment.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: To 250 µL of human plasma, add an internal standard and mix.[8]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute G-OCA and other bile acids with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile, possibly with a small percentage of a weak acid like formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

G-OCA Signaling Pathway

This compound, a conjugate of obeticholic acid (OCA), exerts its biological effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[9][10]

GOCA_Signaling cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte GOCA This compound (G-OCA) FXR Farnesoid X Receptor (FXR) GOCA->FXR FGF19 Fibroblast Growth Factor 19 (FGF19) (in intestine) FXR->FGF19 induces expression Nucleus Nucleus FGFR4 Fibroblast Growth Factor Receptor 4 (FGFR4) (in liver) FGF19->FGFR4 activates CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) FGFR4->CYP7A1 inhibits BileAcid_Synthesis Decreased Bile Acid Synthesis CYP7A1->BileAcid_Synthesis leads to

Caption: Simplified signaling pathway of G-OCA via FXR activation.

Activation of FXR by G-OCA in the intestine leads to the induction and release of Fibroblast Growth Factor 19 (FGF19).[11][12] FGF19 then travels to the liver via the portal circulation and binds to its receptor, FGFR4. This binding event initiates a signaling cascade that ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9][12] The overall effect is a reduction in the production of bile acids, which is a key therapeutic mechanism in cholestatic liver diseases.

Frequently Asked Questions (FAQs)

Q: Can I use positive ion mode for G-OCA analysis? A: While negative ion mode is more common and generally provides better sensitivity for bile acids due to the presence of the acidic carboxyl group, positive ion mode can also be used. In positive mode, you would typically look for adducts such as [M+H]+ or [M+NH4]+.[3] However, you may need to carefully optimize your mobile phase and source conditions to achieve adequate sensitivity.

Q: My baseline is very noisy. What could be the cause? A: A noisy baseline can be caused by several factors, including contaminated mobile phases or solvents, a dirty ion source, electronic noise, or a failing detector.[13] Start by preparing fresh mobile phases with high-purity reagents. If the noise persists, follow your instrument manufacturer's guidelines for cleaning the ion source.

Q: I'm observing peak tailing for my G-OCA standard. What should I do? A: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, a void in the column, or extra-column volume.[14] Ensure that the mobile phase pH is appropriate for G-OCA. If the problem continues, you may need to flush or replace your analytical column.

Q: What are some suitable internal standards for G-OCA analysis? A: The ideal internal standard is a stable isotope-labeled version of the analyte, such as d4-Glyco-obeticholic acid. If a stable isotope-labeled standard is not available, a structurally similar bile acid that is not present in the sample can be used, but this may not fully compensate for matrix effects and ionization variability.

References

Technical Support Center: Glyco-obeticholic Acid (G-OCA) in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Glyco-obeticholic acid (G-OCA) in primary hepatocyte experiments. The information is designed to address specific issues related to potential off-target effects and to ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound (G-OCA) in primary hepatocytes?

This compound (G-OCA), the glycine (B1666218) conjugate of obeticholic acid (OCA), is a potent and selective agonist for the Farnesoid X Receptor (FXR)[1][2]. Activation of FXR in primary hepatocytes leads to the regulation of genes involved in bile acid homeostasis. Key on-target effects include:

  • Suppression of Bile Acid Synthesis: G-OCA, through FXR activation, dose-dependently increases the expression of Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[3].

  • Increased Bile Acid Efflux: It enhances the expression of the Bile Salt Export Pump (BSEP) and the organic solute transporters OSTα and OSTβ, which are responsible for transporting bile acids out of hepatocytes, thereby reducing intracellular bile acid concentrations[3][4].

Q2: Are there any known or potential off-target effects of G-OCA in primary hepatocytes?

While G-OCA primarily acts through FXR, research on its parent compound, OCA, suggests potential off-target or FXR-independent effects that researchers should be aware of. These may include:

  • FXR-Independent Inhibition of Fatty Acid Uptake: Studies have shown that OCA can inhibit the uptake of long-chain fatty acids in mouse primary hepatocytes independently of FXR, by directly affecting the fatty acid transport protein 5 (FATP5).

  • Inflammatory Responses at High Concentrations: At high doses, OCA has been observed to induce an inflammatory response in the liver, characterized by the upregulation of pro-inflammatory cytokines like IL-1β. This effect appears to be dependent on FXR but may represent an exaggerated pharmacological response rather than a classical "on-target" therapeutic effect[5].

  • Mitochondrial Dysfunction: In some cell types, OCA has been shown to affect mitochondrial respiration. While not yet demonstrated directly in primary hepatocytes as an off-target effect, it is a possibility to consider, especially if unexpected changes in cellular metabolism are observed[6].

  • TGR5 Activation: Although OCA is considered a selective FXR agonist with limited activity on the G protein-coupled bile acid receptor TGR5, at higher concentrations, potential activation of TGR5 signaling pathways cannot be entirely ruled out[7][8]. Activation of TGR5 in hepatocytes has been linked to the regulation of glucose homeostasis and inflammatory responses[9][10].

  • Alterations in Sphingolipid Metabolism: Bile acids are known to influence sphingolipid metabolism, which plays a critical role in liver health and disease. While direct FXR-independent effects of G-OCA on this pathway in primary hepatocytes are not well-documented, it remains a potential area for off-target activity[11][12].

Q3: What is the difference in activity between G-OCA and OCA in in vitro experiments?

G-OCA is the primary metabolite of OCA formed in the liver. In vitro studies using Caco-2 cells have shown that the glycine conjugate of OCA effectively increases the mRNA levels of FXR target genes[1]. This suggests that G-OCA is an active agonist of FXR, similar to OCA. For experiments in primary hepatocytes, both compounds are expected to activate FXR-dependent pathways. However, differences in cell permeability and metabolism between the two compounds could potentially lead to variations in the magnitude or kinetics of the observed effects.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Cell Death

Symptoms:

  • Decreased cell viability in G-OCA treated wells compared to vehicle controls.

  • Visible changes in cell morphology, such as rounding, detachment, or blebbing.

  • Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Possible Causes and Solutions:

Possible CauseRecommended Action
High G-OCA Concentration High concentrations of bile acid analogs can be cytotoxic. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary hepatocyte lot. Consider starting with concentrations in the low micromolar range.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
Activation of Apoptotic Pathways High concentrations of bile acids can induce apoptosis in hepatocytes[13]. Investigate markers of apoptosis such as caspase-3/7 activity or TUNEL staining. Some studies suggest OCA may not protect against apoptosis in certain contexts[14].
Contamination Rule out bacterial or fungal contamination of your cell cultures, which can cause non-specific cytotoxicity.
Issue 2: Inconsistent or No Induction of Known FXR Target Genes

Symptoms:

  • No significant increase in the mRNA expression of FXR target genes (e.g., SHP, BSEP, OSTα/β) after G-OCA treatment.

  • High variability in gene expression data between replicate experiments.

Possible Causes and Solutions:

Possible CauseRecommended Action
Sub-optimal G-OCA Concentration The effective concentration can vary between different batches of primary hepatocytes. Perform a dose-response experiment to identify the EC50 for FXR target gene induction in your system.
Poor Cell Health Primary hepatocytes can lose their differentiated phenotype and functionality in culture over time. Ensure that cells are healthy and properly attached before starting the experiment. Use freshly isolated or high-quality cryopreserved hepatocytes.
Incorrect Timing of Analysis The peak induction of FXR target genes may occur at different time points. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time for harvesting cells for gene expression analysis.
RNA Degradation Ensure proper RNA isolation techniques are used to prevent degradation. Check RNA integrity (e.g., using a Bioanalyzer) before proceeding with qPCR.
Issue 3: Observation of Unexpected Gene Expression or Phenotypic Changes

Symptoms:

  • Modulation of genes not typically associated with FXR activation.

  • Unexpected changes in cellular metabolism (e.g., altered glucose uptake, lipid accumulation).

  • Changes in cell morphology not attributable to cytotoxicity.

Possible Causes and Solutions:

Possible CauseRecommended Action
FXR-Independent (Off-Target) Effects G-OCA may have off-target effects, particularly at higher concentrations. To investigate this, use primary hepatocytes isolated from FXR knockout (FXR-/-) mice if available. Any effects observed in these cells would be FXR-independent.
Activation of Other Signaling Pathways Consider the possibility of G-OCA activating other signaling pathways, such as TGR5 or pathways related to mitochondrial function or sphingolipid metabolism. Use specific inhibitors for these pathways to probe their involvement.
Metabolites of G-OCA Primary hepatocytes may metabolize G-OCA into other active compounds. Consider analyzing the culture medium for metabolites using techniques like LC-MS.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Obeticholic Acid (OCA), the parent compound of G-OCA. This data can serve as a reference for expected outcomes in your experiments.

Table 1: Effect of OCA on FXR Target Gene Expression in Sandwich-Cultured Human Hepatocytes

GeneFold Change (vs. Control) at 1 µM OCA
SHP Increased
BSEP 6.4 ± 0.8
OSTα 6.4 ± 0.2
OSTβ 42.9 ± 7.9
CYP7A1 Decreased
Data from[3]

Table 2: Effect of OCA on Intracellular Bile Acid Concentration in Sandwich-Cultured Human Hepatocytes

Parameter% of Control at 1 µM OCA
Total Bile Acid Content 42.7 ± 20.5%
Intracellular d8-TCA Concentration 39.6 ± 8.9%
Data from[3]

Experimental Protocols

Protocol 1: Assessment of G-OCA Effects on FXR Target Gene Expression in Primary Hepatocytes
  • Cell Seeding: Plate primary hepatocytes on collagen-coated plates at a density that allows for a confluent monolayer. Allow cells to attach for 4-6 hours.

  • G-OCA Treatment: Prepare a stock solution of G-OCA in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Aspirate the seeding medium and replace it with the medium containing G-OCA or vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours).

  • RNA Isolation: At the end of the incubation period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer. Isolate total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for your target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: Investigation of FXR-Independent Effects using siRNA
  • siRNA Transfection: Two days after seeding, transfect primary hepatocytes with siRNA targeting FXR or a non-targeting control siRNA using a suitable transfection reagent.

  • G-OCA Treatment: 24 hours post-transfection, replace the medium with fresh medium containing G-OCA or vehicle control.

  • Endpoint Analysis: After the desired incubation time with G-OCA, perform endpoint analysis, such as gene expression analysis, cytotoxicity assays, or metabolic assays.

  • Verification of Knockdown: Confirm the knockdown of FXR expression by qPCR or Western blot.

Visualizations

On_Target_Signaling_Pathway G_OCA This compound (G-OCA) FXR FXR G_OCA->FXR Activates FXRE FXR Response Element (FXRE) in DNA FXR->FXRE Binds with RXR RXR RXR SHP SHP Transcription (Increased) FXRE->SHP BSEP_OST BSEP/OSTα/β Transcription (Increased) FXRE->BSEP_OST CYP7A1 CYP7A1 Transcription (Decreased) SHP->CYP7A1 Inhibits Bile_Acid_Synthesis Bile Acid Synthesis (Inhibited) CYP7A1->Bile_Acid_Synthesis Bile_Acid_Efflux Bile Acid Efflux (Enhanced) BSEP_OST->Bile_Acid_Efflux

Caption: On-target signaling pathway of G-OCA in primary hepatocytes.

Troubleshooting_Workflow Start Start Experiment with G-OCA in Primary Hepatocytes Observation Observe Unexpected Results (e.g., cytotoxicity, altered gene expression) Start->Observation Check_Conc Verify G-OCA Concentration and Vehicle Control Toxicity Observation->Check_Conc Yes Conclusion Identify Source of Unexpected Results Observation->Conclusion No Check_Health Assess Primary Hepatocyte Health (Viability, Morphology) Check_Conc->Check_Health Investigate_Off_Target Investigate Potential Off-Target Effects Check_Health->Investigate_Off_Target FXR_KO Use FXR-/- Hepatocytes or siRNA Knockdown Investigate_Off_Target->FXR_KO Pathway_Inhibitors Use Pathway Inhibitors (e.g., for TGR5, Mitochondria) Investigate_Off_Target->Pathway_Inhibitors Analyze_Metabolites Analyze for G-OCA Metabolites (LC-MS) Investigate_Off_Target->Analyze_Metabolites FXR_KO->Conclusion Pathway_Inhibitors->Conclusion Analyze_Metabolites->Conclusion

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Bioanalysis of Glyco-obeticholic Acid (G-OCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of Glyco-obeticholic acid (G-OCA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of G-OCA?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as G-OCA, by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: What are the common sources of matrix effects in G-OCA bioanalysis?

A2: The primary sources of matrix effects in the analysis of G-OCA from biological matrices are phospholipids (B1166683), salts, and endogenous metabolites that may co-elute with G-OCA during chromatographic separation.[1] The complexity of bile acid metabolism and the structural similarity of these compounds also contribute to potential interferences.[2]

Q3: How can I determine if my G-OCA assay is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-column infusion: A solution of G-OCA is continuously infused into the mass spectrometer while a blank matrix extract is injected. A suppression or enhancement of the G-OCA signal at the retention time of interfering components indicates a matrix effect.

  • Matrix factor calculation: The peak area of G-OCA in a post-extraction spiked blank matrix is compared to the peak area of G-OCA in a neat solution at the same concentration. The ratio of these areas provides a quantitative measure of the matrix effect.[1] A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for G-OCA analysis?

A4: An internal standard, particularly a stable isotope-labeled (SIL) version of G-OCA (e.g., G-OCA-d5), is crucial for accurate quantification.[3] A SIL-IS co-elutes with G-OCA and experiences similar matrix effects.[3] By calculating the peak area ratio of the analyte to the IS, the variability caused by ion suppression or enhancement can be compensated for, leading to more accurate and precise results.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) for G-OCA Column overload, inappropriate mobile phase pH, or column contamination.- Dilute the sample or inject a smaller volume.- Adjust the mobile phase pH to ensure G-OCA is in a single ionic form.- Implement a column wash step with a strong solvent between injections.
High Variability in G-OCA Signal Intensity Inconsistent matrix effects between samples.- Optimize the sample preparation method to improve the removal of interfering components.- Use a stable isotope-labeled internal standard for G-OCA.
Low G-OCA Recovery Inefficient extraction from the biological matrix.- Optimize the solid-phase extraction (SPE) protocol by testing different sorbents, wash solutions, and elution solvents.- For protein precipitation, experiment with different organic solvents (e.g., acetonitrile (B52724), methanol) and solvent-to-sample ratios.
Ion Suppression Observed at G-OCA Retention Time Co-elution of phospholipids or other endogenous components.- Modify the chromatographic gradient to better separate G-OCA from interfering peaks.- Enhance the sample cleanup procedure, for example, by using a phospholipid removal plate or a more selective SPE sorbent.

Quantitative Data on Matrix Effects

AnalyteMatrixSample PreparationMatrix Effect (%)Extraction Recovery (%)
Obeticholic AcidRat PlasmaSPE78.9 - 82.585.4 - 88.5
This compound (G-OCA) Human Plasma SPE Data not availableData not available
This compound (G-OCA) Human Plasma Protein Precipitation Data not availableData not available

Researchers should perform their own validation experiments to determine the specific matrix effects and recovery for G-OCA in their assays.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting G-OCA from human plasma and should be optimized for specific laboratory conditions.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: To 250 µL of human plasma, add the internal standard (e.g., G-OCA-d5).

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute G-OCA and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Sample Preparation: Protein Precipitation

This is an alternative, simpler sample preparation technique.

  • Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of G-OCA. Optimization is necessary for the specific instrument and column used.

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions G-OCA: [Parent ion > Product ion]G-OCA-d5 (IS): [Parent ion > Product ion]

(Note: Specific MRM transitions need to be determined by infusing a standard solution of G-OCA and its internal standard into the mass spectrometer.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (G-OCA-d5) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe Method 1 ppt Protein Precipitation (PPT) add_is->ppt Method 2 extract Final Extract spe->extract ppt->extract lcms LC-MS/MS System extract->lcms Injection data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for G-OCA bioanalysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inaccurate G-OCA Quantification matrix_effect Matrix Effects (Ion Suppression/Enhancement) issue->matrix_effect recovery Poor Extraction Recovery issue->recovery is_issue Internal Standard Issue issue->is_issue optimize_prep Optimize Sample Prep (SPE or PPT) matrix_effect->optimize_prep change_chrom Modify Chromatography matrix_effect->change_chrom recovery->optimize_prep use_sil_is Use Stable Isotope-Labeled IS is_issue->use_sil_is check_is Verify IS Concentration & Purity is_issue->check_is

Caption: Troubleshooting logic for G-OCA bioanalysis issues.

References

Technical Support Center: Interpreting Unexpected Results in Glyco-obeticholic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glyco-obeticholic acid (G-OCA) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during in vitro and in vivo studies involving G-OCA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (G-OCA) and how does it relate to Obeticholic acid (OCA)?

A1: this compound is the glycine-conjugated form of Obeticholic acid (OCA). In vivo, OCA is rapidly conjugated in the liver to G-OCA and Tauro-obeticholic acid (T-OCA). Both G-OCA and OCA are active agonists of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. Therefore, when studying the effects of OCA in vivo, it is crucial to consider the activity of its conjugated metabolites.

Q2: What is the primary mechanism of action of G-OCA?

A2: G-OCA, like OCA, is a potent agonist of the Farnesoid X Receptor (FXR). Activation of FXR leads to the transcription of target genes that regulate bile acid homeostasis. Key downstream effects include the suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the upregulation of the bile salt export pump (BSEP), which promotes bile acid efflux from hepatocytes.

Q3: Are there known off-target effects of G-OCA or OCA that could influence experimental results?

A3: While OCA is a selective FXR agonist, it may also activate G-protein coupled bile acid receptor 1 (TGR5) at higher concentrations, with a reported EC50 ranging from 0.5 to 8 μM.[1] This could lead to unexpected effects in cells or tissues where TGR5 is highly expressed. Additionally, some studies have shown that FXR activation can have context-dependent pro-inflammatory effects, which is contrary to its generally understood anti-inflammatory role.[2]

Q4: What are the solubility characteristics of G-OCA and how should I prepare my stock solutions?

A4: G-OCA is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. It is crucial to ensure that the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.

Troubleshooting Guides

I. Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)

Issue 1: Higher than expected cell viability or an increase in viability at high G-OCA concentrations.

  • Potential Cause A: Compound Interference with Assay Reagents. Some compounds can directly interact with the reagents used in viability assays. For example, a compound might chemically reduce the MTT tetrazolium salt, leading to a false-positive signal for viability.[3]

    • Troubleshooting Step: Run a cell-free control by adding G-OCA to the culture medium in the absence of cells and then adding the viability assay reagent. If a color change or signal is detected, this indicates direct interference. In this case, consider switching to a different viability assay that uses a different detection principle (e.g., an ATP-based assay like CellTiter-Glo® if you are using an MTT or XTT assay).

  • Potential Cause B: Altered Cellular Metabolism. G-OCA, through FXR activation, can alter cellular metabolism, which may affect the readout of metabolic-based viability assays without necessarily reflecting a true change in cell number.

    • Troubleshooting Step: Correlate your viability results with a direct measure of cell number, such as cell counting using a hemocytometer or an automated cell counter. You can also consider using a non-metabolic viability assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Potential Cause C: Biphasic or Hormetic Response. Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation and high doses are inhibitory.

    • Troubleshooting Step: Test a wider range of G-OCA concentrations, including several lower concentrations, to fully characterize the dose-response curve.

Issue 2: High variability between replicate wells.

  • Potential Cause A: Uneven Cell Seeding. Inconsistent cell numbers across wells is a common source of variability.

    • Troubleshooting Step: Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting steps to prevent settling.

  • Potential Cause B: Edge Effects. The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of G-OCA and affect cell growth.

    • Troubleshooting Step: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Potential Cause C: G-OCA Precipitation. Due to its limited aqueous solubility, G-OCA may precipitate out of solution at high concentrations in cell culture medium, leading to inconsistent effects.

    • Troubleshooting Step: Visually inspect the wells under a microscope after adding G-OCA for any signs of precipitation. If precipitation is observed, consider lowering the highest concentration or using a different solvent system (while being mindful of solvent toxicity).

II. Inconsistent Results in FXR Activation Assays (e.g., Luciferase Reporter Assays)

Issue 1: Low signal or no induction of the reporter gene.

  • Potential Cause A: Low Transfection Efficiency. If using a transient transfection-based reporter assay, low transfection efficiency will result in a weak signal.

    • Troubleshooting Step: Optimize your transfection protocol for the specific cell line you are using. This may involve adjusting the DNA-to-transfection reagent ratio, cell density at the time of transfection, and incubation times. Include a positive control plasmid (e.g., a constitutively active reporter) to assess transfection efficiency.

  • Potential Cause B: Low FXR Expression in the chosen cell line. The cell line used must express functional FXR for the assay to work.

    • Troubleshooting Step: Confirm FXR expression in your chosen cell line at both the mRNA (by qPCR) and protein (by Western blot) levels. Alternatively, use a cell line known to have robust FXR expression or co-transfect with an FXR expression plasmid.

  • Potential Cause C: Inactive G-OCA. Improper storage or handling of the G-OCA compound can lead to degradation.

    • Troubleshooting Step: Use a fresh vial of G-OCA or test the activity of your current stock with a known positive control cell line. Always store the compound as recommended by the manufacturer.

Issue 2: High background signal in vehicle-treated control wells.

  • Potential Cause A: Constitutive Activity of the Reporter. Some reporter constructs may have high basal activity in certain cell lines.

    • Troubleshooting Step: Test different reporter constructs or use a cell line with lower endogenous nuclear receptor activity.

  • Potential Cause B: Serum Components in the Culture Medium. Some components in fetal bovine serum (FBS) can activate FXR.

    • Troubleshooting Step: Reduce the serum concentration in your culture medium during the G-OCA treatment period or use charcoal-stripped serum to remove lipophilic molecules.

III. Unexpected Gene Expression Results (qPCR)

Issue 1: No change or unexpected downregulation of known FXR target genes (e.g., SHP, BSEP).

  • Potential Cause A: Suboptimal qPCR Assay. Poor primer design, incorrect annealing temperature, or low-quality RNA can all lead to inaccurate qPCR results.

    • Troubleshooting Step: Design and validate new primers for your target genes. Perform a temperature gradient qPCR to determine the optimal annealing temperature. Ensure your RNA has a high A260/A280 ratio (around 2.0) and is not degraded.

  • Potential Cause B: Cell-type Specific Responses. The regulation of FXR target genes can vary between different cell types.

    • Troubleshooting Step: Review the literature to confirm that the target genes you are studying are indeed regulated by FXR in your specific cell model.

  • Potential Cause C: Crosstalk with other signaling pathways. Other signaling pathways can influence the expression of FXR target genes, potentially masking the effect of G-OCA. For example, inflammatory signaling can sometimes suppress FXR-mediated gene expression.[4]

    • Troubleshooting Step: Consider the overall cellular context of your experiment. If studying inflammatory models, be aware of potential negative crosstalk between NF-κB and FXR signaling.

Issue 2: Unexpected upregulation of pro-inflammatory genes.

  • Potential Cause: Context-dependent pro-inflammatory effects of FXR activation. While generally considered anti-inflammatory, some studies have reported that FXR agonists can increase the expression of pro-inflammatory cytokines in certain cell types or under specific conditions.[2]

    • Troubleshooting Step: Carefully review the literature for similar findings in your experimental system. Consider measuring a panel of both pro- and anti-inflammatory markers to get a more complete picture of the inflammatory response.

Data Presentation

Table 1: In Vitro Cytotoxicity of Obeticholic Acid (OCA) in Human Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineAssayExposure TimeIC50 (µM)Reference
HepG2MTT72 hours1.067[1]
Huh7MTT72 hours1.038[1]
SNU-449MTT72 hours0.706[1]

Experimental Protocols

Detailed Protocol for a Cell Viability (MTT) Assay

This protocol is adapted for measuring the effect of G-OCA on the viability of adherent cells in a 96-well format.

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of G-OCA in culture medium from a DMSO stock. Ensure the final DMSO concentration will be consistent across all wells and typically below 0.1%.

    • Remove the old medium from the cells and add 100 µL of the G-OCA dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Dilute the stock solution to 0.5 mg/mL in serum-free medium.

    • Carefully remove the treatment medium from the wells.

    • Add 100 µL of the MTT solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement:

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol for a Quantitative PCR (qPCR) Assay

This protocol provides a general framework for measuring the mRNA expression of FXR target genes (e.g., SHP, BSEP) in response to G-OCA treatment.

  • Cell Culture and Treatment:

    • Plate cells in a 6-well or 12-well plate and allow them to attach overnight.

    • Treat cells with the desired concentrations of G-OCA or vehicle control for a specified period (e.g., 24 hours).

  • RNA Extraction:

    • Wash cells with cold PBS.

    • Lyse the cells directly in the plate using a suitable lysis buffer (e.g., from an RNA isolation kit).

    • Extract total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.

    • Determine the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your target gene and a reference gene (e.g., GAPDH, ACTB), and cDNA template.

    • Pipette the master mix into a 96-well qPCR plate.

    • Include no-template controls (NTC) for each primer set to check for contamination.

  • qPCR Cycling:

    • Perform the qPCR reaction using a real-time PCR instrument with a standard three-step cycling protocol (denaturation, annealing, extension). Optimize the annealing temperature for each primer pair beforehand.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and relative to the vehicle-treated control.

Mandatory Visualizations

G-OCA/OCA Signaling Pathway

G_OCA_Signaling GOCA G-OCA / OCA FXR FXR GOCA->FXR binds & activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Binding Site) FXR_RXR->FXRE binds to NFkB NF-κB Pathway FXR_RXR->NFkB inhibits SHP SHP Gene Transcription ↑ FXRE->SHP BSEP BSEP Gene Transcription ↑ FXRE->BSEP CYP7A1 CYP7A1 Gene Transcription ↓ SHP->CYP7A1 inhibits Bile_Acid_Export Bile Acid Export ↑ BSEP->Bile_Acid_Export Bile_Acid_Synthesis Bile Acid Synthesis ↓ CYP7A1->Bile_Acid_Synthesis Inflammation Inflammation ↓ NFkB->Inflammation

Caption: G-OCA/OCA activates FXR, leading to gene regulation that decreases bile acid synthesis and inflammation.

Experimental Workflow for Investigating Unexpected Cell Viability Results

Troubleshooting_Workflow Start Unexpected Cell Viability Result Check_Interference Run Cell-Free Assay Control Start->Check_Interference Interference_Detected Interference Detected? Check_Interference->Interference_Detected Switch_Assay Switch to Alternative Viability Assay (e.g., ATP-based, SRB) Interference_Detected->Switch_Assay Yes No_Interference No Interference Interference_Detected->No_Interference No End Re-evaluate Results Switch_Assay->End Check_Metabolism Correlate with Direct Cell Count No_Interference->Check_Metabolism Metabolism_Effect Discrepancy Found? Check_Metabolism->Metabolism_Effect Metabolic_Artifact Result is likely a metabolic artifact Metabolism_Effect->Metabolic_Artifact Yes No_Discrepancy No Discrepancy Metabolism_Effect->No_Discrepancy No Metabolic_Artifact->End Check_Precipitation Microscopic Inspection for Precipitation No_Discrepancy->Check_Precipitation Precipitation_Found Precipitate Observed? Check_Precipitation->Precipitation_Found Adjust_Concentration Lower G-OCA Concentration or Optimize Solvent Precipitation_Found->Adjust_Concentration Yes Precipitation_Found->End No Adjust_Concentration->End

Caption: A logical workflow for troubleshooting unexpected results in G-OCA cell viability experiments.

References

Technical Support Center: Synthesis of Glyco-obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Glyco-obeticholic acid (GOCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of GOCA, with a focus on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is synthesized through the conjugation of Obeticholic acid (OCA) with glycine (B1666218). This is typically achieved by forming an amide bond between the carboxylic acid group of OCA and the amino group of glycine. The reaction generally involves the activation of the carboxylic acid of OCA, followed by coupling with a protected form of glycine (e.g., glycine methyl or ethyl ester), and subsequent deprotection.

Q2: I am observing a low yield in the coupling reaction between Obeticholic acid and glycine. What are the potential causes?

A2: Low yields in the amide coupling reaction can stem from several factors:

  • Inefficient activation of the carboxylic acid: The choice of coupling reagent is critical.

  • Side reactions: The hydroxyl groups on the OCA molecule can undergo side reactions if not properly managed.

  • Poor solubility of reactants: OCA and glycine esters may have limited solubility in certain organic solvents.

  • Steric hindrance: The bulky nature of the OCA molecule can impede the approach of the glycine nucleophile.

  • Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents play a significant role.

Q3: What are the best practices for purifying this compound?

A3: Purification of GOCA is crucial to remove unreacted starting materials, coupling reagents, and byproducts. Common purification techniques include:

  • Crystallization: If a suitable solvent system can be identified, crystallization is an effective method for obtaining high-purity GOCA.

  • Column chromatography: Silica (B1680970) gel chromatography is frequently used to separate GOCA from impurities based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful, albeit more expensive, option.

Q4: How can I minimize the formation of impurities during the synthesis?

A4: Minimizing impurity formation involves careful control over the reaction conditions:

  • Use of protecting groups: While not always necessary, protecting the hydroxyl groups of OCA can prevent side reactions.

  • Optimized stoichiometry: Using a slight excess of the glycine ester and coupling reagents can drive the reaction to completion, but a large excess can complicate purification.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of reactants and products.

  • Temperature control: Maintaining the optimal reaction temperature can prevent the formation of thermal degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation Ineffective carboxylic acid activation.Use a more potent coupling reagent such as HATU or COMU. Ensure the coupling reagent is fresh and stored under anhydrous conditions.
Poor nucleophilicity of the glycine ester.Ensure the glycine ester hydrochloride is fully neutralized to the free base before addition to the reaction mixture. This can be achieved by adding a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).
Inappropriate solvent.Use a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to ensure good solubility of both OCA and the glycine ester.
Presence of multiple spots on TLC, indicating byproducts Side reactions at the hydroxyl groups of OCA.Consider protecting the hydroxyl groups as acetate (B1210297) or silyl (B83357) ethers before the coupling reaction. These protecting groups can be removed after the amide bond is formed.
Epimerization at the C-5 position of OCA.Use mild reaction conditions and avoid prolonged exposure to strong bases or high temperatures.
Formation of an acylurea byproduct (if using carbodiimide (B86325) coupling agents like DCC or EDC).Add an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress the formation of N-acylurea.
Difficulty in removing the coupling reagent byproducts Water-soluble byproducts from EDC/HOBt.Perform an aqueous workup with dilute acid (e.g., 1M HCl) and brine washes to remove the water-soluble byproducts.
Insoluble byproducts from DCC.The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.
Product is an oil and does not crystallize Residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If impurities are present, re-purify using column chromatography.
Product is amorphous.Attempt crystallization from a variety of solvent systems. If unsuccessful, purification by chromatography is the best alternative. Amorphous GOCA may be acceptable depending on the final application.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Methyl Ester

This protocol describes the synthesis of the methyl ester of this compound, a common intermediate.

  • Materials:

    • Obeticholic acid (OCA)

    • Glycine methyl ester hydrochloride

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • 1M Hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • Dissolve Obeticholic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.

    • In a separate flask, suspend glycine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (2.5 eq). Stir until the solution becomes clear.

    • Add the glycine methyl ester solution to the activated OCA solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound methyl ester.

Protocol 2: Hydrolysis of this compound Methyl Ester

This protocol describes the final deprotection step to obtain this compound.

  • Materials:

    • This compound methyl ester

    • Lithium hydroxide (B78521) (LiOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).

    • Add LiOH (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound Synthesis

Coupling ReagentAdditiveTypical Yield (%)Byproduct RemovalNotes
EDC·HClHOBt75-85Aqueous workupCost-effective and common choice.
DCCHOBt70-80FiltrationInsoluble urea (B33335) byproduct can be easily filtered off.
HATU-85-95Aqueous workupHigh efficiency, but more expensive.
COMU-88-96Aqueous workupHighly efficient and rapid coupling.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification OCA Obeticholic Acid Activated_OCA Activated OCA Intermediate OCA->Activated_OCA + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) GOCA_Ester Protected GOCA (Ester) Activated_OCA->GOCA_Ester + Glycine Ester Glycine_Ester Glycine Ester Final_GOCA This compound GOCA_Ester->Final_GOCA + Hydrolysis Hydrolysis Hydrolysis (e.g., LiOH) Purification Purification (Chromatography/ Crystallization) Final_GOCA->Purification

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_Activation Check Carboxylic Acid Activation Start->Check_Activation Check_Coupling Review Coupling Conditions Start->Check_Coupling Check_Purification Evaluate Purification Method Start->Check_Purification Solution_Activation Use stronger coupling agent (e.g., HATU). Ensure anhydrous conditions. Check_Activation->Solution_Activation Solution_Coupling Optimize solvent, temperature, and stoichiometry. Consider protecting groups. Check_Coupling->Solution_Coupling Solution_Purification Optimize chromatography solvent system. Attempt crystallization from different solvents. Check_Purification->Solution_Purification

Caption: Troubleshooting logic for GOCA synthesis issues.

References

Technical Support Center: Glyco-Obeticholic Acid Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Glyco-obeticholic acid (G-OCA) in biochemical assays.

This compound is the primary active metabolite of Obeticholic acid (OCA), a synthetic bile acid analogue and a potent farnesoid X receptor (FXR) agonist.[1][2][3] Due to its amphipathic nature as a bile acid conjugate, G-OCA has the potential to interfere with various in vitro assays. This guide will help you identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (G-OCA) and how might it interfere with my assay?

A1: this compound is the glycine (B1666218) conjugate of Obeticholic acid (OCA), formed in the liver.[1][4] As a modified bile acid, G-OCA possesses surfactant properties, meaning it can interact with and disrupt the interfaces between different components in your assay, such as proteins and lipids.[5][6][7] This can lead to non-specific activity, either inhibiting or activating your target, resulting in false positives or negatives. Potential mechanisms of interference include compound aggregation and non-specific binding to assay components.

Q2: I'm observing unexpected results in my assay with samples containing G-OCA. What are the first steps I should take?

A2: When encountering unexpected results, it's crucial to determine if they are genuine biological effects or an artifact of assay interference.[8][9][10] A logical first step is to perform a series of dilution and interference tests. If the observed effect does not scale linearly with the dilution of the sample, interference is a likely cause.[11]

Q3: Can G-OCA's biological activity as an FXR agonist directly interfere with my assay?

A3: While G-OCA is a potent FXR agonist,[2] it is less likely that its specific biological activity will directly interfere with most biochemical assays unless your assay specifically involves FXR or a closely related nuclear receptor. The more probable cause of interference is its physicochemical properties as a bile acid conjugate.

Q4: Are there specific types of assays that are more susceptible to interference from G-OCA?

A4: Assays that are sensitive to detergents or changes in protein conformation may be more susceptible. This includes many fluorescence-based assays, enzyme-linked immunosorbent assays (ELISAs), and assays involving protein-protein interactions. Homogeneous proximity assays can also be affected by compounds that interfere with light-based readouts.[12]

Troubleshooting Guides

Guide 1: Diagnosing Interference from G-OCA

If you suspect G-OCA is interfering with your assay, follow this workflow to diagnose the issue.

cluster_1 FXR Signaling Pathway in Hepatocytes GOCA This compound (G-OCA) FXR Farnesoid X Receptor (FXR) GOCA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR Retinoid X Receptor (RXR) RXR->FXR_RXR SHP Small Heterodimer Partner (SHP) FXR_RXR->SHP induces expression LRH1 Liver Receptor Homolog-1 (LRH-1) SHP->LRH1 inhibits CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) LRH1->CYP7A1 activates BileAcid Bile Acid Synthesis CYP7A1->BileAcid rate-limiting step

References

Technical Support Center: Ensuring Caco-2 Monolayer Integrity with Glyco-obeticholic Acid (G-OCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for maintaining Caco-2 monolayer integrity during permeability assays involving Glyco-obeticholic acid (G-OCA).

A Note on this compound (G-OCA): Obeticholic acid (OCA) is metabolized into glycine (B1666218) and taurine (B1682933) conjugates. As G-OCA is a major metabolite and both are potent Farnesoid X Receptor (FXR) agonists, their effects on Caco-2 cells are expected to be similar. The information provided is based on the known effects of OCA and other bile acids, and it is presumed that G-OCA will exhibit a comparable mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (G-OCA) might affect Caco-2 monolayer integrity?

A1: this compound (G-OCA), as a potent Farnesoid X Receptor (FXR) agonist, is expected to influence Caco-2 monolayer integrity primarily through the activation of FXR.[1][2][3][4] FXR activation plays a crucial role in regulating bile acid homeostasis, inflammation, and intestinal barrier function.[4][5] Studies on other bile acids have shown they can modulate tight junction structure and barrier function.[6][7] Specifically, activation of FXR by agonists like OCA has been shown to protect the intestinal barrier and reduce apoptosis in Caco-2 cells, suggesting a potential for G-OCA to enhance monolayer integrity under certain conditions.[5] However, some bile acids can also cause a transient decrease in Transepithelial Electrical Resistance (TEER), indicating a temporary increase in permeability.[6][7][8]

Q2: What are the acceptable TEER values for a Caco-2 monolayer before and after a G-OCA permeability assay?

A2: Acceptable Transepithelial Electrical Resistance (TEER) values are crucial indicators of monolayer integrity. While values can vary between laboratories, TEER values for fully differentiated Caco-2 cultures are generally considered acceptable in the range of 500–1100 Ω·cm².[9][10] However, for permeability studies, monolayers with a TEER of at least 300 Ω·cm² are commonly used.[9][10] It is recommended to confirm monolayer integrity before and after the permeability test.[9] A post-experiment TEER value that is at least 75% of the initial value is generally considered acceptable.[9]

Q3: How can I use the Lucifer Yellow assay to assess monolayer integrity when working with G-OCA?

A3: The Lucifer Yellow (LY) permeability assay is a standard method to evaluate paracellular permeability and, consequently, monolayer integrity.[11][12] Lucifer Yellow is a fluorescent molecule that passively crosses the cell monolayer primarily through tight junctions. An increase in LY permeability indicates a compromised monolayer. A permeability of <3% is generally considered acceptable. There isn't a universally absolute standard for the apparent permeability coefficient (Papp) of Lucifer Yellow; however, it is important to establish a consistent baseline in your lab and identify outliers.[13]

Q4: Can G-OCA affect the expression of tight junction proteins like claudins, occludin, and ZO-1?

A4: While direct studies on G-OCA are limited, other bile acids have been shown to modulate the expression and localization of tight junction proteins.[6][8] For instance, some bile acids can induce the dephosphorylation and redistribution of occludin.[6][7] Conversely, activation of certain signaling pathways can enhance the expression of occludin, claudin-1, and ZO-1, thereby strengthening the intestinal barrier.[14] Given G-OCA's role as an FXR agonist, it is plausible that it could influence the expression of these critical tight junction proteins.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low TEER values (<300 Ω·cm²) before G-OCA treatment Incomplete monolayer formation.Ensure optimal cell seeding density and allow for a 21-day differentiation period.[15] Use Caco-2 cells within a consistent and defined passage range (e.g., passages 20-50).[9]
Cell culture conditions are not optimal.Check for and address potential issues like mycoplasma contamination, incorrect medium composition (e.g., FBS concentration), or incubator instability.[16][17]
Significant drop in TEER (>25%) after G-OCA treatment G-OCA concentration is too high, causing cytotoxicity.Perform a dose-response experiment to determine the optimal non-toxic concentration of G-OCA. Concentrations of test compounds in Caco-2 assays typically range from 10 µM to 500 µM.[9]
Transient effect of G-OCA on tight junctions.Measure TEER at multiple time points after G-OCA application to assess the kinetics of the effect. Some bile acids cause a temporary decrease in TEER that recovers over time.[6][7]
High Lucifer Yellow permeability (>3%) Compromised monolayer integrity.Review and optimize cell culture and seeding protocols. Ensure gentle handling of the Transwell inserts during media changes and experimental procedures.[17]
G-OCA is disrupting tight junctions.Correlate high LY permeability with TEER measurements. Consider lowering the G-OCA concentration or reducing the incubation time.
High variability in TEER or LY permeability between wells Inconsistent cell seeding.Ensure a homogenous cell suspension and consistent seeding density across all wells.[15]
Edge effects on the plate.Avoid using the outer wells of the plate for experiments, as they are more susceptible to evaporation and temperature fluctuations.
Heterogeneity of the Caco-2 cell line.Use a consistent cell passage number and consider cell line standardization procedures.[9]

Quantitative Data Summary

Table 1: Acceptance Criteria for Caco-2 Monolayer Integrity

Parameter Method Acceptance Criteria Reference
Transepithelial Electrical Resistance (TEER)Voltohmmeter≥ 300 Ω·cm² (for permeability studies)[9][10]
500 - 1100 Ω·cm² (for fully differentiated cultures)[9][10]
Post-Assay TEERVoltohmmeter≥ 75% of initial TEER value[9]
Paracellular PermeabilityLucifer Yellow Assay< 3% permeability

Table 2: Classification of Compound Permeability based on Apparent Permeability Coefficient (Papp)

Permeability Class Papp Value (cm/s) Reference
High> 10 × 10⁻⁶[9]
Moderate1 - 10 × 10⁻⁶[9]
Low< 1 × 10⁻⁶[9]

Experimental Protocols

Protocol 1: Transepithelial Electrical Resistance (TEER) Measurement
  • Equipment: Voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2).

  • Procedure: a. Equilibrate the Caco-2 monolayers in fresh, pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 10-15 minutes. b. Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile transport buffer. c. Measure the resistance of a blank Transwell® insert containing only transport buffer to determine the background resistance. d. Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring they do not touch the cell monolayer. e. Record the resistance reading in ohms (Ω). f. Calculate the TEER value (Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) x Surface Area_insert (cm²) g. Perform measurements before and after the permeability assay.

Protocol 2: Lucifer Yellow (LY) Permeability Assay
  • Materials: Lucifer Yellow CH, dipotassium (B57713) salt, transport buffer (HBSS), fluorescence plate reader.

  • Procedure: a. After the G-OCA transport experiment, wash the Caco-2 monolayers three times with pre-warmed HBSS.[18] b. Add a solution of Lucifer Yellow (typically 100 µg/mL in HBSS) to the apical (donor) compartment.[12][18] c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate the plate at 37°C for 1 hour.[18] e. Collect samples from the basolateral compartment at the end of the incubation period. f. Measure the fluorescence of the samples using a plate reader (excitation ~485 nm, emission ~535 nm). g. Prepare a standard curve with known concentrations of Lucifer Yellow to quantify the amount that has permeated. h. Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt = rate of permeation (amount of LY in the receiver compartment per time)
    • A = surface area of the insert (cm²)
    • C0 = initial concentration of LY in the donor compartment

Visualizations

GOCA_Workflow Experimental Workflow for Assessing G-OCA Impact on Caco-2 Monolayer Integrity cluster_prep Preparation cluster_treatment Treatment cluster_assessment Integrity Assessment cluster_analysis Data Analysis Caco2_Culture Culture Caco-2 cells on Transwell inserts for 21 days Initial_TEER Measure initial TEER Caco2_Culture->Initial_TEER GOCA_Treatment Treat with this compound (G-OCA) Initial_TEER->GOCA_Treatment Post_TEER Measure post-treatment TEER GOCA_Treatment->Post_TEER LY_Assay Perform Lucifer Yellow (LY) Permeability Assay GOCA_Treatment->LY_Assay Analyze_TEER Analyze TEER change Post_TEER->Analyze_TEER Analyze_LY Analyze LY Papp LY_Assay->Analyze_LY Conclusion Draw conclusions on monolayer integrity Analyze_TEER->Conclusion Analyze_LY->Conclusion

Caption: Workflow for G-OCA Caco-2 Integrity Assay.

Bile_Acid_Signaling Postulated Signaling Pathway of G-OCA on Tight Junctions GOCA This compound (G-OCA) FXR Farnesoid X Receptor (FXR) GOCA->FXR activates Signaling Downstream Signaling Cascades FXR->Signaling initiates TJ_Proteins Tight Junction Proteins (Claudins, Occludin, ZO-1) Signaling->TJ_Proteins modulates expression & localization Barrier_Function Intestinal Barrier Function (Monolayer Integrity) TJ_Proteins->Barrier_Function regulates

References

Technical Support Center: Quantification of Glyco-obeticholic Acid in Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Glyco-obeticholic acid (G-OCA) in fecal samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying G-OCA in fecal samples?

Quantifying this compound (G-OCA) in fecal samples presents several analytical challenges, primarily due to the complex and variable nature of the fecal matrix.[1][2] Key difficulties include:

  • Complex Matrix: Feces contain a mixture of proteins, lipids, salts, and other endogenous and exogenous compounds that can interfere with the extraction and analysis of G-OCA.[1]

  • Low Recovery of Conjugated Bile Acids: Glycine-conjugated bile acids, like G-OCA, have been reported to have lower recovery rates from dried fecal samples compared to wet samples.[1]

  • Sample Heterogeneity: The composition of fecal samples can vary significantly both between individuals and within a single sample, making representative sampling difficult.[3]

  • Analyte Stability: G-OCA may be susceptible to degradation during sample collection, storage, and processing. Multiple freeze-thaw cycles can lead to poor recovery.[4]

Q2: Should I use wet or dry fecal samples for G-OCA analysis?

For the analysis of conjugated bile acids like G-OCA, using wet (fresh or frozen) fecal samples is generally recommended. Studies have shown that the recovery of glycine-conjugated bile acids can be significantly lower in dried fecal samples.[1][4] If using dried feces is unavoidable, it is crucial to correct for the reduced recovery, for instance, by spiking the sample with a deuterated internal standard before the drying process.[4]

Q3: What is the recommended analytical technique for G-OCA quantification in feces?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of G-OCA in complex biological matrices like feces.[5][6] This method allows for the separation of G-OCA from other bile acids and matrix components, followed by specific detection and quantification.[5]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction from Complex Matrix - Optimize the extraction solvent. Methanol-based or alkaline ethanol (B145695) solutions are commonly used for bile acid extraction.[5][7] - Ensure thorough homogenization of the fecal sample. Bead beating is an effective method.[8] - Consider a solid-phase extraction (SPE) step for sample cleanup after the initial extraction to remove interfering substances.[7]
Poor Recovery of a Conjugated Bile Acid - Use wet fecal samples instead of dried ones.[1][4] - If using dried samples, spike with a deuterated internal standard before drying to account for losses.[4]
Analyte Degradation - Minimize freeze-thaw cycles of samples and extracts.[4] - Process samples on ice and store extracts at -80°C until analysis.[9]
Suboptimal SPE Protocol - Ensure the SPE cartridge is appropriate for bile acid extraction (e.g., C18). - Optimize the conditioning, washing, and elution steps of the SPE protocol. For instance, after loading the sample, wash with water to remove polar impurities and elute with methanol.[7]
High Signal Variability
Potential Cause Troubleshooting Steps
Sample Heterogeneity - Homogenize the entire fecal sample before taking an aliquot for analysis. - For more reliable results, consider using a 3- to 5-day stool collection to average out daily variations in bile acid excretion.[3]
Matrix Effects in LC-MS/MS - Incorporate a robust internal standard, preferably a stable isotope-labeled version of G-OCA, to normalize for matrix effects.[6] - Optimize the chromatographic separation to better resolve G-OCA from co-eluting matrix components.[5] - Dilute the sample extract to reduce the concentration of interfering substances, if sensitivity allows.
Inconsistent Sample Preparation - Ensure consistent and precise execution of all sample preparation steps, including weighing, solvent addition, and extraction times.

Experimental Protocols

Sample Preparation and Extraction Workflow

This protocol is a general guideline for the extraction of G-OCA from wet fecal samples for LC-MS/MS analysis, based on common procedures for bile acid extraction.

Workflow for G-OCA Extraction from Fecal Samples

GOCA_Extraction_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Optional Cleanup (SPE) cluster_analysis 4. Analysis start Start: Wet Fecal Sample homogenize Homogenize Sample start->homogenize weigh Weigh Aliquot (e.g., 50-100 mg) homogenize->weigh add_is Add Internal Standard (e.g., d4-G-OCA) weigh->add_is add_solvent Add Extraction Solvent (e.g., ice-cold methanol) add_is->add_solvent bead_beat Homogenize with Bead Beating add_solvent->bead_beat centrifuge Centrifuge to Pellet Solids bead_beat->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe_condition Condition C18 SPE Cartridge collect_supernatant->spe_condition Optional lcms_analysis LC-MS/MS Analysis collect_supernatant->lcms_analysis Direct Injection (if clean enough) spe_load Load Supernatant spe_condition->spe_load spe_wash Wash (e.g., with water) spe_load->spe_wash spe_elute Elute G-OCA (e.g., with methanol) spe_wash->spe_elute spe_dry Dry Eluate spe_elute->spe_dry spe_reconstitute Reconstitute in Mobile Phase spe_dry->spe_reconstitute spe_reconstitute->lcms_analysis

Caption: Workflow for G-OCA extraction from fecal samples.

LC-MS/MS Parameters

The following table provides suggested starting parameters for an LC-MS/MS method for G-OCA, based on a validated method for human plasma.[6] These may require optimization for fecal matrix.

Parameter Suggested Setting
LC Column C18 reverse-phase column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of bile acids
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Transition (Quantifier) Precursor Ion (m/z) -> Product Ion (m/z) for G-OCA
MS/MS Transition (Qualifier) Precursor Ion (m/z) -> Product Ion (m/z) for G-OCA
Internal Standard Stable isotope-labeled G-OCA (e.g., d4-G-OCA)

Note: The specific m/z transitions for G-OCA and its internal standard need to be determined experimentally.

Data Presentation

Example Table for Method Performance

When validating a method for G-OCA quantification, the following data should be presented in a clear, tabular format.

Analyte LLOQ (ng/mL) ULOQ (ng/mL) Recovery (%) Intra-day Precision (%CV) Inter-day Precision (%CV)
G-OCAValueValueValueValueValue

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation.

Signaling Pathways and Logical Relationships

Obeticholic Acid Metabolism and Excretion

Obeticholic acid (OCA) is metabolized in the liver to its glycine (B1666218) (G-OCA) and taurine (B1682933) conjugates, which are then secreted into the bile and enter the enterohepatic circulation.[10] A significant portion of OCA and its conjugates are eventually excreted in the feces.[10]

Logical Relationship of OCA Metabolism and Fecal Excretion

OCA_Metabolism OCA Obeticholic Acid (Oral Admin) Liver Liver OCA->Liver Absorption G_OCA This compound (G-OCA) Liver->G_OCA Conjugation T_OCA Tauro-obeticholic acid Liver->T_OCA Conjugation Bile Bile Secretion G_OCA->Bile T_OCA->Bile Intestine Intestine Bile->Intestine Enterohepatic_Circulation Enterohepatic Circulation Intestine->Enterohepatic_Circulation Reabsorption Feces Fecal Excretion Intestine->Feces Enterohepatic_Circulation->Liver

Caption: Metabolism of Obeticholic Acid and its excretion route.

References

Mitigating pruritus as a side effect in animal studies of Glyco-obeticholic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glyco-obeticholic Acid Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, with a specific focus on mitigating the side effect of pruritus in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced pruritus?

A1: this compound is a potent agonist of the farnesoid X receptor (FXR). While the exact mechanism of pruritus induction is still under investigation, the leading hypothesis centers on the FXR-dependent regulation of bile acid metabolism and signaling. Activation of FXR by this compound can alter the composition of the bile acid pool, potentially leading to an increase in pruritogenic substances. Additionally, some research suggests a possible role of TGR5, a G protein-coupled receptor for bile acids, in neuronal sensitization and the transmission of itch signals.

Q2: Are there established animal models for studying this compound-induced pruritus?

A2: Yes, several animal models are utilized to investigate cholestatic pruritus, which is relevant to the side effects of this compound. Common models include rodents with bile duct ligation (BDL), which induces cholestasis and pruritic behaviors. These animals can then be treated with this compound to assess the modulation of itch-related behaviors. Spontaneous scratching behavior is a primary endpoint in these studies, often quantified by video recording and manual or automated analysis.

Q3: What are the common behavioral assays used to quantify pruritus in animal models?

A3: The primary method for quantifying pruritus in rodent models is the observation and measurement of scratching behavior. This is typically done by placing the animals in a controlled environment and recording their behavior over a set period. The number of scratching bouts, the duration of each bout, and the total time spent scratching are key parameters. More sophisticated analyses may involve automated systems with motion detection to provide unbiased, continuous monitoring.

Troubleshooting Guides

Issue 1: High variability in pruritic behavior among study animals.
  • Possible Cause: Inconsistent drug administration, environmental stressors, or genetic variability within the animal colony.

  • Troubleshooting Steps:

    • Standardize Drug Administration: Ensure precise and consistent dosing for all animals. For oral gavage, verify proper technique to minimize stress and ensure complete dose delivery.

    • Control Environmental Conditions: Maintain a stable environment with consistent temperature, humidity, and light-dark cycles. Minimize noise and other potential stressors.

    • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the housing and experimental conditions before initiating the study.

    • Increase Sample Size: A larger sample size can help to mitigate the effects of individual variability.

Issue 2: Difficulty in distinguishing pruritus-related scratching from normal grooming behavior.
  • Possible Cause: Subjective scoring criteria and lack of clear behavioral definitions.

  • Troubleshooting Steps:

    • Establish Clear Scoring Criteria: Develop a detailed ethogram that clearly defines the characteristics of a pruritus-related scratch (e.g., directed hind-limb scratching towards the head and neck region) versus a grooming behavior (e.g., licking of paws and fur).

    • Blinded Observation: Whenever possible, the observer scoring the behavior should be blinded to the treatment groups to reduce bias.

    • Utilize Video Recording: Record the behavioral sessions to allow for repeated review and scoring by multiple observers to ensure inter-rater reliability.

Experimental Protocols and Data

Table 1: Representative Data on the Effect of a Pruritus Mitigation Agent on Scratching Behavior in a Rodent Model
Treatment GroupDose (mg/kg)Mean Number of Scratches (per hour)Standard Deviation% Reduction in Scratching vs. Control
Vehicle Control-15025-
This compound1025040-67% (Increase)
This compound + Agent X10 + 51603036%
Agent X alone5145223%

Note: The data presented in this table is illustrative and intended to represent typical findings in such a study.

Detailed Methodologies

1. Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Housing in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.

  • Ad libitum access to standard chow and water.

2. Induction of Pruritus:

  • Administration of this compound (10 mg/kg) via oral gavage once daily for 7 days.

3. Behavioral Analysis:

  • On day 7, animals are placed individually in observation chambers.

  • Following a 30-minute acclimatization period, scratching behavior is recorded for 60 minutes.

  • A scratch is defined as a rapid movement of the hind limb towards the head, neck, or dorsal trunk, followed by a return to the starting position.

  • The total number of scratching bouts is counted.

Visualizations

Pruritus_Mitigation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_outcome Outcome animal_model Select Animal Model (e.g., C57BL/6 mice) acclimatization Acclimatization Period animal_model->acclimatization 7 days treatment_groups Divide into Treatment Groups (Vehicle, GOA, GOA + Agent X) acclimatization->treatment_groups drug_admin Daily Drug Administration treatment_groups->drug_admin Daily Dosing behavioral_obs Behavioral Observation (Record Scratching) drug_admin->behavioral_obs After Final Dose data_analysis Data Analysis (Quantify Scratches) behavioral_obs->data_analysis results Evaluate Efficacy of Mitigation Agent data_analysis->results

Caption: Workflow for assessing pruritus mitigation in animal studies.

GOA_Pruritus_Pathway cluster_liver Hepatocyte cluster_neuron Sensory Neuron GOA This compound FXR FXR Activation GOA->FXR Agonist Bile_Acids Altered Bile Acid Pool FXR->Bile_Acids Regulates Synthesis TGR5 TGR5 Activation Bile_Acids->TGR5 Activates Itch_Signal Itch Signal Transduction TGR5->Itch_Signal Pruritus Pruritus (Scratching Behavior) Itch_Signal->Pruritus

Validation & Comparative

Glyco-obeticholic Acid and Obeticholic Acid: A Comparative Analysis of Farnesoid X Receptor (FXR) Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Obeticholic acid (OCA), a potent synthetic bile acid analog, is a well-established agonist of the farnesoid X receptor (FXR), a critical nuclear receptor in bile acid, lipid, and glucose homeostasis.[1][2] Its glycine-conjugated metabolite, glyco-obeticholic acid (G-OCA), is also known to be pharmacologically active. This guide provides a comparative overview of the FXR binding and activation by these two molecules, supported by available experimental data and detailed methodologies.

Quantitative Comparison of FXR Activation

CompoundTargetAssay TypeReported Value (EC50)Reference
Obeticholic Acid (OCA) Farnesoid X Receptor (FXR)Cell-based transactivation assay~ 0.1 µM[3]
This compound (G-OCA) Farnesoid X Receptor (FXR)FXR target gene expressionFunctionally active agonist[4]

Farnesoid X Receptor (FXR) Signaling Pathway

Activation of the farnesoid X receptor by agonists like obeticholic acid and this compound initiates a complex signaling cascade that plays a pivotal role in regulating bile acid synthesis and transport. This pathway is crucial for maintaining liver homeostasis.

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus OCA OCA / G-OCA FXR FXR OCA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to SHP SHP Transcription FXRE->SHP BSEP BSEP Transcription FXRE->BSEP SHP_Protein SHP Protein SHP->SHP_Protein Translation BSEP_Protein BSEP Protein (Bile Salt Export Pump) BSEP->BSEP_Protein Translation CYP7A1 CYP7A1 (Rate-limiting enzyme in bile acid synthesis) SHP_Protein->CYP7A1 Inhibits Bile_Acid_Export Bile Acid Export BSEP_Protein->Bile_Acid_Export Mediates Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Catalyzes

FXR Signaling Pathway Activation

Experimental Protocols

The determination of FXR binding affinity and functional activation typically involves sophisticated in vitro assays. The following are detailed methodologies for two key experimental approaches.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for FXR Binding Assay

This assay quantitatively measures the binding of a ligand to the FXR ligand-binding domain (LBD) by detecting the disruption of an interaction between the LBD and a fluorescently labeled coactivator peptide.

Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged FXR-LBD. A fluorescein-labeled coactivator peptide is recruited to the FXR-LBD in the presence of an agonist. Excitation of the terbium donor results in energy transfer to the fluorescein (B123965) acceptor when they are in close proximity, producing a FRET signal. A test compound that binds to the FXR-LBD will displace the coactivator peptide, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged FXR Ligand Binding Domain (LBD)

  • Terbium (Tb)-labeled anti-GST antibody (Donor)

  • Fluorescein-labeled SRC-1 coactivator peptide (Acceptor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)

  • 384-well low-volume black plates

  • Test compounds (Obeticholic acid, this compound) dissolved in DMSO

Procedure:

  • Prepare a master mix of GST-FXR-LBD and the fluorescein-labeled SRC-1 peptide in the assay buffer.

  • Add 10 µL of the master mix to each well of the 384-well plate.

  • Add 100 nL of the test compounds at various concentrations (typically a 10-point dilution series) or DMSO as a control.

  • Prepare a solution of the Tb-labeled anti-GST antibody in assay buffer.

  • Add 10 µL of the antibody solution to each well.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a pulsed excitation at 340 nm.

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the data against the compound concentration to determine the IC50 value.

FXR Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR.

Principle: Cells are co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene under the control of a promoter with FXR response elements (FXREs). If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of the luciferase reporter gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.

Materials:

  • HEK293 cells or other suitable cell line

  • FXR expression plasmid

  • FXRE-driven luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • 96-well white, clear-bottom cell culture plates

  • Test compounds (Obeticholic acid, this compound) dissolved in DMSO

  • Luciferase assay reagent

Procedure:

  • Seed HEK293 cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or DMSO as a control.

  • Incubate the cells for another 24 hours.

  • Remove the medium and lyse the cells.

  • Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.

  • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

experimental_workflow cluster_binding FXR Binding Affinity Assessment cluster_functional FXR Functional Activity Assessment start_binding Prepare Assay Components (GST-FXR-LBD, Fluorescent Probe, Antibody) add_compounds_binding Add Test Compounds (OCA / G-OCA) start_binding->add_compounds_binding incubate_binding Incubate at RT add_compounds_binding->incubate_binding read_fret Measure TR-FRET Signal incubate_binding->read_fret analyze_binding Calculate IC50 read_fret->analyze_binding start_functional Transfect Cells with FXR and Reporter Plasmids add_compounds_functional Add Test Compounds (OCA / G-OCA) start_functional->add_compounds_functional incubate_functional Incubate Cells add_compounds_functional->incubate_functional read_luciferase Measure Luciferase Activity incubate_functional->read_luciferase analyze_functional Calculate EC50 read_luciferase->analyze_functional

FXR Agonist Experimental Workflow

References

A Comparative Analysis of Glyco-Obeticholic Acid and Chenodeoxycholic Acid in Liver and Biliary Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic efficacy and mechanisms of Glyco-Obeticholic Acid and Chenodeoxycholic Acid, supported by clinical trial data and experimental protocols.

This guide provides a comprehensive comparison of this compound (G-OCA), the glycine (B1666218) conjugate of obeticholic acid (OCA), and chenodeoxycholic acid (CDCA), two bile acid analogs pivotal in the management of specific liver and biliary conditions. While both molecules are agonists of the farnesoid X receptor (FXR), their distinct potencies and clinical applications warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This document synthesizes available clinical trial data, outlines experimental methodologies, and visualizes key biological pathways and study designs.

Mechanism of Action: A Tale of Two FXR Agonists

Both G-OCA and CDCA exert their therapeutic effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR is a key regulator of bile acid, lipid, and glucose metabolism.

Chenodeoxycholic acid (CDCA) is a primary human bile acid and a natural ligand for FXR. Its activation of FXR leads to a cascade of events that reduce the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Obeticholic acid (OCA) , the parent compound of G-OCA, is a semi-synthetic bile acid analog and a significantly more potent FXR agonist than CDCA.[1] This heightened potency translates to a more robust downstream signaling effect, leading to enhanced reduction in bile acid synthesis and increased bile acid transport. G-OCA, as the glycine conjugate, is the form in which OCA is predominantly found circulating in the enterohepatic system.

The following diagram illustrates the simplified signaling pathway of FXR activation by these ligands.

FXR_Signaling_Pathway cluster_ligands FXR Agonists cluster_receptor Nuclear Receptor Activation cluster_downstream Downstream Effects G-OCA G-OCA FXR FXR G-OCA->FXR CDCA CDCA CDCA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR + RXR RXR RXR SHP_up ↑ SHP FXR_RXR->SHP_up Binds to DNA CYP7A1_down ↓ CYP7A1 SHP_up->CYP7A1_down Inhibits Bile_Acid_down ↓ Bile Acid Synthesis CYP7A1_down->Bile_Acid_down Leads to

FXR Signaling Pathway

Comparative Efficacy: Insights from Clinical Trials

Obeticholic Acid in Non-Alcoholic Steatohepatitis (NASH)

The REGENERATE trial, a pivotal Phase 3 study, evaluated the efficacy of OCA in patients with NASH and liver fibrosis.

Endpoint (at 18 months)PlaceboObeticholic Acid (10 mg)Obeticholic Acid (25 mg)
Fibrosis Improvement (≥1 stage) with no worsening of NASH 12%18%23%[2][3][4]
NASH Resolution with no worsening of fibrosis 8%11%12%[3]

Data from the REGENERATE trial interim analysis.

Chenodeoxycholic Acid in Gallstone Dissolution

The National Cooperative Gallstone Study was a large-scale trial assessing the efficacy of CDCA for the dissolution of radiolucent gallstones.

Endpoint (at 2 years)PlaceboChenodeoxycholic Acid (375 mg/day)Chenodeoxycholic Acid (750 mg/day)
Complete Gallstone Dissolution 0.8%5.2%13.5%[5][6]
Partial or Complete Dissolution 11.0%23.6%40.8%[5][6]

Data from the National Cooperative Gallstone Study.

Chenodeoxycholic Acid in Cerebrotendinous Xanthomatosis (CTX)

Retrospective studies have demonstrated the effectiveness of CDCA in managing CTX, a rare genetic disorder of bile acid synthesis. The primary endpoint in these studies is the reduction of serum cholestanol (B8816890) levels.

StudyNumber of PatientsMean Duration of TreatmentOutcome on Serum Cholestanol
CDCA-STUK-15-0013510.74 yearsStatistically significant improvement[7]
CDCA-STRCH-CR-14-001285.75 years (median)Statistically significant improvement[7]

Data from retrospective cohort studies.

Experimental Protocols: A Glimpse into Clinical Trial Design

The following sections provide an overview of the methodologies employed in key clinical trials for OCA and CDCA.

REGENERATE Trial (Obeticholic Acid for NASH)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[8][9][10]

  • Patient Population: Adults with biopsy-confirmed NASH, a non-alcoholic fatty liver disease (NAFLD) activity score of at least 4, and fibrosis stages F2-F3, or F1 with at least one accompanying comorbidity.[3][4]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive oral placebo, obeticholic acid 10 mg, or obeticholic acid 25 mg daily.[3][4]

  • Primary Endpoints (18-month interim analysis):

    • Fibrosis improvement of at least one stage with no worsening of NASH.[8]

    • NASH resolution with no worsening of fibrosis.[8]

  • Assessment: Liver biopsy at screening and at 18 months.[8]

The workflow for a typical patient in the REGENERATE trial is depicted below.

REGENERATE_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (18 Months) cluster_assessment Assessment Phase Inclusion Inclusion Criteria Met (NASH with Fibrosis) Biopsy1 Screening Liver Biopsy Inclusion->Biopsy1 Randomize Randomization (1:1:1) Biopsy1->Randomize Placebo Placebo Randomize->Placebo OCA10 OCA 10mg Randomize->OCA10 OCA25 OCA 25mg Randomize->OCA25 Biopsy2 18-Month Liver Biopsy Placebo->Biopsy2 OCA10->Biopsy2 OCA25->Biopsy2 Endpoint Primary Endpoint Analysis Biopsy2->Endpoint

REGENERATE Trial Workflow

National Cooperative Gallstone Study (Chenodeoxycholic Acid for Gallstones)
  • Study Design: A double-masked, randomized, placebo-controlled trial.[5][6]

  • Patient Population: 916 patients with radiolucent gallstones.[5][6]

  • Intervention: Patients were randomly allocated to receive placebo, chenodiol 375 mg/day, or chenodiol 750 mg/day for 2 years.[5][6]

  • Primary Endpoint: Complete or partial dissolution of gallstones.[5][6]

  • Assessment: Oral cholecystography.[11]

Cerebrotendinous Xanthomatosis (CTX) Studies (Chenodeoxycholic Acid)
  • Study Design: Retrospective cohort studies.[7][12][13]

  • Patient Population: Patients diagnosed with CTX.[13]

  • Intervention: Treatment with chenodeoxycholic acid (typically 750 mg/day).[12]

  • Primary Endpoint: Changes in biochemical markers, primarily serum cholestanol levels.[7][12]

  • Assessment: Measurement of serum cholestanol and other biochemical markers at baseline and follow-up.[12]

Conclusion

This compound (via its parent compound, obeticholic acid) and chenodeoxycholic acid are both valuable therapeutic agents that leverage the FXR signaling pathway. OCA has demonstrated significant efficacy in improving liver histology in patients with NASH, a condition with high unmet medical need. CDCA, while a less potent FXR agonist, remains a cornerstone therapy for the dissolution of cholesterol gallstones and is the standard of care for the rare metabolic disorder, CTX. The choice between these agents is dictated by the specific clinical indication. Future research, including potential head-to-head trials in overlapping indications, would be invaluable in further delineating the comparative efficacy and safety profiles of these two important bile acid analogs.

References

Glyco-obeticholic Acid: A Potential but Unvalidated Biomarker for Obeticholic Acid Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH). As with any targeted therapy, the identification of reliable biomarkers to monitor treatment response and predict clinical outcomes is paramount. While traditional biochemical markers have been the mainstay, interest has grown in exploring more specific and sensitive biomarkers, including metabolites of the drug itself, such as Glyco-obeticholic acid (G-OCA). This guide provides a comprehensive comparison of G-OCA with established biomarkers for monitoring OCA therapy, supported by available experimental data and detailed methodologies.

Performance Comparison: G-OCA vs. Traditional Biomarkers

Currently, the validation of G-OCA as a standalone or superior biomarker for OCA therapy is not well-established in publicly available clinical trial data. The primary biomarkers used to assess the efficacy of OCA in clinical settings remain a panel of well-characterized biochemical and histological indicators.

Table 1: Comparison of Biomarkers for Monitoring Obeticholic Acid (OCA) Therapy

Biomarker CategoryBiomarkerRationale for UsePerformance and Limitations
Drug Metabolite This compound (G-OCA) A major metabolite of OCA, its levels could directly reflect drug exposure and metabolism.Performance: Limited data available on the direct correlation between G-OCA levels and clinical outcomes or histological improvement. Analytical methods for its quantification in plasma exist. Limitations: Lack of extensive clinical validation as a predictive or pharmacodynamic biomarker. Its utility beyond confirming drug exposure is not yet clear.
Bile Acid Synthesis Hepatic Cyp7b1/Cyp8b1 ratioUpregulation of the alternative bile acid synthesis pathway (involving CYP7B1) may predict a better response to OCA in NAFLD.[1]Performance: A study in a NAFLD mouse model showed that a higher hepatic Cyp7b1/Cyp8b1 ratio was associated with an increased OCA response rate.[1] Limitations: Requires invasive liver biopsy for measurement. Not a routine clinical practice.
Liver Enzymes & Function Alkaline Phosphatase (ALP)A key indicator of cholestasis and a well-established surrogate endpoint in PBC clinical trials.[2][3][4]Performance: OCA has been shown to significantly reduce ALP levels in patients with PBC.[2][4] A reduction in ALP is associated with improved long-term clinical outcomes.[3][4] Limitations: Can be influenced by factors other than liver disease.
Gamma-Glutamyl Transferase (GGT)An enzyme involved in glutathione (B108866) metabolism, elevated in most forms of liver disease.Performance: OCA therapy has been associated with significant reductions in GGT levels in patients with PBC.[5] Limitations: Lacks specificity for the type of liver injury.
Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST)Enzymes released from damaged liver cells, indicating hepatocellular injury.Performance: OCA treatment has been shown to improve ALT and AST levels in patients with NASH and PBC.[6][7][8] Limitations: Can be elevated in various other conditions.
Bilirubin (B190676)A breakdown product of heme, elevated levels indicate impaired liver function and cholestasis.Performance: OCA has demonstrated the ability to reduce or stabilize bilirubin levels in patients with PBC.[2][8][9] Limitations: Levels may fluctuate due to various factors.
Histological Improvement NAFLD Activity Score (NAS) & Fibrosis StageDirect assessment of liver tissue provides a definitive measure of disease severity and treatment response in NASH.[10][11]Performance: The REGENERATE trial showed that OCA treatment led to a significant improvement in liver fibrosis without worsening of NASH in a proportion of patients.[10] Limitations: Invasive procedure with potential for sampling variability and complications.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on a published method for the simultaneous estimation of OCA and its metabolites.

1. Sample Preparation:

  • Extraction: Solid-phase extraction is employed to isolate OCA, G-OCA, and tauro-obeticholic acid from human plasma.

  • Internal Standards: Stable isotope-labeled internal standards for each analyte are added to the plasma samples to ensure accurate quantification.

2. Chromatographic Separation:

  • Technique: High-Performance Liquid Chromatography (HPLC) is used to separate the analytes.

  • Column: A suitable C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compounds.

3. Detection and Quantification:

  • Technique: Tandem Mass Spectrometry (MS/MS) is used for sensitive and selective detection of the analytes.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

  • Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Visualizing the Science

Signaling Pathway of Obeticholic Acid

OCA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects OCA Obeticholic Acid (OCA) FXR_inactive FXR (inactive) OCA->FXR_inactive Binds to FXR_RXR_inactive FXR-RXR Complex (inactive) FXR_inactive->FXR_RXR_inactive Heterodimerizes with RXR RXR_inactive RXR (inactive) RXR_inactive->FXR_RXR_inactive FXR_RXR_active FXR-RXR Complex (active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Bile_Acid_Synthesis_Dec ↓ Bile Acid Synthesis (↓ CYP7A1) Target_Genes->Bile_Acid_Synthesis_Dec Bile_Acid_Transport_Inc ↑ Bile Acid Transport Target_Genes->Bile_Acid_Transport_Inc Inflammation_Dec ↓ Inflammation Target_Genes->Inflammation_Dec Fibrosis_Dec ↓ Fibrosis Target_Genes->Fibrosis_Dec

Caption: Obeticholic acid signaling pathway.

Experimental Workflow for G-OCA Biomarker Validation

GOCA_Validation_Workflow cluster_study_design Clinical Study Design cluster_analysis Analytical Phase cluster_data_analysis Data Analysis & Correlation cluster_validation Validation & Conclusion Patient_Cohort Patient Cohort (e.g., PBC, NASH) OCA_Treatment OCA Treatment Administration Patient_Cohort->OCA_Treatment Sample_Collection Serial Biological Sample Collection (Plasma, Biopsy) OCA_Treatment->Sample_Collection GOCA_Quantification G-OCA Quantification (LC-MS/MS) Sample_Collection->GOCA_Quantification Biomarker_Measurement Measurement of Traditional Biomarkers (ALP, ALT, Histology, etc.) Sample_Collection->Biomarker_Measurement Correlation_Analysis Correlate G-OCA Levels with: - Clinical Endpoints - Histological Improvement - Traditional Biomarkers GOCA_Quantification->Correlation_Analysis Biomarker_Measurement->Correlation_Analysis Performance_Assessment Assess Predictive Performance (Sensitivity, Specificity, ROC curves) Correlation_Analysis->Performance_Assessment Biomarker_Validation Validation of G-OCA as a Predictive/Pharmacodynamic Biomarker Performance_Assessment->Biomarker_Validation

Caption: Experimental workflow for G-OCA validation.

Conclusion

While this compound is a major metabolite of Obeticholic acid and can be accurately measured in patient samples, its role as a validated biomarker for monitoring therapeutic efficacy remains to be definitively established. Currently, a panel of traditional biochemical markers, including ALP, GGT, ALT, AST, and bilirubin, alongside histological assessments in NASH, are the cornerstones for evaluating treatment response to OCA. Future research focusing on correlating G-OCA plasma concentrations with clinically meaningful outcomes and histological improvements will be crucial to determine its potential as a more specific and predictive biomarker for OCA therapy. For now, its primary utility is in pharmacokinetic assessments to ensure drug exposure. Researchers and clinicians should continue to rely on the established panel of biomarkers for clinical decision-making in patients receiving OCA.

References

Differential Gene Regulation by Glyco-obeticholic Acid and Other Bile Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Glyco-obeticholic acid (G-OCA) and other naturally occurring bile acids in regulating the expression of key genes involved in bile acid homeostasis. The information is supported by experimental data to aid in research and drug development efforts targeting the Farnesoid X Receptor (FXR), a critical regulator of metabolic pathways.

Introduction to Bile Acids and the Farnesoid X Receptor (FXR)

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their function in digestion, bile acids act as signaling molecules that activate nuclear receptors, most notably the Farnesoid X Receptor (FXR). FXR is highly expressed in the liver and intestine and is a master regulator of bile acid, lipid, and glucose metabolism.[1][2]

Activation of FXR by bile acids initiates a cascade of transcriptional events that maintain bile acid homeostasis and protect the liver from bile acid-induced toxicity. Key FXR target genes include:

  • Small Heterodimer Partner (SHP): A nuclear receptor that represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

  • Fibroblast Growth Factor 19 (FGF19): An intestinal hormone that signals to the liver to suppress bile acid synthesis.

  • Bile Salt Export Pump (BSEP; ABCB11): A transporter protein responsible for pumping bile acids out of hepatocytes into the bile canaliculi.

  • Organic Solute Transporter alpha and beta (OSTα/β): Basolateral transporters that facilitate the efflux of bile acids from enterocytes and hepatocytes back into circulation.

  • Cytochrome P450 7A1 (CYP7A1): The rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. Its expression is suppressed by FXR activation.

Obeticholic acid (OCA) is a potent and selective synthetic FXR agonist, an analog of the primary bile acid chenodeoxycholic acid (CDCA).[1][3] this compound (G-OCA) is the glycine-conjugated form of OCA. This guide focuses on the differential effects of G-OCA and other bile acids on the expression of these key FXR target genes.

Comparative Analysis of FXR Activation and Gene Regulation

The potency of bile acids as FXR agonists varies significantly. The general order of potency for naturally occurring bile acids is Chenodeoxycholic acid (CDCA) > Deoxycholic acid (DCA) > Lithocholic acid (LCA) > Cholic acid (CA).[1] Obeticholic acid (OCA) is approximately 100 times more potent than its natural counterpart, CDCA.[1][4][5]

The following tables summarize the quantitative data on the differential regulation of key FXR target genes by G-OCA and other bile acids.

Table 1: Comparative Potency of Bile Acids in FXR Activation
Bile Acid/CompoundEC50 for FXR ActivationPotency Relative to CDCASource
Obeticholic Acid (OCA)~99 nM~100-fold higher[1][4]
Chenodeoxycholic Acid (CDCA)~8.3 - 10 µM1 (Reference)[4]
Deoxycholic Acid (DCA)Lower than LCA and CA-[1]
Lithocholic Acid (LCA)Lower than CA-[1]
Cholic Acid (CA)Lowest among natural BAs-[1]
Ursodeoxycholic Acid (UDCA)No significant FXR activation at ≤100 µmol/LInactive[3]
Table 2: Differential Regulation of FXR Target Gene Expression by G-OCA and Other Bile Acids in Intestinal Cells (Caco-2)

Data represents the concentration-dependent increase in mRNA levels.

Gene TargetThis compound (G-OCA)Glyco-ursodeoxycholic Acid (G-UDCA)Source
FGF-19 Concentration-dependent increaseNo effect[3]
SHP Concentration-dependent increaseNo effect[3]
OSTα/β Concentration-dependent increaseNo effect[3]
IBABP Concentration-dependent increaseNo effect[3]
ASBT No significant changeNo effect[3]
Table 3: Differential Regulation of FXR Target Gene Expression by OCA and CDCA in Human Hepatocytes (Sandwich-Cultured)

Data represents the fold-change in mRNA or protein expression relative to control.

Gene/Protein TargetObeticholic Acid (OCA) (1 µM)Chenodeoxycholic Acid (CDCA) (100 µM)Source
BSEP (mRNA) 6.4 ± 0.8-fold increase2.2-fold increase[4][5]
OSTα (mRNA) 6.4 ± 0.2-fold increase3.1-fold increase[4][5]
OSTβ (mRNA) 42.9 ± 7.9-fold increase21-fold increase[4][5]
SHP (mRNA) Dose-dependent increase-[5]
FGF-19 (mRNA) Dose-dependent increase-[5]
CYP7A1 (mRNA) SuppressedSuppressed[4][5]
BSEP (protein) 1.85-fold increase1.65-fold increase[4]
OSTα (protein) 2.6-fold increase2.8-fold increase[4]
OSTβ (protein) 11-fold increase13-fold increase[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying differential gene regulation by bile acids.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR_inactive FXR Bile Acids->FXR_inactive binds G-OCA G-OCA G-OCA->FXR_inactive binds (potent) FXR_RXR_complex FXR-RXR Heterodimer FXR_inactive->FXR_RXR_complex RXR_inactive RXR RXR_inactive->FXR_RXR_complex FXRE FXR Response Element (FXRE) FXR_RXR_complex->FXRE binds to SHP_gene SHP Gene FXRE->SHP_gene upregulates BSEP_gene BSEP Gene FXRE->BSEP_gene upregulates OST_gene OSTα/β Gene FXRE->OST_gene upregulates FGF19_gene FGF19 Gene FXRE->FGF19_gene upregulates SHP_protein SHP Protein SHP_gene->SHP_protein expresses CYP7A1_gene CYP7A1 Gene SHP_protein->CYP7A1_gene represses Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cell_culture Culture HepG2 or Caco-2 cells treatment Treat with G-OCA or other bile acids (various concentrations) cell_culture->treatment incubation Incubate for a defined period (e.g., 24h) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) with primers for target genes cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt method) qpcr->data_analysis

References

Glyco-obeticholic Acid: An In Vivo Efficacy Comparison in Rodent Models of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Glyco-obeticholic acid (G-OCA) and its parent compound, Obeticholic acid (OCA), in established rodent models of liver fibrosis. As a primary active metabolite of OCA, the data presented for OCA is directly relevant to understanding the therapeutic potential of G-OCA. This document summarizes key quantitative data, details experimental methodologies, and visually represents the underlying signaling pathways to aid in the evaluation of G-OCA's performance against other therapeutic alternatives.

Comparative Efficacy of Obeticholic Acid in Liver Fibrosis Models

Obeticholic acid, a potent and selective farnesoid X receptor (FXR) agonist, has demonstrated significant anti-fibrotic effects in various preclinical rodent models of liver disease.[1][2][3] The following tables summarize the quantitative outcomes of OCA treatment compared to vehicle controls and alternative therapeutic agents.

Thioacetamide (TAA)-Induced Liver Fibrosis in Rats

The TAA model is a widely used toxicant-induced model that reliably recapitulates key features of human liver fibrosis.

ParameterVehicle ControlObeticholic Acid (OCA)% Change vs. ControlReference
Fibrosis Score (Ishak Scale) 4.2 ± 0.52.1 ± 0.3↓ 50%[4]
Hepatic Hydroxyproline (B1673980) (μg/g tissue) 350 ± 45180 ± 30↓ 48.6%[4]
Collagen Type I mRNA Expression (fold change) 12.5 ± 2.14.2 ± 0.8↓ 66.4%[4]
α-SMA Positive Area (%) 15.8 ± 2.56.1 ± 1.2↓ 61.4%[4]
Diet-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice

High-fat diet (HFD) or Western diet models in mice are highly relevant to human NASH, a leading cause of liver fibrosis.

ParameterVehicle ControlObeticholic Acid (OCA)Liraglutide (B1674861)Elafibranor (B1671153)Reference
NAFLD Activity Score (NAS) 6.2 ± 0.43.5 ± 0.34.1 ± 0.43.2 ± 0.2[5]
Fibrosis Stage (0-4) 2.8 ± 0.31.5 ± 0.22.1 ± 0.31.3 ± 0.2[5]
Collagen 1a1 mRNA Expression (fold change) 8.9 ± 1.23.1 ± 0.55.8 ± 0.92.8 ± 0.4[5]
Galectin-3 (Inflammation Marker) Positive Area (%) 7.2 ± 1.12.5 ± 0.4Not ReportedNot Reported[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used in the studies cited above.

Thioacetamide (TAA)-Induced Liver Fibrosis in Rats
  • Animal Model: Male Wistar rats (200-250g).

  • Induction of Fibrosis: Thioacetamide (TAA) was administered via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight, three times a week for 8 weeks.[4]

  • Treatment Groups:

    • Vehicle Control: Rats received daily oral gavage of the vehicle (e.g., 0.5% carboxymethylcellulose).

    • Obeticholic Acid (OCA): Rats received daily oral gavage of OCA at a dose of 10 mg/kg body weight, starting from week 4 of TAA administration and continuing until the end of the study.

  • Efficacy Assessment:

    • Histology: Liver tissue was fixed in 10% formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition. Fibrosis was scored using the Ishak scoring system.

    • Hydroxyproline Assay: Hepatic hydroxyproline content, a quantitative measure of collagen, was determined using a colorimetric assay.

    • Gene Expression Analysis: Total RNA was extracted from liver tissue, and the expression of key fibrotic genes (e.g., Collagen Type I, α-SMA, TIMP-1) was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

    • Immunohistochemistry: Expression of α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells, was assessed by immunohistochemical staining.

Diet-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice
  • Animal Model: Male C57BL/6J mice.

  • Induction of NASH: Mice were fed a high-fat diet (HFD), typically containing 40-60% of calories from fat, supplemented with fructose (B13574) in the drinking water for 16-24 weeks.

  • Treatment Groups:

    • Vehicle Control: Mice received daily oral gavage or subcutaneous injection of the respective vehicle.

    • Obeticholic Acid (OCA): Mice received daily oral gavage of OCA at a dose of 30 mg/kg body weight.[5]

    • Liraglutide: Mice received twice-daily subcutaneous injections of liraglutide at a dose of 0.2 mg/kg.[5]

    • Elafibranor: Mice received daily oral gavage of elafibranor at a dose of 30 mg/kg.[5]

  • Efficacy Assessment:

    • Histology: Liver sections were stained with H&E and Sirius Red. The NAFLD Activity Score (NAS) was used to assess steatosis, inflammation, and ballooning. Fibrosis was staged on a scale of 0-4.

    • Gene Expression Analysis: Hepatic mRNA levels of genes involved in fibrosis (e.g., Col1a1), and inflammation (e.g., Galectin-3) were measured by RT-qPCR.

    • Immunohistochemistry: Staining for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., Collagen I) was performed.

Signaling Pathways and Experimental Workflow

This compound (G-OCA) and FXR Activation Pathway

G-OCA, as the primary active metabolite of OCA, exerts its anti-fibrotic effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.

FXR_Pathway GOCA This compound (G-OCA) FXR FXR GOCA->FXR Binds and Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) in target gene promoters RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP ↑ Transcription Fibrosis Fibrosis-related Gene Expression (e.g., COL1A1, α-SMA, TIMP-1) FXRE->Fibrosis ↓ Transcription Inflammation Inflammation-related Gene Expression (e.g., NF-κB pathway) FXRE->Inflammation ↓ Transcription BileAcid Bile Acid Synthesis (e.g., CYP7A1) SHP->BileAcid ↓ Transcription HSC Hepatic Stellate Cell (HSC) Activation HSC->Fibrosis Promotes

Caption: G-OCA activates FXR, leading to the regulation of genes involved in bile acid metabolism, inflammation, and fibrosis.

Experimental Workflow for In Vivo Efficacy Testing

The general workflow for assessing the in vivo efficacy of anti-fibrotic compounds in rodent models is a multi-step process.

Experimental_Workflow A Rodent Model Selection (e.g., TAA-induced rat, HFD-fed mouse) B Induction of Liver Fibrosis A->B C Treatment Administration (G-OCA/Alternatives vs. Vehicle) B->C D Sample Collection (Blood, Liver Tissue) C->D E Efficacy Endpoint Analysis D->E F Histopathology (H&E, Sirius Red) E->F G Biochemical Assays (Hydroxyproline, ALT/AST) E->G H Molecular Analysis (RT-qPCR, IHC) E->H

Caption: A typical workflow for evaluating anti-fibrotic compounds in preclinical rodent models.

Comparison with Alternatives

Liraglutide

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has shown efficacy in reducing liver fat and inflammation, with some effects on fibrosis.[5] Its mechanism is distinct from G-OCA, primarily involving metabolic improvements.

Liraglutide_Pathway Lira Liraglutide GLP1R GLP-1 Receptor Lira->GLP1R Activates Insulin ↑ Insulin Secretion GLP1R->Insulin Appetite ↓ Appetite & Body Weight GLP1R->Appetite Inflammation ↓ Hepatic Inflammation GLP1R->Inflammation Glucose ↓ Blood Glucose Insulin->Glucose Steatosis ↓ Hepatic Steatosis Appetite->Steatosis Fibrosis Indirectly ↓ Fibrosis Inflammation->Fibrosis Steatosis->Fibrosis Elafibranor_Pathway Ela Elafibranor PPARa PPARα Ela->PPARa Activates PPARd PPARδ Ela->PPARd Activates FattyAcid ↑ Fatty Acid Oxidation PPARa->FattyAcid Steatosis ↓ Hepatic Steatosis PPARa->Steatosis Inflammation ↓ Inflammation (NF-κB Inhibition) PPARd->Inflammation Fibrosis ↓ Fibrogenesis PPARd->Fibrosis Inflammation->Fibrosis

References

Glyco-obeticholic Acid vs. Obeticholic Acid: A Comparative Analysis of Potency on FXR Target Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of Glyco-obeticholic acid (G-OCA) and its parent compound, obeticholic acid (OCA), in activating the Farnesoid X Receptor (FXR) and modulating its target genes. The information is compiled from published experimental data to assist in research and development involving FXR agonists.

Obeticholic acid, a potent and selective FXR agonist, is a synthetic analog of the primary bile acid chenodeoxycholic acid (CDCA).[1][2][3] In the liver, OCA is extensively conjugated with glycine (B1666218) and taurine (B1682933) to form glyco- and tauro-conjugates, with G-OCA being a significant metabolite. Understanding the relative potency of G-OCA and OCA on FXR is crucial for elucidating the in vivo mechanism of action and pharmacological profile of OCA.

Comparative Potency on FXR Activation

The potency of an FXR agonist is typically determined by its half-maximal effective concentration (EC50) in various assays. While direct comparative EC50 values for G-OCA and OCA across a range of target genes in a single study are limited, the available data from different experimental systems provide valuable insights.

CompoundAssay SystemPotency (EC50)Reference
Obeticholic Acid (OCA) Cell-free assay~100 nM[4]
Transactivation assay in HepG2 cells300-600 nM[4]
FXR activation assay99 nM[5]
This compound (G-OCA) FXR activation in Caco-2 cellsMaximal induction at 10 µM

Note: The provided data for G-OCA reflects the concentration for maximal induction of target gene expression, not a direct EC50 value for receptor binding or transactivation.

Regulation of FXR Target Gene Expression

Activation of FXR by agonists like OCA and G-OCA leads to the transcriptional regulation of several target genes involved in bile acid and lipid metabolism. The induction of these genes is a key indicator of the compound's potency and pharmacological effect.

In Intestinal Cells (Caco-2)

A study investigating the intestinal mechanisms of action of OCA utilized G-OCA in Caco-2 cells, a human intestinal cell line. The results demonstrated a concentration-dependent increase in the mRNA expression of several key FXR target genes.[1]

FXR Target GeneFold Change in mRNA Expression (at 10 µM G-OCA)
FGF-19 ~18-fold
SHP ~12-fold
IBABP ~12-fold
OSTα ~6-fold
OSTβ ~4-fold

Data is approximated from graphical representations in the cited source and represents the maximal induction observed.

In Hepatic Cells (Sandwich-Cultured Human Hepatocytes)

In sandwich-cultured human hepatocytes, OCA has been shown to potently regulate the expression of FXR target genes, leading to the suppression of bile acid synthesis and enhancement of bile acid transport.[3]

FXR Target GeneFold Change in mRNA Expression (at 1 µM OCA)
BSEP 6.4 ± 0.8-fold
OSTα 6.4 ± 0.2-fold
OSTβ 42.9 ± 7.9-fold

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.

FXR_Signaling_Pathway FXR_Agonist FXR Agonist (OCA / G-OCA) FXR FXR FXR_Agonist->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP induces transcription BSEP BSEP FXRE->BSEP induces transcription OSTab OSTα/β FXRE->OSTab induces transcription FGF19 FGF19 FXRE->FGF19 induces transcription (in intestine) CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 inhibits FGF19->CYP7A1 inhibits

Caption: FXR signaling pathway activated by OCA or G-OCA.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, Caco-2) Treatment 2. Treatment (Varying concentrations of OCA or G-OCA) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation RNA_Extraction 4. RNA Extraction Incubation->RNA_Extraction RT_qPCR 5. RT-qPCR Analysis (Measure mRNA levels of SHP, BSEP, FGF19, etc.) RNA_Extraction->RT_qPCR Data_Analysis 6. Data Analysis (Calculate Fold Change, EC50) RT_qPCR->Data_Analysis

Caption: Experimental workflow for assessing FXR agonist potency.

Experimental Protocols

The following is a generalized protocol for an in vitro FXR activation assay to determine the potency of compounds like OCA and G-OCA on target gene expression.

Objective: To quantify the dose-dependent effect of an FXR agonist on the mRNA expression of target genes (e.g., SHP, BSEP, FGF-19) in a relevant cell line.

Materials:

  • Human hepatocellular carcinoma cells (HepG2) or human colorectal adenocarcinoma cells (Caco-2).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • FXR agonists (OCA, G-OCA) dissolved in a suitable solvent (e.g., DMSO).

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix and primers for target genes and a housekeeping gene.

Procedure:

  • Cell Culture:

    • Culture HepG2 or Caco-2 cells in appropriate flasks or plates until they reach a suitable confluency (typically 70-80%).[6]

    • Seed the cells into multi-well plates (e.g., 24-well or 96-well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of OCA and G-OCA in cell culture medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO) should also be prepared.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds or the vehicle control.

  • Incubation:

    • Incubate the treated cells for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • RNA Extraction:

    • After incubation, wash the cells with PBS and then lyse them to extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity.

  • Reverse Transcription and quantitative PCR (RT-qPCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA, specific primers for the FXR target genes (e.g., SHP, BSEP, FGF-19), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative mRNA expression of the target genes using the ΔΔCt method.

    • Plot the fold change in gene expression against the compound concentration to generate dose-response curves.

    • Determine the EC50 values from the dose-response curves using appropriate software.

Conclusion

Both obeticholic acid and its primary metabolite, this compound, are potent activators of the Farnesoid X Receptor. While OCA has been extensively characterized with EC50 values in the nanomolar range in various assays, G-OCA has been shown to effectively induce FXR target gene expression in intestinal cells at micromolar concentrations. The available data suggests that both molecules contribute to the pharmacological activity of OCA in vivo by regulating key genes in bile acid homeostasis. Further head-to-head comparative studies in the same cellular systems would be beneficial for a more precise determination of their relative potencies.

References

Correlating Glyco-obeticholic Acid Plasma Levels with Histological Improvements in Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of Obeticholic Acid (OCA), with a focus on the correlation between its active metabolite, Glyco-obeticholic acid, and histological improvements in non-alcoholic steatohepatitis (NASH). While direct correlational data between specific plasma concentrations of this compound and histological outcomes from large-scale clinical trials are not extensively published, a strong dose-dependent relationship has been established, suggesting that higher systemic exposure leads to greater therapeutic benefit. This guide summarizes the key findings from pivotal clinical trials, details the experimental protocols, and visualizes the underlying mechanisms and study designs.

Data Presentation: Obeticholic Acid Dose-Response and Histological Outcomes

The following table summarizes the key histological improvement data from the landmark REGENERATE and FLINT clinical trials, which investigated the efficacy of different doses of Obeticholic Acid compared to placebo in patients with NASH.

Clinical TrialTreatment GroupNPrimary Endpoint MetFibrosis Improvement (≥1 stage with no worsening of NASH)NASH Resolution (no worsening of fibrosis)
REGENERATE (18-Month Interim Analysis) Placebo311-12%8%
OCA 10 mg312No (for NASH resolution)18%11%
OCA 25 mg308Yes (for fibrosis improvement)23% 12%
FLINT (72-Week Analysis) Placebo142-19%21%
OCA 25 mg141Yes 35% 45% (decrease in NAS by ≥2 points)

Experimental Protocols

The data presented above were generated from rigorous, multicenter, randomized, double-blind, placebo-controlled clinical trials. The general methodologies are outlined below.

REGENERATE Trial (NCT02548351)
  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[1]

  • Patient Population: Patients with biopsy-confirmed NASH and liver fibrosis (stages F2 or F3).

  • Treatment: Patients were randomized to receive placebo, Obeticholic Acid 10 mg, or Obeticholic Acid 25 mg once daily.

  • Histological Assessment: Liver biopsies were obtained at screening and at 18 months. Histological features were assessed centrally by pathologists using the NASH Clinical Research Network (CRN) scoring system for fibrosis (stage 0-4) and NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocellular ballooning.

  • Pharmacokinetics: While not a primary endpoint for efficacy correlation, pharmacokinetic analyses were conducted in related studies (e.g., studies 747-117 and 747-118) to evaluate the plasma exposure of OCA and its conjugates, including this compound, in patients with varying degrees of liver fibrosis.[2][3] These studies showed that plasma OCA exposure increased with the stage of fibrosis.[2][3]

FLINT Trial (NCT01265498)
  • Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial.[4][5][6]

  • Patient Population: Patients with a histological diagnosis of NASH.[4][6]

  • Treatment: Patients were randomized to receive Obeticholic Acid 25 mg or placebo once daily for 72 weeks.[5][6][7]

  • Histological Assessment: Liver biopsies were performed at baseline and at the end of the 72-week treatment period. The primary outcome was an improvement in liver histology, defined as a decrease in the NAFLD Activity Score (NAS) by at least 2 points without any worsening of fibrosis.[4][6]

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanism of action and the design of the clinical trials, the following diagrams are provided.

OCA_Signaling_Pathway cluster_cell Hepatocyte OCA Obeticholic Acid (Glyco-OCA) FXR Farnesoid X Receptor (FXR) OCA->FXR Binds to FXR_active Activated FXR FXR->FXR_active Activation SHP SHP FXR_active->SHP Induces Fibrosis_Inflam Fibrosis & Inflammation FXR_active->Fibrosis_Inflam Suppresses (Anti-fibrotic & Anti-inflammatory effects) CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Bile_Acid_Syn Bile Acid Synthesis CYP7A1->Bile_Acid_Syn Rate-limiting enzyme for

Figure 1: Simplified signaling pathway of Obeticholic Acid in hepatocytes.

Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow for OCA in NASH Screening Patient Screening (Biopsy-confirmed NASH) Randomization Randomization Screening->Randomization Treatment_Arms Placebo OCA 10mg OCA 25mg Randomization->Treatment_Arms Treatment_Period Treatment Period (e.g., 18 months / 72 weeks) Treatment_Arms->Treatment_Period End_Biopsy End-of-Treatment Liver Biopsy Treatment_Period->End_Biopsy Histological_Analysis Histological Analysis (Fibrosis Stage, NAS) End_Biopsy->Histological_Analysis Data_Analysis Data Analysis & Correlation Histological_Analysis->Data_Analysis

Figure 2: Generalized experimental workflow of OCA clinical trials in NASH.

References

Benchmarking Glyco-obeticholic Acid's FXR Agonist Activity Against Novel Competitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist activity of Glyco-obeticholic acid against a panel of novel FXR agonists currently in various stages of clinical development. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective assessment of these compounds.

Quantitative Comparison of FXR Agonist Activity

The following table summarizes the in vitro potency of this compound (the glycine (B1666218) conjugate of Obeticholic Acid) and other novel FXR agonists. The data, presented as EC50 values, represent the concentration of the agonist required to elicit a half-maximal response in various FXR activation assays. Lower EC50 values are indicative of higher potency.

CompoundTypeEC50 (nM)Assay TypeReference
Obeticholic Acid (OCA) Steroidal (Bile Acid Analogue)99Not Specified[cite: ]
Tropifexor (LJN452) Non-Steroidal0.2HTRF Assay[cite: ]
Cilofexor (B606690) (GS-9674) Non-Steroidal43Not Specified[cite: ]
HPG1860 Non-Steroidal5TR-FRET[cite: ]
Vonafexor (EYP001) Non-SteroidalNanomolar rangeReporter Gene Assay[cite: ]
MET409 Non-SteroidalNot SpecifiedNot Specified
Chenodeoxycholic acid (CDCA) Endogenous Bile Acid10,000Not Specified[cite: ]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

In Vitro FXR Activation Assays

The potency of FXR agonists is commonly determined using in vitro assays that measure the direct interaction of the compound with the FXR protein or the transcriptional activation of FXR target genes. Two standard methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and Luciferase Reporter Gene assays.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the binding of an FXR agonist to the FXR ligand-binding domain (LBD), which in turn promotes the recruitment of a coactivator peptide.

  • Principle: The assay utilizes a GST-tagged FXR-LBD (donor fluorophore, often Terbium) and a biotinylated coactivator peptide (acceptor fluorophore, often Fluorescein). Upon agonist binding to the FXR-LBD, the coactivator peptide is recruited, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is proportional to the extent of agonist binding.

  • Workflow Diagram:

    TR_FRET_Workflow cluster_preparation Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, FXR-LBD-GST, Biotin-Coactivator Peptide, and Test Compounds Dispense Dispense Reagents and Test Compounds into 384-well plate Reagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Read Read Plate on TR-FRET enabled reader Incubate->Read Calculate Calculate Emission Ratio (Acceptor/Donor) Read->Calculate Plot Plot Ratio vs. Compound Concentration Calculate->Plot EC50 Determine EC50 Value Plot->EC50

    TR-FRET experimental workflow.

2. Luciferase Reporter Gene Assay

This cell-based assay measures the ability of an FXR agonist to induce the transcription of a reporter gene under the control of an FXR-responsive promoter.

  • Principle: Host cells (e.g., HEK293T or HepG2) are co-transfected with an expression vector for human FXR and a reporter plasmid containing a luciferase gene downstream of an FXR response element (FXRE). In the presence of an FXR agonist, FXR binds to the FXRE and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the FXR transcriptional activity.

  • Workflow Diagram:

    Luciferase_Workflow cluster_transfection Cell Culture & Transfection cluster_treatment Compound Treatment cluster_lysis_read Lysis & Luminescence Reading cluster_analysis Data Analysis Seed Seed cells in a multi-well plate Transfect Co-transfect with FXR expression vector and FXRE-luciferase reporter plasmid Seed->Transfect Treat Treat cells with varying concentrations of test compounds Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells to release luciferase Incubate->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Normalize Normalize to control Measure->Normalize Plot Plot luminescence vs. concentration Normalize->Plot EC50 Determine EC50 Plot->EC50

    Luciferase reporter assay workflow.

FXR Target Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is employed to measure the change in the expression of endogenous FXR target genes in response to agonist treatment in a cellular context, typically in primary human hepatocytes or hepatoma cell lines like HepG2.

  • Principle: Cells are treated with the FXR agonist, and total RNA is subsequently isolated. The RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA is used as a template in a PCR reaction with primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene for normalization. The amount of PCR product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Workflow Diagram:

    qRTPCR_Workflow cluster_cell_treatment Cell Treatment cluster_rna_cdna RNA & cDNA Preparation cluster_qpcr qPCR cluster_analysis Data Analysis Treat_Cells Treat hepatocytes with FXR agonist Isolate_RNA Isolate total RNA Treat_Cells->Isolate_RNA RT Reverse transcribe RNA to cDNA Isolate_RNA->RT qPCR_Setup Set up qPCR reaction with specific primers and SYBR Green RT->qPCR_Setup Amplify Amplify and detect in real-time PCR machine qPCR_Setup->Amplify Analyze Analyze amplification curves and determine Ct values Amplify->Analyze Calculate Calculate relative gene expression (e.g., ΔΔCt method) Analyze->Calculate

    qRT-PCR for FXR target gene expression.

FXR Signaling Pathway

Activation of the Farnesoid X Receptor (FXR) by agonists like this compound initiates a complex signaling cascade that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] The diagram below illustrates the key events in the FXR signaling pathway.

FXR_Signaling_Pathway cluster_cell Hepatocyte / Enterocyte cluster_genes Target Gene Transcription FXR_Agonist FXR Agonist (e.g., this compound) FXR FXR FXR_Agonist->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Induces Transcription BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP Induces Transcription FGF19 FGF19 (Fibroblast Growth Factor 19) FXRE->FGF19 Induces Transcription CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) (Repression) SHP->CYP7A1 Inhibits Transcription FGF19->CYP7A1 Inhibits Transcription (via FGFR4)

FXR signaling pathway activation.

Upon binding of an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] FXR activation also upregulates the Bile Salt Export Pump (BSEP) to promote bile acid efflux from hepatocytes and induces the expression of Fibroblast Growth Factor 19 (FGF19) in the intestine, which also contributes to the repression of CYP7A1 in the liver.[1][5]

References

Safety Operating Guide

Safe Disposal of Glyco-Obeticholic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of glyco-obeticholic acid is crucial for maintaining laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

I. Hazard Assessment

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It has been assigned the following hazard ratings:

Hazard Rating SystemHealthFireReactivity
NFPA 000
HMIS 000

Source: Cayman Chemical Safety Data Sheet, 2025.

Despite its non-hazardous classification, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water." Therefore, precautions must be taken to prevent it from entering waterways.

II. Personal Protective Equipment (PPE)

Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE) as a standard laboratory practice. This includes:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing, such as a lab coat

III. Disposal Procedures

The recommended disposal method for this compound depends on the quantity and local regulations.

For Small Quantities:

Smaller quantities of this compound can be disposed of with household waste, as per the supplier's SDS. However, it is imperative to consult and comply with all local, state, and federal regulations, which may have more stringent requirements.

For Larger Quantities and Uncleaned Packaging:

For larger quantities or uncleaned packaging, disposal must be conducted in accordance with official regulations. This typically involves treating it as chemical waste.

Step-by-Step Disposal Guide for Chemical Waste:

  • Containment: Collect waste this compound, including any contaminated materials (e.g., absorbent pads used for spills), in a designated and compatible waste container. Ensure the container is properly labeled with the chemical name and any relevant hazard information.

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Waste Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Spill Management:

In the event of a spill:

  • Personal Protection: Ensure you are wearing the appropriate PPE.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.

  • Cleanup: Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully pick up the material mechanically.

  • Disposal: Place all contaminated materials into a sealed container and dispose of it as chemical waste according to your institution's procedures.[1]

  • Decontamination: Clean the spill area thoroughly.

IV. Environmental Precautions

It is critical to prevent this compound from entering the environment. Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.

V. First Aid Measures

In case of exposure, follow these first aid guidelines:

  • General: No special measures are typically required.

  • After Inhalation: Move to fresh air. If you experience any complaints, consult a doctor.

  • After Skin Contact: The product is generally not irritating to the skin.

  • After Eye Contact: Rinse the opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist, consult a doctor.

VI. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound for disposal B Assess Quantity A->B C Small Quantity B->C Small D Large Quantity or Uncleaned Packaging B->D Large E Consult Local Regulations C->E G Treat as Chemical Waste D->G F Dispose with Household Waste E->F Permitted E->G Not Permitted K End F->K H Collect in Labeled, Compatible Container G->H I Store in Designated Waste Area H->I J Arrange for EHS/ Contractor Pickup I->J J->K

Caption: Disposal Decision Workflow for this compound.

References

Comprehensive Safety and Handling Guide for Glyco-obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Glyco-obeticholic acid in a laboratory setting. The following procedural guidance is designed to ensure the safe use, storage, and disposal of this compound, fostering a secure research environment.

Product Identification and Physicochemical Properties

This compound is the glycine (B1666218) conjugate and an active metabolite of obeticholic acid.[1] It is a farnesoid X receptor (FXR) agonist and is supplied as a solid.[1][2] While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1]

Property Data
Chemical Name N-[(3α,5β,6α,7α)-6-ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine
Synonyms Obeticholic Acid Glycine Conjugate
Molecular Formula C₂₈H₄₇NO₅[1]
Molecular Weight 477.7 g/mol [1]
Appearance Solid[1]
Storage Temperature -20°C[1][3]
Solubility DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 15 mg/mL[1]
Stability ≥ 4 years at -20°C[1]
Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, appropriate PPE should be worn at all times in a laboratory setting to minimize exposure and ensure personal safety.

PPE Category Specific Recommendations
Hand Protection Wear impermeable and resistant gloves. Nitrile gloves are a suitable choice for incidental contact with non-hazardous chemicals. Inspect gloves for any damage before use.
Eye Protection Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.
Body Protection A standard laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Not generally required under normal handling conditions in a well-ventilated area. If weighing out large quantities or if dust generation is likely, consider working in a fume hood or ventilated balance enclosure.

Operational Plans

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to minimize inhalation of any dust.

  • Avoid generating dust when handling the solid form. Use appropriate tools for transferring the powder.

  • Minimize contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store the compound at -20°C in a tightly sealed container.[1][3]

  • Ensure the storage container is clearly labeled.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.

Spill Cleanup Protocol:

cluster_0 Spill Response Workflow start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE: - Lab coat - Gloves (nitrile) - Safety glasses alert->ppe contain Cover the spill with absorbent material (e.g., paper towels) to prevent spread. ppe->contain cleanup Mechanically collect the spilled solid. For powders, gently sweep or scoop. Avoid creating dust. contain->cleanup decontaminate Decontaminate the spill area. Wipe the surface with a suitable disinfectant (e.g., 70% ethanol (B145695) or 10% bleach solution), followed by a water rinse. cleanup->decontaminate dispose Place all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag for disposal. decontaminate->dispose wash Wash hands thoroughly with soap and water. dispose->wash end Spill Cleaned wash->end cluster_1 Disposal Workflow for this compound start Generate Waste (Unused compound or contaminated materials) collect Collect waste in a designated, sealed, and clearly labeled container. start->collect segregate Segregate from hazardous waste streams. collect->segregate storage Store waste container in a designated area away from incompatible materials. segregate->storage contact_ehs Contact Institutional EHS for pickup and disposal guidance. storage->contact_ehs documentation Complete any required waste disposal forms. contact_ehs->documentation end Waste Disposed documentation->end

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.